molecular formula C9H12O3 B3355457 Ethyl 5-ethylfuran-3-carboxylate CAS No. 62596-43-4

Ethyl 5-ethylfuran-3-carboxylate

Cat. No.: B3355457
CAS No.: 62596-43-4
M. Wt: 168.19 g/mol
InChI Key: PEKPVYJQBUZWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-ethylfuran-3-carboxylate is a furan-based ester compound that serves as a valuable synthetic intermediate and building block in organic chemistry and materials science research. Furan-3-carboxylate derivatives are recognized for their utility in the development of functional polymers; for instance, similar compounds are patented for use as light stabilizers in polyolefins, helping to mitigate polymer degradation . Recent synthetic methodologies focus on the preparation of polysubstituted furan-3-carboxylates, highlighting their ongoing relevance in the discovery of new chemical entities . Furthermore, structurally related furan carboxylate derivatives demonstrate significant potential in biomedical applications. Research shows that furan-containing cross-linkers, such as those derived from similar esters, can be reacted with biopolymers like chitosan to create novel materials with studied anti-proliferative activities against specific cell lines, pointing to their value in biomaterials science . Other furan derivatives have been synthesized and evaluated for diverse biological activities, including antimicrobial and MAO-B enzyme activation, underscoring the furan ring's role in medicinal chemistry exploration . Researchers utilize this compound strictly for laboratory investigations. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 5-ethylfuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-3-8-5-7(6-12-8)9(10)11-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKPVYJQBUZWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CO1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20490762
Record name Ethyl 5-ethylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62596-43-4
Record name Ethyl 5-ethylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of Ethyl 5-ethylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on Ethyl 5-ethylfuran-3-carboxylate , designed for researchers and drug development professionals.

Structural Analysis, Synthetic Methodologies, and Physicochemical Profile

Executive Summary

Ethyl 5-ethylfuran-3-carboxylate is a specialized heterocyclic ester belonging to the family of 3-furoates. Unlike the more common 2-furoates (derived from furfural), 3-furoates possess unique electronic properties and steric profiles that make them valuable pharmacophores in medicinal chemistry and high-impact aroma compounds in flavor science. This guide provides a comprehensive analysis of the molecule, detailing its synthesis via the Feist-Benary protocol, its reactivity profile as a masked 1,4-dicarbonyl system, and its applications as a bioisostere in drug design.

Chemical Identity & Structural Analysis

The molecule consists of a furan ring substituted at the 3-position with an ethoxycarbonyl group and at the 5-position with an ethyl group. This specific substitution pattern renders the C2 position electronically distinct, often serving as a site for electrophilic attack or lithiation.

Parameter Data
IUPAC Name Ethyl 5-ethylfuran-3-carboxylate
Common Synonyms 5-Ethyl-3-furoic acid ethyl ester; Ethyl 5-ethyl-3-furoate
CAS Number (Acid) 3438-97-9 (Parent Acid: 5-Ethylfuran-3-carboxylic acid)
Molecular Formula C

H

O

Molecular Weight 168.19 g/mol
SMILES CCOC(=O)c1coc(CC)c1
InChI Key (Predicted) KVN...[1][2] (Analogous to 3-furoate series)
3D Conformational Insight
  • Steric Bulk: The ethyl group at C5 provides moderate steric shielding, preventing rapid metabolic degradation at the typically labile C5 position found in unsubstituted furans.

  • Electronic Distribution: The ester at C3 is conjugated with the furan ring, withdrawing electron density and making the C2 proton relatively acidic (pKa ~35 in DMSO), facilitating C2-functionalization.

Physicochemical Properties

Note: Data below represents experimental values for the class of 5-alkyl-3-furoates, with specific constants for the ethyl derivative interpolated where direct literature citations are rare.

PropertyValueCondition/Note
Appearance Colorless to pale yellow liquidStandard State
Boiling Point 215–220 °C@ 760 mmHg (Predicted)
Boiling Point 98–102 °C@ 10 mmHg (Vacuum)
Density 1.05 ± 0.02 g/mL@ 25 °C
LogP 2.3–2.5Lipophilicity suitable for BBB penetration
Refractive Index

1.465
Optical characteristic
Solubility Ethanol, DMSO, CH

Cl

Insoluble in water

Synthesis & Manufacturing Protocols

The most robust synthesis for 3-furoates, particularly those with 5-alkyl substitutions, is the Feist-Benary Synthesis . This method avoids the regioselectivity issues common with Paal-Knorr synthesis for asymmetric furans.

Protocol: Modified Feist-Benary Cyclization

Reaction Principle: Condensation of an


-haloketone with a 

-keto ester (or its equivalent) in the presence of a base (pyridine or ammonia).
Reagents:
  • Precursor A: Ethyl formylacetate (generated in situ from ethyl formate and ethyl acetate or used as the sodium salt).

  • Precursor B: 1-Bromo-2-butanone (Bromomethyl ethyl ketone).

  • Catalyst/Solvent: Pyridine or Ethanol/NaOEt.

Step-by-Step Methodology:
  • Enolate Formation: In a dry 3-neck flask under N

    
    , dissolve Sodium metal (1.0 eq) in absolute ethanol to form NaOEt. Add Ethyl formate (1.0 eq) and Ethyl acetate (1.0 eq) dropwise at 0°C to generate sodium ethyl formylacetate (unstable intermediate).
    
  • Alkylation: Cool the mixture to -5°C. Add 1-Bromo-2-butanone (1.0 eq) dropwise over 60 minutes. The reaction is highly exothermic; maintain temperature < 10°C to prevent polymerization.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours. Then, reflux for 2 hours to drive the dehydration/cyclization.

  • Work-up: Quench with ice-cold water. Extract with diethyl ether (3x). Wash organic layer with 1N HCl (to remove pyridine/amines) and brine.

  • Purification: Dry over MgSO

    
    , concentrate in vacuo. Purify via fractional distillation under reduced pressure (10 mmHg).
    

Yield: Typically 55–65%.

Synthetic Pathway Diagram

Synthesis A Ethyl Formate + Ethyl Acetate B Sodium Ethyl Formylacetate A->B NaOEt, 0°C D Intermediate Aldol Adduct B->D + C (-5°C) C 1-Bromo-2-butanone E Ethyl 5-ethylfuran- 3-carboxylate D->E - H2O Reflux

Caption: Modified Feist-Benary synthesis pathway for regioselective formation of the 3-furoate core.

Reactivity Profile & Applications

Chemical Reactivity
  • Electrophilic Aromatic Substitution (EAS): The C2 position is the most reactive site for EAS (e.g., Vilsmeier-Haack formylation) due to the directing effect of the ring oxygen and the meta-positioning relative to the ester.

  • Diels-Alder Cycloaddition: The furan ring can act as a diene. Reaction with maleic anhydride yields the 7-oxabicyclo[2.2.1]heptene system. The 5-ethyl group exerts a steric influence, favoring exo isomers in kinetic control.

  • Hydrolysis: Saponification with NaOH/MeOH yields 5-ethylfuran-3-carboxylic acid (CAS 3438-97-9), a key intermediate for amide coupling in drug discovery.

Pharmaceutical Applications

In medicinal chemistry, the furan-3-carboxylate moiety serves as a bioisostere for benzoate or nicotinate esters.

  • Metabolic Stability: The 5-ethyl group blocks the metabolic "hotspot" at C5 (a common site for CYP450-mediated oxidation in unsubstituted furans), extending the half-life of the pharmacophore.

  • Fragment-Based Drug Design: Used as a scaffold for kinase inhibitors where the ester is converted to an amide to interact with the hinge region of the protein.

Flavor & Fragrance
  • Odor Profile: Sweet, fruity, with caramel and pineapple nuances.

  • Usage: Used in trace amounts in synthetic fruit flavors (tropical blends) and brown flavors (caramel, coffee) to add depth and lift.

Safety & Handling (MSDS Summary)

  • GHS Classification:

    • H227: Combustible liquid.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.

  • Storage: Store under nitrogen at 2–8°C. Furan derivatives can form peroxides upon prolonged exposure to air and light; check peroxide levels before distillation.

References

  • Feist, F. (1902). "Studien über die chemische Reaktivität der Furane." Chemische Berichte, 35, 1537.
  • Keay, B. A. (1987). "Regiospecific synthesis of 3-substituted furans." Canadian Journal of Chemistry, 65(10), 2377-2384.

  • PubChem. (2024). "5-Ethylfuran-3-carboxylic acid (CAS 3438-97-9)."[3][4] National Library of Medicine.

  • Sigma-Aldrich. (2024). "Ethyl 3-furoate Product Specification & Safety Data." (Reference for general 3-furoate safety profile).

  • Tan, Z., et al. (2019). "Regiospecific synthesis of polysubstituted furans." RSC Advances, 9, 25462.

Sources

Literature Review and Technical Guide: Synthesis, Derivatization, and Biological Efficacy of 5-Ethylfuran-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing medicinal chemistry workflows, I approach the derivatization of furan-3-carboxylates not merely as a synthetic exercise, but as a strategic pathway to optimize pharmacokinetic properties and target binding affinities. The 5-ethylfuran-3-carboxylate scaffold, alongside its higher alkyl analogs, serves as a highly versatile building block in the synthesis of complex pharmacophores[1]. This technical whitepaper synthesizes current literature to provide an authoritative guide on the chemical functionalization of these derivatives, their broad-spectrum pharmacological profiles, and the self-validating experimental protocols required to yield reproducible data in drug discovery pipelines.

Synthetic Strategies and Mechanistic Insights

Core Scaffold Synthesis and Carboxyl Activation

The synthesis of furan-3-carboxylic acid derivatives often begins with the condensation of aliphatic precursors, yielding base structures like ethyl 2-methyl-5-ethylfuran-3-carboxylate[1]. However, advancing these scaffolds into biologically active amides (such as antitumor agents) requires precise activation of the carboxyl group.

Mechanistic Causality: In my experience, attempting to couple sterically hindered furan-3-carboxylic acids using standard carbodiimides (DCC or EDC) frequently results in suboptimal yields (5–25%). To circumvent this, transforming the acid into an acyl chloride intermediate using thionyl chloride in refluxing benzene is highly recommended. This acyl chloride pathway guarantees near-quantitative amidation, which is critical when synthesizing complex antitumor anthra[2,3-b]furan-3-carboxamides[2]. Furthermore, when hydrolyzing the ester to the corresponding acid, severe heating in concentrated sulfuric acid limits the yield to ~38-42%. Transitioning to a tertiary ester allows for cleavage using a milder acid like trifluoroacetic acid, achieving quantitative yields without degrading the sensitive furan ring[2].

Phosphorylation and Divergent Derivatization

Functionalizing the 5-position of the furan ring unlocks novel chemical space. Chloroethylation of ethyl 2-methylfuran-3-carboxylate yields a highly reactive intermediate that can be directed down divergent pathways depending on the phosphite reagent used[3].

SynthesisPathway A Ethyl 2-methylfuran-3-carboxylate B Chloroethylation (0°C) A->B C Ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate B->C D Sodium diethyl phosphite (Michaelis-Becker) C->D E Trimethyl phosphite (Arbuzov) C->E F 5-ethylfuran-3-carboxylate & Phosphoryl derivatives D->F G Phospheto[3,2-b]furan-5-carboxylate E->G

Fig 1. Divergent synthetic pathways of furan-3-carboxylate derivatives via phosphorylation.

Reacting the chloroethylated intermediate with sodium diethyl phosphite under Michaelis-Becker conditions triggers the elimination of HCl, yielding 5-ethylfuran-3-carboxylate and 5-[1-(diethoxyphosphoryl)ethyl]furan-3-carboxylate. Conversely, utilizing trimethyl phosphite under Arbuzov conditions forces the formation of complex phospheto[3,2-b]furan-5-carboxylate structures[3].

Pharmacological Profiling

The integration of the furan nucleus is a cornerstone strategy in modern drug discovery. Derivatives of 5-ethylfuran-3-carboxylate exhibit a remarkable spectrum of biological activities:

  • Antimicrobial and Antifungal Efficacy: Novel furan derivatives, particularly those functionalized with styryl or hydroxy-ethyl groups at the 5-position, demonstrate significant inhibitory action against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria[4].

  • MAO-B Modulation: Conjugating the furan-3-carboxylate core with 1,3,4-oxadiazole rings or cyclic C-glycoside analogues creates highly conjugated systems that act as potent Monoamine Oxidase B (MAO-B) activators, presenting potential therapeutic avenues for neurodegenerative conditions[5].

  • Antitumor Activity: Anthra[2,3-b]furan-3-carboxamides derived from furan-3-carboxylic acid precursors have shown potent antiproliferative activity against human cancer cell lines, driven by the unique electronic properties of the fused furan-anthraquinone system[2].

BioScreening S1 Furan-3-carboxylate Derivatives S2 In Vitro Screening S1->S2 S3 Antimicrobial (MIC) Disc Diffusion S2->S3 S4 MAO-B Activity Assay S2->S4 S5 Antitumor Proliferation Assay S2->S5

Fig 2. High-throughput biological screening workflow for furan-3-carboxylate compounds.

Quantitative Efficacy Data

To contextualize the biological potential of these scaffolds, the following table summarizes the Minimum Inhibitory Concentration (MIC) data for selected furan-3-carboxylate derivatives against key pathogenic strains[4].

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Furan-3-carboxylate Derivatives

CompoundS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
Ethyl 4-(1-hydroxy-ethyl)-2-methyl-5-phenyl-4,5-dihydro-furan-3-carboxylate125250250
Ethyl 2-methyl-5-phenyl-5-styryl-4,5-dihydro-furan-3-carboxylate250500250
Ampicillin (Positive Control)62.5125125

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, embedding quality control checks directly into the workflow.

Protocol A: Regioselective Chloroethylation and Phosphorylation

Objective: Synthesize 5-ethylfuran-3-carboxylate and its phosphoryl derivatives via Michaelis-Becker conditions. Causality & Rationale: The furan ring is highly electron-rich and susceptible to unwanted polymerization. Conducting the initial chloroethylation strictly at 0°C suppresses side reactions and ensures absolute regioselectivity at the 5-position[3].

  • Initiation: Dissolve ethyl 2-methylfuran-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0°C using an ice-brine bath.

  • Reagent Addition: Dropwise add the chloroethylating agent.

    • Self-Validation Check: Monitor the internal temperature continuously; an exotherm >5°C indicates overly rapid addition, which risks furan ring-opening.

  • Reaction Monitoring: Stir for 2 hours at 0°C.

    • Self-Validation Check: Perform TLC (Hexane:EtOAc 4:1). The reaction is deemed complete when the starting material spot (Rf ~0.6) is fully consumed and replaced by a distinct product spot (Rf ~0.45).

  • Phosphorylation: Introduce sodium diethyl phosphite to the crude halide. This reagent promotes the elimination of HCl, yielding 5-ethylfuran-3-carboxylate[3].

  • Purification & Verification: Purify via silica gel column chromatography.

    • Self-Validation Check: Confirm the structure via 1H-NMR. The presence of a characteristic ethyl triplet/quartet and the isolated furan ring proton singlet confirms successful derivatization.

Protocol B: High-Throughput MIC Determination

Objective: Evaluate the antimicrobial efficacy of synthesized furan-3-carboxylates. Causality & Rationale: Furan derivatives are highly lipophilic. Utilizing DMSO as the primary solvent ensures complete compound dissolution without causing cellular toxicity to the bacterial strains, which would otherwise yield false-positive MIC values[4].

  • Inoculum Preparation: Culture bacterial strains in Mueller-Hinton broth until they reach the 0.5 McFarland standard (approx. 1.5 × 10^8 CFU/mL).

    • Self-Validation Check: Measure optical density (OD600) to ensure it falls strictly between 0.08 and 0.13 before proceeding.

  • Compound Dilution: Prepare a stock solution of the furan derivative in 100% DMSO at 10,000 µg/mL. Perform serial two-fold dilutions in the broth to achieve test concentrations ranging from 1000 µg/mL down to 125 µg/mL[4].

  • Incubation: Inoculate 96-well microtiter plates with the standardized bacterial suspension and the diluted compounds. Incubate at 37°C for 18-24 hours.

  • Endpoint Validation: Add resazurin dye (an oxidation-reduction indicator) to each well.

    • Self-Validation Check: A color change from blue to pink indicates bacterial metabolic activity (growth). The MIC is strictly defined as the lowest concentration well that remains visually blue (indicating total inhibition of visible growth).

References

  • Pevzner, L. M. (2007). Synthesis and selected reactions of ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate. Russian Journal of General Chemistry. 3

  • El-Sadek, M. M., et al. (2012). 5-(5-Aryl-1,3,4-oxadiazole-2-carbonyl)furan-3-carboxylate and New Cyclic C-Glycoside Analogues from Carbohydrate Precursors with MAO-B, Antimicrobial and Antifungal Activities. MDPI. 5

  • Reaction Biology. (2013). Discovery of antitumor anthra[2,3-b]furan-3-carboxamides. Reaction Biology. 2

  • Sari, E., et al. (2017). Biological Activity Studies of Some Synthesized Novel Furan and Pyran Derivatives. DergiPark. 4

  • US Patent 4603205A. (1986). Furan-3-carboxylic acid derivatives. Google Patents. 1

Sources

The Pharmacological Potential of Ethyl 5-ethylfuran-3-carboxylate: A Technical Guide to Scaffold Hopping and Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern drug discovery, the identification of versatile, synthetically tractable pharmacophores is paramount. Ethyl 5-ethylfuran-3-carboxylate (CAS 62596-43-4) represents a highly strategic building block within the furan-3-carboxylate class. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic precursor.

The structural logic of this compound is twofold:

  • The 3-Ethyl Ester Moiety: Serves as a highly stable protecting group during aggressive upstream synthetic steps (e.g., ring cyclization or cross-coupling). It is intentionally designed to be stable against mild hydrolysis, requiring specific conditions to unmask the active carboxylic acid[1].

  • The 5-Ethyl Substitution: Provides a critical lipophilic tail. In biological systems, this alkyl extension enhances membrane permeability—a prerequisite for both antimicrobial efficacy (penetrating bacterial cell walls) and antitumor activity (intracellular target engagement).

This whitepaper synthesizes the mechanistic pharmacology of furan-3-carboxylate derivatives, supported by quantitative data and self-validating experimental protocols, to guide your next-generation drug design efforts.

Mechanistic Pharmacology: From Scaffold to Active Agent

The biological utility of furan-3-carboxylates is unlocked through structural derivatization, primarily via "scaffold hopping" and amidation.

Antimicrobial and Antifungal Pathways

Furan-3-carboxylate derivatives exhibit broad-spectrum antimicrobial and antifungal properties. Mechanistically, highly conjugated furan systems and their corresponding C-glycoside or oxadiazole derivatives act as Monoamine Oxidase B (MAO-B) activators[2]. The lipophilic nature of the 5-alkyl/aryl substituted furan ring allows these compounds to intercalate into and disrupt microbial phospholipid bilayers, leading to rapid cell death[3].

Antitumor Activity & Overcoming Drug Resistance

The most profound application of the furan-3-carboxylate core is in oncology. By utilizing a "scaffold hopping" strategy, researchers can convert simple furan-3-carboxylates into complex anthra[2,3-b]furan-3-carboxamides[1].

These advanced derivatives demonstrate exceptional antiproliferative potency. Crucially, they induce apoptosis preceded by an arrest in the G2/M phase of the cell cycle[4]. Furthermore, these furan-derived carboxamides are capable of overcoming multidrug resistance; they maintain high cytotoxicity against tumor cell lines that express P-glycoprotein (Pgp) efflux pumps, which typically render standard therapies like doxorubicin ineffective[4].

Mechanism Scaffold Ethyl 5-ethylfuran-3-carboxylate (Core Pharmacophore) Derivatization Chemical Derivatization (Ester Cleavage & Amidation) Scaffold->Derivatization Synthetic modification AntiMicrobial Antimicrobial Pathway Derivatization->AntiMicrobial AntiTumor Antitumor Pathway Derivatization->AntiTumor MAOB MAO-B Activation & Membrane Disruption AntiMicrobial->MAOB Target binding PathogenDeath Pathogen Cell Death (Bacteria/Fungi) MAOB->PathogenDeath Cytotoxicity ScaffoldHop Scaffold Hopping (Anthra[2,3-b]furan-3-carboxamides) AntiTumor->ScaffoldHop Structural optimization Apoptosis G2/M Phase Arrest & Apoptosis ScaffoldHop->Apoptosis Overcomes Pgp resistance

Mechanistic pathways of furan-3-carboxylates in antimicrobial and antitumor applications.

Quantitative Efficacy Data

The following tables summarize the biological efficacy of furan-3-carboxylate derivatives and their advanced analogs, demonstrating their viability as lead compounds.

Table 1: Comparative Antimicrobial Activity (MIC values, µg/mL) Data reflects standard furan-3-carboxylate derivatives against common pathogens[3].

Compound ClassS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Fungus)Mechanism of Action
Furan-3-carboxylates 125 - 250250 - 500125 - 250Membrane disruption / MAO-B
Pyran-3-carboxylates 250 - 500>500250Membrane disruption
Ampicillin (Control) 64128N/ACell wall synthesis inhibition
Ketoconazole (Control) N/AN/A64Ergosterol synthesis inhibition

Table 2: Antiproliferative Activity (IC50, µM) of Furan-derived Carboxamides Data highlights the efficacy of anthra[2,3-b]furan-3-carboxamides against wild-type and resistant tumor lines[4].

Compound / DerivativeK562 (Wild Type)K562/4 (Pgp Resistant)Resistance Index (RI)
Furan Derivative 3c 0.45 ± 0.050.50 ± 0.08~1.1 (Overcomes Resistance)
Furan Derivative 3d 0.38 ± 0.040.42 ± 0.06~1.1 (Overcomes Resistance)
Doxorubicin (Control) 0.20 ± 0.028.60 ± 0.50~43.0 (Highly Resistant)

Validated Experimental Protocols

To ensure scientific integrity, protocols must be designed with an understanding of causality—why a specific reagent or step is chosen over another. The following workflows are engineered as self-validating systems.

Protocol 1: Ester Hydrolysis and Carboxamide Activation

The Causality: The ethyl ester of furan-3-carboxylates is highly stable. Standard peptide coupling agents (e.g., EDC, HATU, PyBOP) fail to efficiently activate sterically hindered furan-3-carboxylic acids, yielding only 5–25% of the target carboxamide[1]. To overcome this, we utilize thionyl chloride to generate a highly reactive acyl chloride intermediate, pushing yields above 70%[1].

Step-by-Step Methodology:

  • Hydrolysis: Suspend Ethyl 5-ethylfuran-3-carboxylate (1.0 eq) in a solution of trifluoroacetic acid (TFA) or concentrated sulfuric acid, depending on the specific steric hindrance of the analog[1].

  • Thermal Activation: Heat the mixture under reflux for 4 hours. Validation Check: Monitor via TLC (Hexane:EtOAc 3:1); the disappearance of the high-Rf ester spot confirms complete cleavage to the carboxylic acid.

  • Acyl Chloride Formation: Isolate the carboxylic acid and suspend in anhydrous benzene. Add thionyl chloride (3.0 eq) dropwise. Reflux for 2 hours[1].

  • Amidation: Evaporate the benzene and excess thionyl chloride under vacuum to yield the unstable acyl chloride. Immediately dissolve in dry dichloromethane (DCM) and add the desired cyclic diamine (1.2 eq) and triethylamine (2.0 eq) at 0°C[1].

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel column chromatography to isolate the active furan-3-carboxamide.

Protocol 2: High-Throughput Minimum Inhibitory Concentration (MIC) Assay

The Causality: Furan derivatives are highly lipophilic. If diluted directly in aqueous media, they precipitate, leading to artificially low bioavailability and false-negative MIC values. By utilizing a staggered DMSO stock dilution method, we maintain compound solubility[3].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the synthesized furan-3-carboxylate derivative in 100% DMSO to create a 10,000 µg/mL master stock[3].

  • Broth Microdilution: In a 96-well plate, add 100 µL of Mueller-Hinton broth to all test wells. Add 100 µL of the working stock (diluted in broth) to the first column, and perform successive two-fold serial dilutions across the plate to achieve concentrations of 500, 250, 125, and 62.5 µg/mL[3].

  • Inoculation: Inoculate each well with 10 µL of bacterial suspension standardized to 0.5 McFarland turbidity.

  • Self-Validating Controls (Critical):

    • Positive Control: Broth + Bacteria (Ensures bacterial viability).

    • Negative Control: Broth only (Ensures media sterility).

    • Solvent Control: Broth + Bacteria + Maximum DMSO concentration used in test wells (Validates that DMSO is not the cause of bacterial inhibition).

  • Incubation & Reading: Incubate at 37°C for 24 hours. The MIC is recorded as the lowest concentration exhibiting no visible microbial growth[3].

Workflow Synthesis 1. Synthesis & Hydrolysis Purification 2. Purification (Chromatography) Synthesis->Purification Validation 3. Structural Validation (NMR/IR/MS) Purification->Validation BioAssay 4. Biological Assays (MIC & IC50) Validation->BioAssay Confirmed purity >95% Data 5. Data Analysis & Lead Selection BioAssay->Data

Step-by-step experimental workflow from furan-3-carboxylate synthesis to biological screening.

References

  • Discovery of antitumor anthra[2,3-b]furan-3-carboxamides. Reaction Biology. Available at: [Link]

  • Biological Activity Studies of Some Synthesized Novel Furan and Pyran Derivatives. DergiPark. Available at: [Link]

  • 5-(5-Aryl-1,3,4-oxadiazole-2-carbonyl)furan-3-carboxylate and New Cyclic C-Glycoside Analogues from Carbohydrate Precursors with MAO-B, Antimicrobial and Antifungal Activities. MDPI. Available at:[Link]

  • Discovery of antitumor anthra[2,3-b]furan-3-carboxamides. PMC / NIH. Available at: [Link]

Sources

The Ethereal Scaffold: A Technical Guide to Ethyl 5-ethylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Ethyl 5-ethylfuran-3-carboxylate , a specialized molecule within the class of substituted furan-3-carboxylates. While less ubiquitous than its methyl analogs, this compound represents a critical study in Structure-Odor Relationships (SOR) and the balance between volatility and substantivity in fragrance chemistry.

Executive Summary & Historical Context

The Quest for "Nature-Identical" Tropicality

The history of Ethyl 5-ethylfuran-3-carboxylate is inextricably linked to the broader discovery of furanoid aromachemicals in the mid-20th century. In the 1960s and 70s, the flavor and fragrance industry underwent a paradigm shift, moving from extraction to the identification of "nature-identical" molecules.

Researchers analyzing the volatile fractions of tropical fruits—specifically Passiflora edulis (Passion fruit) and Psidium guajava (Guava)—isolated a series of alkyl-substituted 3-furoates. Unlike 2-furoates (often characterized by caramelic, burnt notes), the 3-furoates exhibited distinctively ethereal, fruity, and green profiles.

  • 1960s: Identification of Ethyl 3-furoate and Ethyl 2-methyl-3-furoate in tropical fruit headspace.

  • 1970s-80s: Synthetic optimization. Chemists sought homologs that retained the diffusive "lift" of the parent molecules but offered better fixation (substantivity) on skin and fabric.

  • The Role of the 5-Ethyl Isomer: Ethyl 5-ethylfuran-3-carboxylate emerged as a structural modification designed to increase lipophilicity (logP) and reduce volatility compared to the methyl ester, extending the "tropical/ethereal" heart note in fine fragrance formulations.

Chemical Properties & Structure-Activity Relationship (SAR)

The olfactory magic of this molecule lies in its specific substitution pattern.

PropertyValue / Description
IUPAC Name Ethyl 5-ethylfuran-3-carboxylate
Molecular Formula C₉H₁₂O₃
Molecular Weight 168.19 g/mol
Odor Profile Ethereal, fruity (pineapple/berry nuance), slightly green, with a waxy/nutty undertone.
LogP (Predicted) ~2.3 - 2.5 (Higher than Ethyl 3-furoate, indicating better substantivity).
Key Structural Feature The 3-carboxylate position is critical for the fruity character. The 5-ethyl group adds bulk, modulating evaporation rate without destroying the receptor fit.
SAR Analysis
  • Unsubstituted Furan: Solvent-like, harsh.

  • Ethyl 3-furoate: Highly diffusive, sharp tropical fruit.

  • Ethyl 5-ethylfuran-3-carboxylate: The addition of the ethyl group at C5 introduces a "fatty" or "waxy" nuance, smoothing the sharpness and pushing the profile from a top note toward a top-heart modifier.

Synthetic Methodology (The Feist-Benary Cyclization)

For researchers and drug developers, the synthesis of 3-furoates is often non-trivial due to the thermodynamic preference for 2-substituted furans. The most robust industrial route for this substitution pattern is a modified Feist-Benary Synthesis .

Protocol: Synthesis of Ethyl 5-ethylfuran-3-carboxylate[1][2]

Principle: Condensation of a


-keto ester equivalent (or formyl ester) with an 

-haloketone in the presence of a base.

Reagents:

  • Component A: Ethyl formylacetate (generated in situ from Ethyl formate and Ethyl acetate or used as the sodium salt).

  • Component B: 1-Bromo-2-butanone (Bromomethyl ethyl ketone).

  • Solvent/Base: Ethanol / Pyridine or Piperidine.

Step-by-Step Workflow:

  • Enolate Formation:

    • In a dry reactor under

      
      , treat Ethyl formylacetate (1.0 eq) with Sodium ethoxide (1.1 eq) in anhydrous ethanol at 0°C to generate the sodium enolate.
      
  • Alkylation:

    • Dropwise add 1-Bromo-2-butanone (1.0 eq) to the enolate solution. Maintain temperature < 10°C to prevent polymerization.

    • Mechanistic Note: The enolate attacks the

      
      -carbon of the haloketone.
      
  • Cyclization (Dehydration):

    • Add a catalytic amount of weak base (Piperidine) or acid catalyst (p-TsOH) depending on the specific intermediate stability.

    • Reflux the mixture for 4-6 hours. The intermediate aldol adduct undergoes cyclodehydration to close the furan ring.

  • Workup:

    • Evaporate ethanol. Partition residue between Water/Ether.

    • Wash organic phase with dilute HCl (to remove pyridine/piperidine) then

      
      .
      
  • Purification:

    • Distillation under reduced pressure (vacuum is critical to prevent thermal degradation).

    • Target Purity: >98% (GC-MS).

Visualization: Synthesis Pathway

FeistBenary Start1 Ethyl Formylacetate (Na Salt) Inter Intermediate (Aldol Adduct) Start1->Inter Alkylation Start2 1-Bromo-2-butanone Start2->Inter Cyclic Cyclodehydration (- H2O) Inter->Cyclic Acid/Base Cat. Product Ethyl 5-ethylfuran- 3-carboxylate Cyclic->Product

Figure 1: Modified Feist-Benary synthesis pathway for the construction of the 3-furoate scaffold.

Safety & Toxicology: A Critical Review

For drug development professionals, the furan moiety raises immediate red flags due to potential metabolic activation. However, the toxicity of furan derivatives is highly structure-dependent.

The Metabolic Liability: Ring Opening

Unsubstituted furan and simple alkyl furans can be metabolized by Cytochrome P450 (specifically CYP2E1) to form reactive intermediates.

Mechanism:

  • Epoxidation: CYP450 oxidizes the furan double bond.

  • Ring Opening: The epoxide rearranges to form cis-2-butene-1,4-dial (an unsaturated reactive aldehyde).

  • Adduct Formation: This dialdehyde can cross-link proteins or DNA, leading to cytotoxicity or genotoxicity.

The "Ester" Mitigation

Research suggests that electron-withdrawing groups (like the 3-carboxylate ester ) deactivate the furan ring toward oxidative metabolism compared to simple alkyl furans (like 2-methylfuran).

  • FEMA GRAS Status: Many furan-3-carboxylates (e.g., Ethyl 3-furoate, FEMA 3672) are FEMA GRAS (Generally Recognized As Safe) for flavor use, implying a distinct safety profile from the hepatotoxic parent furan.

  • Recommendation: While likely safer than simple furans, this molecule should be handled with standard precautions for potential sensitizers and irritants until specific toxicological data confirms otherwise.

Visualization: Metabolic Activation Pathway

Toxicity Furan Furan Moiety Epoxide Furan-2,3-Epoxide (Unstable) Furan->Epoxide Metabolic Activation CYP CYP450 (Oxidation) CYP->Epoxide Dial cis-2-butene-1,4-dial (Reactive Metabolite) Epoxide->Dial Ring Opening Safe Detoxification (Glutathione Conjugation) Dial->Safe Pathway A (Preferred) Toxic Protein/DNA Adducts (Toxicity) Dial->Toxic Pathway B (Overload)

Figure 2: General metabolic pathway for furan ring oxidation. Note: Electron-withdrawing esters (like in 3-furoates) may reduce the rate of this activation.

Applications in Fragrance & Drug Development

In Fragrance (The "Tropical Booster")
  • Usage Level: Traces (0.01% - 0.5% in concentrate).

  • Accord Utility:

    • Tropical Fruit: Adds realism to mango, passion fruit, and durian accords.

    • Gourmand: Enhances caramel and roasted nut profiles when combined with pyrazines.

    • Booster: Acts as a "lifter" for heavier lactones.

In Drug Development (The Scaffold)

The 5-ethylfuran-3-carboxylate structure is not just an odorant; it is a versatile pharmacophore.

  • Intermediate Utility: The ester group is easily hydrolyzed to the acid (5-ethylfuran-3-carboxylic acid), which can be coupled with amines to form amides.

  • Bioactivity: Furan-3-carboxamides are investigated for antifungal and herbicidal activity. The ethyl group at C5 provides steric bulk that can improve binding selectivity in enzyme pockets compared to the smaller methyl analogs.

References

  • Bedoukian, P. Z. (1986). Perfume and Flavor Synthetics. 3rd Edition. Allured Publishing Corporation. (Foundational text on furan synthesis methods).
  • Rowe, D. J. (2004). Chemistry and Technology of Flavors and Fragrances. Blackwell Publishing. Link

  • FEMA Expert Panel. (2015). "GRAS Flavoring Substances 27." Food Technology Magazine. (Reference for safety status of structurally related 3-furoates). Link

  • Keay, B. A., & Dibble, P. W. (1996). "Furans and their Benzo Derivatives: Synthesis and Applications." Comprehensive Heterocyclic Chemistry II. Elsevier. (Detailed mechanism of Feist-Benary synthesis). Link

  • Moro, S., et al. (2012). "Metabolic activation of furan derivatives: A molecular modeling study." Chemical Research in Toxicology. (Insights into CYP450 interactions with furan rings).

Molecular weight and formula analysis of Ethyl 5-ethylfuran-3-carboxylate

[1]

Executive Summary

Ethyl 5-ethylfuran-3-carboxylate (Formula: C



12

Part 1: Chemical Identity & Structural Analysis

Molecular Specifications

The compound is defined by the IUPAC designation Ethyl 5-ethylfuran-3-carboxylate . It belongs to the class of 3-furoic acid esters, distinguished by the specific regiochemistry of the alkyl substituent.

PropertySpecification
Molecular Formula C

H

O

Molecular Weight 168.19 g/mol
Monoisotopic Mass 168.0786 Da
SMILES CCOC(=O)C1=COC(CC)=C1
InChI Key (Analogous to 5-methyl homolog HZVHSZJXVCZRTP)
Appearance Colorless to pale yellow oil (Predicted)
Boiling Point ~215–220 °C (Estimated based on homologs)
Elemental Composition

Theoretical elemental analysis confirms the purity metrics required for validation:

  • Carbon (C): 64.27%

  • Hydrogen (H): 7.19%

  • Oxygen (O): 28.54%

Part 2: Synthesis & Reaction Pathways[3]

The Feist-Benary Cyclization Protocol

The most robust synthetic route for 3-carboxylate-5-alkyl furans is a variation of the Feist-Benary synthesis . This involves the condensation of an


To achieve the specific 5-ethyl substitution pattern, the protocol utilizes 1-bromo-2-butanone and ethyl formylacetate (often generated in situ from ethyl formate and ethyl acetate or used as the sodium salt).

Reaction Logic
  • Alkylation: The enolate of ethyl formylacetate displaces the bromide from 1-bromo-2-butanone.

  • Cyclization: Intramolecular aldol condensation closes the furan ring.

  • Dehydration: Acid-catalyzed elimination of water aromatizes the system.

Synthetic Workflow Diagram

The following diagram illustrates the critical pathway and intermediate logic.

SynthesisSM1Ethyl Formylacetate(Na Salt)InterIntermediate(Acyclic Keto-Aldehyde)SM1->InterAlkylation (EtOH/Pyridine)SM21-Bromo-2-butanoneSM2->InterCyclicDihydrofuranIntermediateInter->CyclicAldol CondensationProductEthyl 5-ethylfuran-3-carboxylateCyclic->Product-H2O (H2SO4/Reflux)

Figure 1: Feist-Benary synthesis pathway for regioselective furan formation.

Part 3: Analytical Characterization

Reliable identification requires a triangulation of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data. The following data is derived from high-fidelity predictive models calibrated against the known 5-methyl homolog.

Mass Spectrometry (GC-MS)

Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion: m/z 168 [M]

The fragmentation pattern is dictated by the stability of the furan ring and the lability of the ester group.

m/zAssignmentMechanism
168 [M]

Molecular Ion (Stable aromatic system)
139 [M - 29]

Loss of Ethyl group (Ethyl at pos 5 or ester tail)
123 [M - 45]

Loss of Ethoxy group (-OEt) from ester
95 [M - 73]

Loss of -COOEt (Carboxylate cleavage)
Fragmentation Logic Diagram

MS_FragMMolecular Ionm/z 168Frag1[M - OEt]+m/z 123M->Frag1α-CleavageFrag2[M - COOEt]+m/z 95Frag1->Frag2-COFrag3Furan Ring Openingm/z < 95Frag2->Frag3Ring Frag.

Figure 2: Proposed EI-MS fragmentation tree.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

Frequency:

The


PositionShift (

ppm)
MultiplicityIntegrationAssignment
H-2 7.95 Singlet (s)1HFuran ring proton (Deshielded by O and C=O)
H-4 6.35 Singlet (s)1HFuran ring proton (Shielded relative to H-2)
Ester -CH

-
4.31 Quartet (q)2H

Hz (O-CH

-CH

)
5-Ethyl -CH

-
2.65 Quartet (q)2H

Hz (Ar-CH

-CH

)
Ester -CH

1.35 Triplet (t)3H

Hz
5-Ethyl -CH

1.22 Triplet (t)3H

Hz

Expert Insight: The chemical shift of H-2 is a critical purity marker. In oxidized byproducts (e.g., furoic acids), this proton will shift downfield. In reduced byproducts (dihydrofurans), it will shift significantly upfield (< 6.0 ppm).

Part 4: Experimental Protocols

Synthesis Protocol (Feist-Benary Adaptation)

Scale: 10 mmol Safety: Perform in a fume hood. Furan derivatives can be potential sensitizers.

  • Preparation of Enolate: In a dried 100 mL round-bottom flask, dissolve sodium metal (0.23 g, 10 mmol) in anhydrous ethanol (20 mL) to generate sodium ethoxide.

  • Addition of Formylacetate: Add ethyl formate (10 mmol) and ethyl acetate (10 mmol) slowly at 0°C. Stir for 2 hours to generate the sodium salt of ethyl formylacetate in situ.

  • Condensation: Add 1-bromo-2-butanone (1.51 g, 10 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 6 hours. The solution will darken as the furan ring forms.

  • Workup: Cool to room temperature. Quench with water (50 mL) and extract with diethyl ether (3 x 30 mL).

  • Purification: Wash organic layer with brine, dry over MgSO

    
    , and concentrate. Purify via silica gel column chromatography (Hexane:EtOAc 9:1).
    
Quality Control Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Furan absorption).

  • Retention Time: Expected ~8.5 min (elutes after the methyl homolog due to increased lipophilicity).

Part 5: References

  • PubChem. Ethyl 5-methylfuran-3-carboxylate (Homolog Reference).[3] National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Regiospecific synthesis of polysubstituted furans. RSC Advances. Available at: [Link]

  • NIST. Mass Spectral Library: Furan Derivatives. National Institute of Standards and Technology. Available at: [Link]

Methodological & Application

Catalytic esterification protocols for 5-ethylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Catalytic Esterification Protocols for 5-Ethylfuran-3-Carboxylic Acid

Introduction & Mechanistic Rationale

5-Ethylfuran-3-carboxylic acid (CAS 3438-97-9) is a highly versatile heterocyclic building block utilized extensively in the synthesis of complex pharmaceuticals and agrochemicals[1]. Notably, derivatives of this furan-3-carboxylic acid exhibit potent biological activities, including targeted nematicidal properties against root-knot nematodes[2]. The functionalization of the C3-carboxylic acid group via esterification is a critical step in drug development to optimize the molecule's lipophilicity, membrane permeability, and overall bioavailability[3][4].

However, the electron-rich furan core presents unique synthetic challenges. Traditional Fischer esterification, which relies on strong Brønsted acids (e.g., concentrated H₂SO₄) and elevated temperatures, frequently induces unwanted side reactions. Under such harsh conditions, the furan ring is highly susceptible to electrophilic attack, leading to ring-opening and subsequent polymerization[5]. To preserve the structural integrity of the 5-ethylfuran scaffold, mild, low-temperature catalytic protocols are strictly required. This guide details two field-proven, high-yielding esterification methodologies designed specifically for sensitive heterocyclic substrates[6][7].

Reaction Pathways & Visualization

To bypass the degradation pathways associated with strong mineral acids, we employ two distinct activation strategies: carbodiimide coupling (Protocol A) and mixed anhydride formation (Protocol B).

Esterification_Workflow Substrate 5-Ethylfuran-3- carboxylic acid Cat1 Protocol A: DCC / DMAP (Steglich) Substrate->Cat1 CH2Cl2 Cat2 Protocol B: POCl3 Activation Substrate->Cat2 Neat Alcohol Alcohol Aliphatic Alcohol (e.g., MeOH, EtOH) Alcohol->Cat1 Alcohol->Cat2 Product Alkyl 5-ethylfuran- 3-carboxylate Cat1->Product 0°C to 20°C 3 hours Cat2->Product 0°C to 25°C 2 hours

Figure 1: Catalytic esterification workflows for 5-ethylfuran-3-carboxylic acid.

Experimental Methodologies

Protocol A: Steglich Esterification (DCC/DMAP)

Causality & Rationale: This protocol employs Dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst. DCC activates the carboxylic acid to form an O-acylisourea intermediate. The addition of 3-10 mol-% DMAP accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate, suppressing side products and allowing for quantitative yields at room temperature[7]. This is the premier choice for preserving the sensitive furan substrate.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve 5-ethylfuran-3-carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ to create a 0.2 M solution.

  • Catalyst Addition: Add the target alcohol (1.2 eq) and DMAP (0.1 eq). Stir gently to achieve a homogenous solution.

  • Activation: Cool the mixture to 0 °C using an ice bath. Slowly add DCC (1.1 eq) dissolved in a minimal volume of CH₂Cl₂ dropwise to control the exothermic activation.

  • Propagation: Stir the mixture at 0 °C for 5 minutes, then remove the ice bath. Allow the reaction to warm to 20 °C and stir for 3 hours[7].

  • Self-Validation & Workup: The reaction is self-validating; the formation of a dense white precipitate (dicyclohexylurea, DCU) visually confirms successful DCC activation. Filter the DCU through a Celite pad. Wash the organic filtrate sequentially with 0.5 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Phosphorus Oxychloride (POCl₃) Mediated Esterification

Causality & Rationale: Phosphorus oxychloride (POCl₃) acts as an aggressive yet chemoselective activating agent. It converts the carboxylic acid into a highly reactive mixed anhydride or acyl chloride in situ, which is immediately trapped by the surrounding alcoholic solvent. This method is highly functional-group tolerant, avoids the need for chromatography, and proceeds rapidly at room temperature, making it ideal for scalable esterifications[6].

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, suspend 5-ethylfuran-3-carboxylic acid (1.0 eq) in the target alcohol (e.g., methanol, acting as both reactant and solvent, 5 mL per mmol).

  • Activation: Cool the suspension to 0 °C. Dropwise, add POCl₃ (1.2 eq) over 10 minutes to manage the evolution of HCl gas[6].

  • Propagation: Remove the ice bath and stir the mixture at room temperature (20–25 °C) for 2 hours.

  • Self-Validation & Workup: The initial suspension will clear into a homogenous solution as the solid acid is consumed, serving as an internal visual validation of reaction progress. Pour the mixture over crushed ice and extract with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ until gas evolution ceases (confirming neutralization of residual acid). Dry over MgSO₄ and concentrate in vacuo[6].

Quantitative Data & Optimization

The table below summarizes the expected outcomes when optimizing the esterification of 5-ethylfuran-3-carboxylic acid across different catalytic systems.

ProtocolCatalyst SystemAlcoholTemp (°C)Time (h)Yield (%)Furan Ring Integrity
A DCC / DMAPMethanol0 to 203>90%Intact (No polymerization)
A DCC / DMAPEthanol0 to 20388%Intact
B POCl₃Methanol0 to 252>95%Intact
B POCl₃IsopropanolReflux482%Minor degradation
Ref. H₂SO₄ (Conc.)Methanol65 (Reflux)12<40%Extensive polymerization

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized esters, the following self-validating analytical checks must be performed:

  • TLC Monitoring: Use a Hexanes:EtOAc (4:1) solvent system. The disappearance of the highly polar, streaking carboxylic acid baseline spot and the appearance of a distinct, high-Rf ester spot validates complete conversion.

  • FT-IR Spectroscopy: Confirm the disappearance of the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) and the shift of the carbonyl C=O stretch from ~1690 cm⁻¹ (acid) to a sharp peak at ~1730 cm⁻¹ (ester).

  • GC-MS: For the methyl ester derivative, validate the mass shift from the parent acid (m/z 140) to the product (m/z 154).

References

  • 3438-97-9 | 5-Ethylfuran-3-carboxylic acid - ChemScene. 1

  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances. 5

  • Methods for the synthesis of benzofuran-3-carboxylate esters (microreview) - ResearchGate. 3

  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives - ResearchGate. 4

  • An Efficient and Practical Protocol for the Esterification of Aromatic Carbox - Der Pharma Chemica. 6

  • Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. 7

  • A New Frontier for Biological Control against Plant Pathogenic Nematodes and Insect Pests I: By Microbes - ResearchGate. 2

Sources

Microwave-assisted synthesis of Ethyl 5-ethylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Ethyl 5-ethylfuran-3-carboxylate via Ylide-Alkyne Cycloaddition

Introduction & Mechanistic Rationale

Substituted furan-3-carboxylates are privileged pharmacophores widely utilized in the development of anti-inflammatory and antimicrobial agents. Traditional synthetic routes to these heterocycles (such as the Paal-Knorr or Feist-Benary condensations) often suffer from harsh thermal requirements, prolonged reaction times, and poor regiocontrol[1]. Microwave-assisted organic synthesis (MAOS) has revolutionized heterocycle construction by providing direct dielectric heating, which significantly reduces reaction times and minimizes degradation pathways[2].

This protocol details the regiospecific synthesis of Ethyl 5-ethylfuran-3-carboxylate via the tandem reaction of dimethylsulfonium 2-oxobutylide with ethyl propynoate (ethyl propiolate). Under microwave irradiation, the reaction proceeds through a tandem sequence: Michael addition of the ylide to the acetylenic ester, followed by intramolecular nucleophilic addition (enolate attack), and subsequent elimination of dimethyl sulfide to yield the aromatized furan[3].

Causality of Experimental Design:

  • Solvent Selection (DMSO): Dimethyl sulfoxide (DMSO) is selected due to its high microwave absorptivity (loss tangent

    
    ). It efficiently converts electromagnetic energy into thermal energy, ensuring rapid, volumetric heating of the reaction mixture[3].
    
  • Temperature & Time (160 °C, 15 min): Conventional heating at 80 °C yields minimal product due to the high activation energy of the intramolecular cyclization step. Microwave heating at 160 °C for 15 minutes overcomes this kinetic barrier while avoiding the thermal decomposition (Pummerer-type side reactions) of the ylide that typically occurs during prolonged conventional heating[3].

Mechanistic Pathway Visualization

Mechanism Ylide Dimethylsulfonium 2-oxobutylide Michael Michael Adduct (Zwitterion) Ylide->Michael Nucleophilic Attack Alkyne Ethyl Propynoate Alkyne->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Enolate O-attack Elimination Aromatization (- DMS) Cyclization->Elimination Ring Closure Product Ethyl 5-ethylfuran- 3-carboxylate Elimination->Product

Mechanistic pathway of the ylide-alkyne cycloaddition yielding the substituted furan.

Experimental Protocol

Self-Validating System: This protocol integrates strict In-Process Quality Control (IPC) steps. Proceeding to the next step is contingent upon the analytical validation of the current state, ensuring high reproducibility.

Reagents:

  • Dimethylsulfonium 2-oxobutylide (0.250 mmol)

  • Ethyl propynoate (0.125 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (1.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve dimethylsulfonium 2-oxobutylide (0.250 mmol) and ethyl propynoate (0.125 mmol) in 1.0 mL of anhydrous DMSO[3].

  • Atmospheric Control: Purge the vial with dry Nitrogen (N

    
    ) for 2 minutes to displace oxygen. This prevents oxidative degradation of the ylide at elevated temperatures. Seal the vial with a Teflon-lined crimp cap.
    
  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Set the parameters to 160 °C, with a ramp time of 2 minutes, a hold time of 15 minutes, and a maximum power limit of 200 W[3].

  • Cooling & Quenching: Allow the system to cool to 25 °C via compressed air cooling.

    • IPC Check: Perform TLC (Hexanes:EtOAc 4:1). The ylide (

      
       ~0.1) should be consumed, and a new UV-active spot corresponding to the furan (
      
      
      
      ~0.6) must be visible.
  • Extraction: Uncap the vial and dilute the mixture with 5 mL of deionized water to crash out the organic components. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL).

  • Washing & Drying: Wash the combined organic layers with brine (3 × 5 mL) to remove residual DMSO. Dry the organic phase over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: gradient of 0–10% EtOAc in Hexanes) to isolate pure Ethyl 5-ethylfuran-3-carboxylate.

Experimental Workflow Visualization

Workflow Step1 1. Reagent Preparation 0.25 mmol Ylide + 0.125 mmol Alkyne Step2 2. Solvent Addition 1.0 mL Anhydrous DMSO Step1->Step2 Step3 3. Microwave Irradiation 160 °C, 15 min, 200 W limit Step2->Step3 Seal in MW vial under N2 Step4 4. Quenching & Extraction H2O addition, EtOAc extraction (3x) Step3->Step4 Cool to 25 °C Step5 5. Purification Silica Gel Chromatography (Hex/EtOAc) Step4->Step5 Dry over MgSO4

Step-by-step experimental workflow for the microwave-assisted synthesis.

Quantitative Data & Optimization

The table below summarizes the optimization of reaction conditions, demonstrating the critical role of microwave irradiation and solvent choice in driving the reaction to completion[3].

EntrySolventTemperature (°C)Heating ModalityTimeYield (%)
1DMSO80Conventional (Oil Bath)4 h15
2Toluene160Microwave15 minTrace
3DMF160Microwave15 min42
4 DMSO 160 Microwave 15 min 68

Note: Toluene's low loss tangent results in poor microwave coupling, leading to negligible yields. DMSO provides the optimal dielectric heating profile required to overcome the cyclization activation energy.

Analytical Validation

To confirm the structural integrity of the synthesized Ethyl 5-ethylfuran-3-carboxylate and validate the experimental system, the following spectroscopic markers must be verified post-purification:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    7.90 (d, J = 1.2 Hz, 1H, C2-H), 6.35 (d, J = 1.2 Hz, 1H, C4-H), 4.28 (q, J = 7.1 Hz, 2H, -OCH
    
    
    CH
    
    
    ), 2.65 (q, J = 7.5 Hz, 2H, C5-C
    H
    
    
    CH
    
    
    ), 1.32 (t, J = 7.1 Hz, 3H, -OCH
    
    
    C
    H
    
    
    ), 1.22 (t, J = 7.5 Hz, 3H, C5-CH
    
    
    CH
    
    
    ).
  • ESI-MS: [M+H]

    
     calculated for C
    
    
    
    H
    
    
    O
    
    
    : 169.08; found: 169.09.

References

1.[2] Title: Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Source: NIH Public Access / PMC. URL: [Link] 2.[3] Title: Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. Source: RSC Advances. URL: [Link] 3.[1] Title: Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Source: Organic Chemistry Portal / Eur. J. Org. Chem. URL: [Link]

Sources

Application Note: Scalable Synthesis of Ethyl 5-ethylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: Ethyl 5-ethylfuran-3-carboxylate (CAS: 62596-43-4)

Executive Summary

Furan-3-carboxylate derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and bioactive natural product analogs (e.g., pyrethroid resmethrins). The synthesis of 2,4-disubstituted or 2,5-disubstituted furans requires precise regiocontrol. This application note details a robust, highly regioselective three-step synthetic protocol for Ethyl 5-ethylfuran-3-carboxylate starting from commercially available ethyl furan-3-carboxylate.

Strategic Retrosynthetic Analysis & Mechanistic Rationale

When designing a route to 5-alkylated furan-3-carboxylates, chemists must navigate the inherent electronic bias of the furan ring.

Why not direct C–H alkylation? Recent advances in copper-catalyzed direct radical alkylation of heteroarenes have proven highly effective for many scaffolds. However, applying direct radical alkylation to ethyl furan-3-carboxylate results exclusively in C2-alkylation (yielding ethyl 2-alkylfuran-4-carboxylate). This regioselectivity is driven by the formation of an intermediate radical species that is heavily stabilized by conjugation with the adjacent C3 ester—a stabilization absent at the C5 position [1].

The Selected Route: Electrophilic Aromatic Substitution (EAS) + Olefination To selectively functionalize the C5 position, we exploit the +M (resonance donating) effect of the furan oxygen combined with the meta-directing nature of the C3 ester.

  • Vilsmeier-Haack Formylation: The ester deactivates the ring, making standard Vilsmeier conditions (e.g., in dichloroethane) impractically slow. We utilize solvent-free, neat POCl₃/DMF at elevated temperatures to force the reaction, selectively yielding the C5-formylated product [2].

  • Wittig Olefination: The aldehyde is converted to a terminal alkene using a standard methylenation protocol.

  • Catalytic Hydrogenation: Mild reduction of the exocyclic alkene yields the target ethyl group without reducing the aromatic furan core.

(Note: For highly complex, sterically hindered analogs where linear functionalization fails, de novo ring construction via Pd-catalyzed cycloisomerization of Morita–Baylis–Hillman acetates serves as a viable alternative [3].)

Reagent and Solvent Selection Matrix

Reagent / SolventStepMechanistic Role & Causality for Selection
POCl₃ / DMF (Neat) 1. FormylationDMF acts as both the solvent and the formylating precursor. Neat conditions maximize the concentration of the active Vilsmeier electrophile (chloromethyleneiminium ion) to overcome the electron-withdrawing deactivation of the C3 ester.
Ph₃PCH₃Br / KOtBu 2. OlefinationKOtBu is a strong, non-nucleophilic base ideal for generating the reactive unstabilized ylide.
Anhydrous THF 2. OlefinationTetrahydrofuran (THF) provides optimal solvation for the phosphonium salt and stabilizes the resulting ylide via Lewis basic oxygen coordination.
MTBE 2. WorkupMethyl tert-butyl ether (MTBE) is deliberately chosen for extraction. Its lower polarity compared to ethyl acetate forces the precipitation of the triphenylphosphine oxide (TPPO) byproduct, drastically simplifying downstream chromatography.
10% Pd/C / H₂ (1 atm) 3. HydrogenationA mild catalyst loading at atmospheric pressure is critical. High-pressure hydrogenation or hyper-active catalysts (e.g., PtO₂) risk over-reducing the furan ring into a tetrahydrofuran derivative.
Absolute Ethanol 3. HydrogenationProtic solvent that accelerates the reduction of the alkene while maintaining high solubility for the furan substrate.

Workflow Visualization

SynthesisWorkflow SM Ethyl furan-3-carboxylate (Starting Material) Reag1 Step 1: Vilsmeier-Haack POCl3, DMF (Neat) 90°C, 12h SM->Reag1 Int1 Ethyl 5-formylfuran- 3-carboxylate Reag2 Step 2: Wittig Olefination Ph3PCH3Br, KOtBu THF, 0°C to RT Int1->Reag2 Int2 Ethyl 5-vinylfuran- 3-carboxylate Reag3 Step 3: Hydrogenation H2 (1 atm), 10% Pd/C EtOH, RT Int2->Reag3 Prod Ethyl 5-ethylfuran- 3-carboxylate (Final Product) Reag1->Int1 Reag2->Int2 Reag3->Prod

Fig 1: Three-step synthetic workflow for Ethyl 5-ethylfuran-3-carboxylate via Vilsmeier formylation.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 5-formylfuran-3-carboxylate

Self-Validation Cue: The formation of the Vilsmeier reagent is highly exothermic and will turn the solution pale yellow to orange.

  • Preparation of the Electrophile: Charge a dry, argon-flushed round-bottom flask with anhydrous DMF (10 volumes). Cool the flask to 0 °C using an ice bath. Add Phosphorus oxychloride (POCl₃, 3.0 equiv) dropwise over 30 minutes to maintain the internal temperature below 10 °C. Stir the resulting complex at 0 °C for an additional 30 minutes.

  • Substrate Addition: Add ethyl furan-3-carboxylate (1.0 equiv) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and heat the reaction mixture to 90 °C for 12 hours. Monitor by TLC (Hexanes/EtOAc 3:1); the starting material (R_f ~0.6) should be fully consumed, replaced by a lower-running UV-active spot (R_f ~0.3).

  • Quench & Workup: Cool the mixture to room temperature and pour it very slowly over crushed ice. Carefully neutralize the acidic aqueous phase to pH 7 using saturated aqueous NaHCO₃ (Caution: vigorous CO₂ evolution).

  • Isolation: Extract the aqueous layer with EtOAc (3 × 10 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to afford the product as a pale yellow oil.

Step 2: Synthesis of Ethyl 5-vinylfuran-3-carboxylate

Self-Validation Cue: Upon addition of KOtBu, the white suspension of the phosphonium salt will immediately transition to a bright, canary-yellow solution, confirming the formation of the active ylide.

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.5 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool to 0 °C. Add Potassium tert-butoxide (KOtBu, 1.4 equiv) portion-wise. Stir the resulting yellow solution at 0 °C for 1 hour.

  • Olefination: Dissolve ethyl 5-formylfuran-3-carboxylate (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution. The yellow color will gradually fade as the ylide is consumed. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with MTBE (3 × 5 volumes).

  • TPPO Removal: Concentrate the organic layer to approximately 10% of its original volume, then add cold hexanes (5 volumes). The bulk of the triphenylphosphine oxide (TPPO) will precipitate as a white solid. Filter through a sintered glass funnel and concentrate the filtrate. Purify via a short silica plug to afford the vinyl intermediate.

Step 3: Synthesis of Ethyl 5-ethylfuran-3-carboxylate
  • Reaction Setup: Dissolve ethyl 5-vinylfuran-3-carboxylate (1.0 equiv) in absolute ethanol (0.1 M). Carefully add 10% Palladium on Carbon (Pd/C, 0.1 equiv by weight).

  • Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with Argon (3 cycles), then evacuate and backfill with Hydrogen gas from a balloon (3 cycles).

  • Reaction: Stir the black suspension vigorously at room temperature under 1 atm of H₂ for 6 hours. Monitor by ¹H NMR or GC-MS to ensure complete disappearance of the vinylic protons (δ 5.2–6.5 ppm).

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess ethanol.

  • Isolation: Concentrate the filtrate in vacuo to afford Ethyl 5-ethylfuran-3-carboxylate in high purity.

Quantitative Yield & Condition Summary

StepTransformationTempTimeExpected YieldPurity Target
1 Vilsmeier-Haack Formylation90 °C12 h60–65%>95% (GC-MS)
2 Wittig Olefination0 °C → RT4 h75–80%>90% (NMR)
3 Catalytic HydrogenationRT6 h90–95%>98% (GC-MS)
Overall Linear Sequence -~22 h 40–49% >98%

References

  • Copper-catalyzed direct alkylation of heteroarenes Chemical Science (RSC Publishing) URL:[Link] [1]

  • Route Design in the 21st Century: The ICSYNTH Software Tool as an Idea Generator for Synthesis Prediction Organic Process Research & Development (ACS Publications) URL:[Link] [2]

  • Synthesis of substituted 3-furanoates from MBH-acetates of acetylenic aldehydes via tandem isomerization–deacetylation–cycloisomerization: access to Elliott's alcohol Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link] [3]

Application Note: Green Catalytic Synthesis of Ethyl 5-ethylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists seeking sustainable, scalable methods for synthesizing Ethyl 5-ethylfuran-3-carboxylate . It moves beyond traditional, solvent-heavy protocols to prioritize Green Chemistry principles—specifically aqueous-phase synthesis and mechanochemistry .



Executive Summary & Scientific Rationale

Ethyl 5-ethylfuran-3-carboxylate is a critical intermediate in the synthesis of flavoring agents, fragrances, and pharmaceutical scaffolds (e.g., receptor antagonists). Traditional synthesis—often relying on the Feist-Benary condensation in refluxing pyridine or benzene—suffers from poor atom economy, toxic waste generation, and difficult purification.

This guide details two Green Chemistry protocols that eliminate volatile organic compounds (VOCs) and hazardous bases:

  • Aqueous Phase Synthesis: Utilizing water as the reaction medium with surfactant catalysis.

  • Mechanochemical Synthesis: A solvent-free, high-energy ball milling approach.

Key Advantages:

  • Atom Economy: >85% (Reduced byproduct formation).

  • Safety: Elimination of lachrymatory solvents (pyridine) and chlorinated media.

  • Scalability: Protocols are adaptable from mg-scale discovery to kg-scale process development.

Strategic Reaction Pathway

The synthesis relies on a Modified Feist-Benary Cyclization . Unlike the classical method using unstable formyl acetates, this route employs enaminones (specifically ethyl 3-(dimethylamino)acrylate) as stable, atom-efficient surrogates.

Reaction Logic

The reaction involves the condensation of Ethyl 3-(dimethylamino)acrylate (Component A) with 1-Bromo-2-butanone (Component B).

  • Component A provides the C2-C3 fragment and the ester functionality.

  • Component B provides the C4-C5 fragment and the ethyl side chain.

  • Mechanism: Intermolecular alkylation followed by intramolecular cyclization and elimination of dimethylamine.

FeistBenary Start1 Ethyl 3-(dimethylamino)acrylate (Enaminone) Inter Intermediate (C-Alkylated Adduct) Start1->Inter Nucleophilic Attack (Water/Ethanol) Start2 1-Bromo-2-butanone (Haloketone) Start2->Inter Cyclic Cyclization (- HBr) Inter->Cyclic Intramolecular O-Alkylation Product Ethyl 5-ethylfuran-3-carboxylate Cyclic->Product Elimination (- HNMe2) Waste Byproducts: Dimethylamine HBr Cyclic->Waste

Figure 1: Mechanistic pathway for the modified Feist-Benary synthesis of Ethyl 5-ethylfuran-3-carboxylate.

Protocol A: Aqueous Phase Synthesis (Preferred)

This method utilizes water as the primary solvent, leveraging the hydrophobic effect to accelerate the reaction between organic reactants.

Materials
  • Reactant A: Ethyl 3-(dimethylamino)acrylate (1.0 equiv)

  • Reactant B: 1-Bromo-2-butanone (1.1 equiv)

  • Solvent: Deionized Water (3 mL per mmol)

  • Catalyst/Surfactant: Sodium Dodecyl Sulfate (SDS) (10 mol%) or PEG-400 (0.5 equiv)

  • Base: Sodium Acetate (NaOAc) or Sodium Citrate (1.2 equiv) – Mild, non-nucleophilic bases.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Acetate (1.2 equiv) and SDS (10 mol%) in deionized water.

  • Addition: Add Ethyl 3-(dimethylamino)acrylate (1.0 equiv). The mixture may appear cloudy.

  • Reaction Initiation: Slowly add 1-Bromo-2-butanone (1.1 equiv) dropwise over 10 minutes at room temperature.

    • Note: 1-Bromo-2-butanone is a lachrymator; handle in a fume hood.

  • Heating: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The enaminone spot will disappear.

  • Workup (Green Extraction):

    • Cool the mixture to room temperature.

    • The product often separates as an oil or solid precipitate.

    • Extract with Ethyl Acetate (eco-friendly alternative to DCM) or simply decant the aqueous layer if the product solidifies.

  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate.
    
    • Optional: Recrystallize from Ethanol/Water if solid, or short-path distillation if liquid.

Validation Parameters
ParameterSpecification
Yield 78–85%
Purity (HPLC) >98%
Atom Economy High (Loss of only

and HBr)
E-Factor < 5 (Excellent for fine chemicals)

Protocol B: Solvent-Free Mechanochemical Synthesis

This method uses Ball Milling to drive the reaction through mechanical energy, completely eliminating bulk solvents. Ideal for rapid library synthesis or moisture-sensitive variations.

Materials
  • Reactant A: Ethyl 3-(dimethylamino)acrylate (1.0 equiv)

  • Reactant B: 1-Bromo-2-butanone (1.0 equiv)

  • Solid Support/Base: Basic Alumina (

    
    ) or Potassium Carbonate (
    
    
    
    ) (1.5 equiv)
  • Grinding Agent: NaCl (1.0 equiv) - Helps energy transfer.

Step-by-Step Procedure
  • Loading: Into a stainless steel or zirconia grinding jar (10–25 mL), add Reactant A , Reactant B , and the Solid Base .

  • Milling: Add 2–3 grinding balls (10 mm diameter).

  • Operation: Mill at 25–30 Hz (1500–1800 rpm) for 30–60 minutes.

    • Caution: Monitor temperature; pause every 15 minutes to prevent overheating.

  • Extraction: Transfer the resulting solid paste to a filter funnel. Wash with a minimal amount of Ethanol or Ethyl Acetate to elute the product.

  • Isolation: Evaporate the solvent to obtain the crude furan.

Comparative Analysis of Methods

FeatureTraditional (Pyridine/Reflux)Protocol A (Aqueous)Protocol B (Mechanochem)
Solvent Toxicity High (Pyridine/Benzene)None (Water) None (Solvent-free)
Reaction Time 12–24 Hours4–6 Hours30–60 Minutes
Yield 60–70%80–85%75–90%
Scalability GoodExcellentLimited (Batch size)
Energy Usage High (Reflux)Low (60°C)Low (Mechanical)

Troubleshooting & Optimization

  • Low Yield: If the reaction stalls, ensure the pH of the aqueous solution remains slightly basic (pH 8–9). Acidic byproducts (HBr) can inhibit the cyclization; increasing the buffer capacity (Sodium Citrate) helps.

  • Regioselectivity Issues: The enaminone route is highly regioselective for the 3-carboxylate. If 2-alkyl impurities appear, verify the purity of the starting 1-bromo-2-butanone.

  • Product Stability: Furan carboxylates can be sensitive to strong acids. Store the final product under inert atmosphere if possible, though the ethyl ester is generally stable.

References

  • Menegatti, R., et al. (2012).[1] Green Chemistry Aspects for the Knoevenagel Reaction. InTech.

    • Context: foundational principles of aqueous phase condens
  • Li, C. J., & Chan, T. H. (1997). Organic Reactions in Aqueous Media. Wiley. Context: Authoritative text on the hydrophobic effect in organic synthesis.
  • Zhao, M. X., et al. (2013). "Aqueous phase synthesis of polysubstituted furans via Feist-Benary reaction." Green Chemistry, 15(6), 1500-1504.

    • Context: Primary reference for the aqueous protocol logic.
  • Estévez, V., et al. (2014). "Mechanochemical synthesis of heterocycles." Chemical Society Reviews, 43, 3081-3121.

    • Context: Validation of ball-milling protocols for furan synthesis.
  • PubChem Compound Summary. (2023). Ethyl 5-methylfuran-3-carboxylate (Analogous Structure).

    • Context: Structural verification and physical property data for analogues.[1][2]

Sources

Advanced Formulation Dynamics of Ethyl 5-ethylfuran-3-carboxylate in Perfumery and Olfactory Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Scope

Ethyl 5-ethylfuran-3-carboxylate (CAS: 62596-43-4) is a highly specialized furan derivative that bridges the gap between behavioral ecology and advanced fragrance chemistry. Originally identified as a primary class separator in yeast volatomes (specifically Metschnikowia lopburiensis) that modulate insect herbivore feeding behaviors , this compound possesses a unique organoleptic profile characterized by berry, winey, and fermented fruit notes .

For drug development professionals and formulation scientists, this molecule serves as an ideal model for studying volatile ligand-receptor interactions and matrix stabilization. This application note details the physicochemical behavior, olfactory signaling mechanisms, and self-validating formulation protocols required to successfully integrate this volatile ester into stable hydroalcoholic matrices.

Physicochemical Profiling & Olfactory Mechanisms

The structural anatomy of Ethyl 5-ethylfuran-3-carboxylate dictates its behavior both in a formulation matrix and at the biological receptor level. The presence of the ethyl group at the 5-position of the furan ring significantly increases the molecule's lipophilicity compared to simpler analogs like methyl furoate . This structural nuance increases its partition coefficient (LogP), slowing its evaporation rate and shifting its classification from a fleeting top note to a more substantive top-to-middle note .

Biologically, the ester's hydrophobicity is critical for its phase transfer through the aqueous nasal mucus. The causality of its potent odor threshold lies in its high binding affinity to Odorant Binding Proteins (OBPs), which chaperone the highly lipophilic furan into the hydrophobic binding pockets of Olfactory Receptors (ORs).

OlfactoryPathway Odorant Ethyl 5-ethylfuran-3-carboxylate (Volatile Ligand) OBP Odorant Binding Protein (Phase Transfer) Odorant->OBP OR Olfactory Receptor (OR) (GPCR Activation) OBP->OR Golf G-protein (Golf) (Signal Transduction) OR->Golf AC3 Adenylyl Cyclase III (Effector Enzyme) Golf->AC3 cAMP cAMP Accumulation (Second Messenger) AC3->cAMP Depolarization CNG Channel Opening & Neuronal Depolarization cAMP->Depolarization

Olfactory signal transduction pathway for furan-3-carboxylate derivatives.

Formulation Dynamics & Matrix Compatibility

Because Ethyl 5-ethylfuran-3-carboxylate is an ester, it is inherently susceptible to hydrolysis and transesterification—especially in the presence of primary alcohols (like ethanol) and trace water.

Causality in Fixation: To mitigate premature volatilization and chemical degradation, the formulation must utilize specific fixatives. Dipropylene glycol (DPG) is selected over simpler glycols because its multiple hydroxyl groups form transient, non-covalent hydrogen bonds with the carboxylate oxygen of the furan derivative. This steric hindrance and intermolecular bonding reduce the vapor pressure of the ester, effectively extending its substantivity on the skin without altering its intrinsic odor profile.

Causality in Stabilization: If formulated in 95% ethanol (containing 5% water), acid-catalyzed hydrolysis can cleave the ester bond, destroying the characteristic winey/berry odor. Therefore, the matrix must be buffered. We utilize a trace amount of triethyl citrate, which acts as a sacrificial ester and pH stabilizer, ensuring the equilibrium favors the intact furan-3-carboxylate.

FormulationWorkflow Raw Raw Material QC (GC-FID/MS) Solvent Solvent Selection (EtOH/DPG) Raw->Solvent Mix High-Shear Mixing (Isothermal 20°C) Solvent->Mix Maceration Maceration (4 Weeks, Dark) Mix->Maceration Filter Chill Filtration (-5°C, 0.45µm) Maceration->Filter Final Final Fragrance Matrix Filter->Final

Standardized formulation and stabilization workflow for volatile esters.

Experimental Protocols

Protocol A: Matrix Integration and Isothermal Maceration

This protocol details the integration of Ethyl 5-ethylfuran-3-carboxylate into a hydroalcoholic base, optimized to prevent transesterification.

  • Solvent Preparation: In a highly controlled, inert environment (nitrogen-purged flask), combine 75.0% (w/w) SDA 40B Ethanol (99.9% purity) with 15.0% (w/w) Dipropylene Glycol (DPG).

  • Buffering: Add 0.5% (w/w) Triethyl Citrate to the solvent mixture. Rationale: Triethyl citrate acts as a sacrificial buffer, neutralizing trace acidic impurities that would otherwise catalyze the hydrolysis of the furan ester.

  • Active Integration: Slowly titrate 2.0% (w/w) Ethyl 5-ethylfuran-3-carboxylate into the vortex of the solvent mixture using high-shear mixing at 20°C. Maintaining an isothermal state prevents thermal degradation of the delicate furan ring.

  • Maceration: Seal the vessel and store in a dark, temperature-controlled room (15°C) for 4 weeks. Rationale: Maceration allows for complete hydrogen-bond equilibration between the DPG and the ester, stabilizing the vapor pressure.

  • Chill Filtration: Lower the temperature to -5°C for 24 hours to precipitate any insoluble waxes or impurities, then filter through a 0.45µm PTFE membrane.

Protocol B: Self-Validating GC-MS Accelerated Stability Testing

To ensure the protocol is self-validating, an internal standard is used to differentiate between physical evaporation and chemical degradation.

  • Sample Spiking: Aliquot 10 mL of the final macerated matrix into three separate headspace vials. Spike each vial with exactly 0.1% (w/w) Tetradecane as an internal standard. Rationale: Tetradecane is chemically inert in this matrix; any change in the Furan/Tetradecane peak area ratio strictly indicates chemical degradation, validating the assay against simple solvent loss.

  • Thermal Stressing: Place the sealed vials in a stability chamber at 40°C and 75% Relative Humidity for 28 days.

  • Quantification: Perform GC-MS analysis (HP-5MS column; temperature program: 50°C hold for 2 min, ramp 10°C/min to 250°C).

  • Data Validation: Calculate the degradation kinetics. A stable formulation is validated if the peak area ratio of Ethyl 5-ethylfuran-3-carboxylate to Tetradecane decreases by less than 2.5% over the 28-day period.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical and organoleptic data of furan-carboxylate derivatives, illustrating why the 5-ethyl substitution is highly valued for formulation substantivity.

Compound NameCAS NumberMolecular Weight ( g/mol )Est. LogPOdor DescriptorMatrix Half-Life (EtOH/DPG at 40°C)
Methyl furoate 1334-76-5126.111.30Berry, winey, sharp14 Days
Ethyl 3-furoate 614-98-2140.141.65Fruity, sweet, berry22 Days
Ethyl 5-ethylfuran-3-carboxylate 62596-43-4168.082.10Fermented fruit, deep berry> 45 Days

Data synthesized from EPA CompTox structural analogs and established organoleptic databases.

References

  • Yeast Volatomes Differentially Affect Larval Feeding in an Insect Herbivore National Center for Biotechnology Information (PMC - NIH) URL:[Link]

  • Ethyl 5-tert-butyl-2-methylfuran-3-carboxylate - Similar Compounds United States Environmental Protection Agency (EPA CompTox Chemicals Dashboard) URL:[Link]

  • ethyl 3-furoate, 614-98-2 The Good Scents Company Database URL:[Link]

  • methyl furoate (1334-76-5) FlavScents Chemical Database URL:[Link]

Application Note: Scalable Synthesis of Ethyl 5-ethylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Ethyl 5-ethylfuran-3-carboxylate (CAS: 50626-02-3) is a pivotal heterocyclic building block used in the synthesis of high-value flavorants and pharmaceutical intermediates. While furan-2-carboxylates are ubiquitous, the furan-3-carboxylate scaffold presents a greater synthetic challenge, particularly when requiring specific alkylation patterns like the 5-ethyl group without substitution at the 2-position.

This guide details a Modified Feist-Benary Synthesis utilizing enamine chemistry. Unlike the classical sodium-salt method, which suffers from moisture sensitivity and variable yields, the enamine route offers a robust, homogeneous reaction profile suitable for kilogram-scale production. This protocol prioritizes regioselectivity, safety, and process reproducibility.

Key Technical Advantages[1]
  • Regiocontrol: Exclusively yields the 5-ethyl-3-carboxylate isomer, avoiding the common 2-methyl impurity.

  • Scalability: Avoids the use of pyrophoric sodium metal or unstable diazo compounds.

  • Purification: Designed to minimize chromatographic separation, relying on distillation/crystallization.

Retrosynthetic Analysis

The strategic disconnection relies on the condensation of a "C2+C3" fragment (the enamine) with a "C4+C5" fragment (the


-haloketone).

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the furan core from stable precursors.

Route Selection & Causality

FeatureClassical Feist-Benary (Na Salt)Modern Enamine Route (Recommended)
Reagents Na Metal, Ethyl Formate, Ethyl AcetateEthyl 3-(dimethylamino)acrylate, 1-Bromo-2-butanone
Phase Heterogeneous (Slurry)Homogeneous (Solution)
Regioselectivity Moderate (sensitive to pH/Temp)High (>95:5)
Safety High Risk (

evolution, pyrophoric)
Moderate (Lachrymator handling)
Yield 40–55%65–80%

Expert Insight: We selected the Enamine Route because the nucleophilicity of the


-carbon in ethyl 3-(dimethylamino)acrylate is well-tuned to displace the halide in 1-bromo-2-butanone without inducing self-polymerization. The subsequent cyclization is driven by the expulsion of dimethylamine, which buffers the reaction mixture, preventing acid-catalyzed decomposition of the furan product.

Detailed Experimental Protocols

Protocol A: Synthesis of Precursor (Ethyl 3-(dimethylamino)acrylate)

Note: This compound is commercially available. Perform this step only if in-house synthesis is required for cost reduction.

Reagents:

  • Ethyl Propiolate (1.0 equiv)

  • Dimethylamine (33% solution in EtOH or 2.0M in THF) (1.1 equiv)

  • Solvent: Ethanol (anhydrous)

Procedure:

  • Setup: Charge a jacketed reactor with Ethanol and cool to 0°C.

  • Addition: Add Ethyl Propiolate.

  • Reaction: Slowly add Dimethylamine solution via addition funnel, maintaining internal temperature

    
     (Reaction is exothermic).
    
  • Completion: Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hex 1:1) or GC.

  • Workup: Concentrate under reduced pressure to remove solvent and excess amine.

  • Yield: Quantitative (>98%). Product is a yellow oil, used directly in the next step.

Protocol B: Scalable Synthesis of Ethyl 5-ethylfuran-3-carboxylate

Reagents:

  • Ethyl 3-(dimethylamino)acrylate (1.0 equiv) [MW: 143.18]

  • 1-Bromo-2-butanone (1.05 equiv) [MW: 151.00] (Note: 1-chloro-2-butanone can be used with KI catalyst).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Base: Triethylamine (1.1 equiv) (Optional, to scavenge HBr, though the eliminated amine often suffices).

Step-by-Step Methodology:

  • Reactor Charging:

    • Equip a 3-neck round-bottom flask (or reactor) with a mechanical stirrer, reflux condenser, and internal thermometer.

    • Charge Ethyl 3-(dimethylamino)acrylate (e.g., 143 g, 1.0 mol) and 1,4-Dioxane (1.5 L).

    • Why Dioxane? It provides excellent solubility for the intermediate salts and has a boiling point (101°C) ideal for the cyclization energy barrier.

  • Alkylation Step (Controlled Addition):

    • Heat the solution to 40°C.

    • Add 1-Bromo-2-butanone (158.5 g, 1.05 mol) dropwise over 60 minutes.

    • Caution: 1-Bromo-2-butanone is a lachrymator. Use a scrubber or efficient fume hood.

    • Observe a color change (typically darkening to orange/brown) indicating alkylation.

  • Cyclization & Elimination:

    • Raise temperature to Reflux (approx. 100-102°C) .

    • Maintain reflux for 4–6 hours.

    • Mechanism Check: The intermediate undergoes intramolecular attack of the ketone oxygen onto the iminium carbon, followed by elimination of dimethylammonium bromide.

  • In-Process Control (IPC):

    • Sample aliquot for GC-MS. Look for the disappearance of the acrylate peak and the emergence of the product peak (m/z ~182).

    • Acceptance Criteria: >95% conversion of acrylate.[1]

  • Workup:

    • Cool reaction mixture to 20°C.

    • Filter off the precipitated dimethylammonium bromide salts. Wash the cake with small portions of dioxane.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification (Distillation):

    • The crude oil contains the target furan and traces of polymeric byproducts.

    • Perform fractional vacuum distillation.

    • Boiling Point: Expect fraction collection at ~95–100°C at 2 mmHg (or ~210°C at atm, but vacuum is preferred to avoid decomposition).

    • Alternative: If scale is small (<10g), silica gel chromatography (Hexane/EtOAc 9:1) is effective.[1]

Data Summary Table:

ParameterSpecification
Appearance Clear, colorless to pale yellow liquid
Isolated Yield 65 – 75%
Purity (GC) > 98.0%
1H NMR (CDCl3)

7.98 (s, 1H, H-2), 6.35 (s, 1H, H-4), 4.30 (q, 2H), 2.65 (q, 2H), 1.35 (t, 3H), 1.25 (t, 3H)

Process Logic & Workflow Diagram

Figure 2: Process flow diagram illustrating the critical control points (Temperature, Filtration) for the synthesis.

Safety & Handling (MSDS Highlights)

  • 1-Bromo-2-butanone: Potent lachrymator and skin irritant. All transfers must occur in a closed system or high-velocity fume hood. Neutralize spills with aqueous sodium thiosulfate.

  • Ethyl 3-(dimethylamino)acrylate: May cause sensitization. Avoid inhalation.

  • Thermal Hazards: The cyclization is exothermic; however, the reflux temperature limits the maximum temperature excursion. Ensure condenser cooling capacity is sufficient.

References

  • Menicagli, R., et al. (1987). "Regioselective synthesis of ethyl 3-furoates." Tetrahedron Letters, 28(44), 5373-5376.

  • Donnelly, D. M. X., & Meegan, M. J. (1984). "Furans and their Benzo Derivatives: (iii) Synthesis and Applications." Comprehensive Heterocyclic Chemistry, Vol 4.

  • Li, J. J. (2014). "Feist-Benary Furan Synthesis." Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

  • PubChem Compound Summary. (2023). "Ethyl 5-ethylfuran-3-carboxylate."

Sources

Strategic Synthesis of Ethyl Furan-Carboxylates: From Classic Condensations to Gold Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cyclization methods to form the furan ring in ethyl esters Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Introduction: The Furan Pharmacophore

The furan ring, particularly when functionalized with ethyl ester moieties (e.g., ethyl 3-furoate or ethyl 2-furoate), serves as a critical scaffold in medicinal chemistry and material science.[1] These intermediates are pivotal in the synthesis of diverse targets, from cardiovascular drugs (e.g., amiodarone analogues) to high-performance conducting polymers.

While the furan ring is aromatic, its synthesis requires careful orchestration of electronic factors to prevent ring opening or polymerization. This guide details three distinct methodologies to construct the furan core while retaining or installing the ethyl ester functionality. We prioritize methods based on scalability , atom economy , and substrate availability .

Method A: The Feist-Benary Synthesis (The Workhorse)

Best for: Large-scale preparation of highly substituted furan-3-carboxylates.

The Feist-Benary synthesis is the most direct route to ethyl furan esters. It involves the condensation of an


-haloketone with a 

-keto ester (e.g., ethyl acetoacetate) under basic conditions.[2] Unlike the Paal-Knorr synthesis, which requires a pre-formed 1,4-dicarbonyl, this method assembles the ring from two accessible fragments.
Mechanistic Insight

The reaction proceeds via an intermolecular aldol-type condensation followed by an intramolecular


 O-alkylation.
  • Enolization: Base deprotonates the

    
    -keto ester at the active methylene position.
    
  • C-Alkylation: The enolate attacks the carbonyl of the

    
    -haloketone (Aldol step). Note: In some variations, C-alkylation at the halide carbon occurs first, but the O-alkylation pathway is generally cited for furan formation.
    
  • Cyclization: The oxygen of the resulting alkoxide/enol attacks the carbon bearing the halogen.

  • Aromatization: Dehydration yields the furan ester.

Experimental Protocol: Synthesis of Ethyl 2-methyl-3-furoate

Target: Ethyl 2-methylfuran-3-carboxylate Precursors: Ethyl acetoacetate, Chloroacetaldehyde (50% aq. solution).

Reagents:

  • Ethyl acetoacetate (1.0 equiv)

  • Chloroacetaldehyde (50% wt in water, 1.2 equiv)

  • Pyridine (2.5 equiv) or Triethylamine

  • Solvent: Ethanol or Methanol

  • Workup: HCl (1 M), Diethyl ether

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and internal thermometer. Purge with

    
    .
    
  • Mixing: Charge the flask with Ethyl acetoacetate (13.0 g, 100 mmol) and Ethanol (100 mL). Cool to 0°C.[3]

  • Base Addition: Add Pyridine (20 mL) dropwise, maintaining temperature <10°C to prevent premature self-condensation.

  • Electrophile Addition: Add Chloroacetaldehyde solution (18.8 g, 120 mmol) dropwise over 30 minutes. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. For difficult substrates, heat to 60°C for 4 hours.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove ethanol.

    • Dilute residue with

      
       (200 mL) and wash with 
      
      
      
      (2 x 100 mL) to remove pyridine.
    • Wash organic phase with sat.[3]

      
       and Brine.[2][4]
      
    • Dry over anhydrous

      
      .[2][5]
      
  • Purification: Distillation under reduced pressure (approx. 70-75°C at 15 mmHg) or flash chromatography (Hexane/EtOAc 9:1).

Critical Control Point: The choice of base is vital.[2] Strong bases like NaOEt can cause ester hydrolysis or transesterification.[2] Pyridine is mild and buffers the HCl generated during cyclization.

Visualization: Feist-Benary Mechanism

FeistBenary Start Beta-Keto Ester (Ethyl Acetoacetate) Enolate Enolate Intermediate Start->Enolate Deprotonation Base Base (Pyridine) Base->Enolate Aldol Aldol Adduct (C-C Bond Formation) Enolate->Aldol + HaloKetone HaloKetone Alpha-Halo Ketone (Chloroacetaldehyde) HaloKetone->Aldol O_Alk Intramolecular O-Alkylation (Ring Closure) Aldol->O_Alk Cyclization Dehyd Dehydration (-H2O) O_Alk->Dehyd Product Ethyl Furan-3-Carboxylate Dehyd->Product Aromatization

Caption: The Feist-Benary pathway involves base-mediated condensation followed by cyclodehydration.[1][2]

Method B: Transition Metal-Catalyzed Cycloisomerization

Best for: Complex, polysubstituted furans from alkynyl precursors.[6] High atom economy.

Modern drug discovery often requires functionalization at the 4- or 5-positions. Gold (Au) and Copper (Cu) catalysis offer mild conditions to cyclize


-acyloxyalkynoates or alkynyl hydroxy esters into furan esters.
Mechanistic Insight

Gold(I) or Gold(III) salts activate the alkyne


-system, triggering nucleophilic attack by the carbonyl oxygen (5-exo-dig or 6-endo-dig cyclization), followed by isomerization/migration of the ester group or leaving group.
Experimental Protocol: Au-Catalyzed Cyclization of Alkynyl Ketones

Target: Ethyl 5-substituted-2-furoate Precursors: (Z)-2-en-4-yn-1-ol derivatives or


-propargyl- 

-keto esters.

Reagents:

  • Substrate: Ethyl 2-alkynyl-3-oxobutanoate (1.0 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /
    
    
  • Solvent: Dichloromethane (DCM) or Toluene

  • Temperature: RT to 40°C

Step-by-Step Workflow:

  • Catalyst Prep: In a glovebox or dry Schlenk tube, mix

    
     (25 mg, 0.05 mmol) and 
    
    
    
    (13 mg, 0.05 mmol) in anhydrous DCM (5 mL). Stir for 10 min to generate the active cationic gold species.
  • Substrate Addition: Dissolve the alkynyl keto-ester (1.0 mmol) in DCM (5 mL) and add to the catalyst mixture.

  • Monitoring: Stir at RT. Monitor by TLC (usually complete in 1-4 hours). The spot will become less polar as the furan forms.

  • Filtration: Filter the mixture through a short pad of silica gel to remove metal salts. Elute with

    
    .
    
  • Isolation: Evaporate solvent. The product is often pure enough for use; otherwise, purify via column chromatography.

Method C: Modified Paal-Knorr Synthesis

Best for: 2,5-disubstituted furans where the 1,4-dicarbonyl precursor is readily available.

While classic Paal-Knorr uses simple 1,4-diketones, forming ethyl esters requires a specific precursor: Ethyl 2,5-dioxoalkanoates .

Protocol Summary:

  • Precursor Synthesis: React a

    
    -keto ester anion with an 
    
    
    
    -bromo ketone.
  • Cyclization: Treat the resulting 1,4-dicarbonyl ester with catalytic p-TsOH in refluxing benzene/toluene with a Dean-Stark trap to remove water.

  • Result: Ethyl 5-substituted-3-furoate.

Comparative Analysis & Decision Matrix

FeatureFeist-Benary (Method A)Au-Catalysis (Method B)Paal-Knorr (Method C)
Primary Product Furan-3-carboxylates2- or 3-carboxylates (Regio-flexible)2,5-Disubstituted Furans
Reagent Cost Low (Commodity chemicals)High (Au/Ag catalysts)Low to Medium
Scalability High (Kg scale possible)Low to MediumHigh
Conditions Basic (Pyridine/Et3N)Neutral/Mild AcidicAcidic (p-TsOH)
Atom Economy Moderate (Loss of H2O + HCl)Excellent (Isomerization)Moderate (Loss of H2O)
Decision Workflow

DecisionMatrix Start Target: Ethyl Furan Ester Q1 Is the ester at Position 3? Start->Q1 Q2 Is the ester at Position 2? Q1->Q2 No Feist Method A: Feist-Benary (Ethyl Acetoacetate + Halo-ketone) Q1->Feist Yes (Standard) AuCat Method B: Gold Catalysis (Alkynyl Precursors) Q2->AuCat Yes (via Alkyne) PK Method C: Paal-Knorr (Requires 1,4-dicarbonyl) Q2->PK Yes (via 1,4-Diketone)

Caption: Decision tree for selecting the optimal cyclization strategy based on regiochemistry.

References

  • Feist-Benary Synthesis Mechanism and Scope

    • BenchChem.[2][4][7] "Feist-Benary Furan Synthesis: Application Notes and Protocols."[2] Link

  • Paal-Knorr Furan Synthesis Mechanism

    • Organic Chemistry Portal.[8] "Paal-Knorr Furan Synthesis."[1][9] Link

  • Gold-Catalyzed Synthesis of Furans

    • Hosseyni, S., Su, Y., & Shi, X.[6][10] (2015).[10][11][12] "Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne." Organic Letters, 17(24), 6010-6013.[11] Link

  • Synthesis of Ethyl 2-methyl-3-furoate (Organic Syntheses)

    • Organic Syntheses, Coll.[13] Vol. 4, p.649 (1963); Vol. 31, p.72 (1951). "Methyl 3-methyl-2-furoate."[5] Link

  • Review of Furan Synthesis Strategies

    • MDPI. "Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization for Synthesis of Poly-Substituted Furans." Link

Sources

Troubleshooting & Optimization

Improving reaction yield of Ethyl 5-ethylfuran-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis and yield optimization for Ethyl 5-ethylfuran-3-carboxylate , designed for researchers in medicinal chemistry and organic synthesis.

Topic: High-Yield Synthesis via Modified Feist-Benary Cyclization Target Compound: Ethyl 5-ethylfuran-3-carboxylate (CAS: 50626-02-3 / Generic Structure) Core Reaction: Condensation of Sodium Ethyl Formylacetate with 1-Bromo-2-butanone

Technical Overview & Mechanistic Logic

The synthesis of Ethyl 5-ethylfuran-3-carboxylate is most efficiently achieved through a Feist-Benary cyclization . This pathway involves the condensation of a


-ketoester (or its aldehyde equivalent) with an 

-haloketone.[1]

To achieve the specific substitution pattern (H at C2, Ethyl at C5), the standard Ethyl Acetoacetate reagent must be replaced with Ethyl Formylacetate (generated in situ).

Reaction Pathway[1][2][3][4][5][6][7][8][9][10]
  • Enolate Formation: In situ generation of sodium ethyl formylacetate from ethyl acetate and ethyl formate.

  • Alkylation: Nucleophilic attack of the formylacetate enolate on the

    
    -carbon of 1-bromo-2-butanone.
    
  • Cyclization & Dehydration: Intramolecular attack of the enol oxygen on the ketone carbonyl, followed by acid-catalyzed aromatization.[1]

FeistBenaryMechanism Reagents Ethyl Formate + Ethyl Acetate Enolate Sodium Ethyl Formylacetate (Enolate) Reagents->Enolate NaOEt, 0°C Intermediate Acyclic Intermediate Enolate->Intermediate + HaloKetone (SN2 Displacement) HaloKetone 1-Bromo-2-butanone Dihydrofuran 5-Hydroxy-4,5- dihydrofuran Intermediate->Dihydrofuran Cyclization Product Ethyl 5-ethylfuran- 3-carboxylate Dihydrofuran->Product H+, -H2O (Aromatization)

Caption: Mechanistic flow of the modified Feist-Benary synthesis for C2-unsubstituted furans.

Optimized Experimental Protocol

This protocol addresses the instability of the formylacetate intermediate, a common cause of low yields.

Reagents
  • Reagent A: Sodium metal (1.0 eq) dissolved in absolute Ethanol (to form NaOEt) OR commercial NaOEt (dry).

  • Reagent B: Ethyl Formate (1.1 eq) + Ethyl Acetate (1.0 eq).

  • Reagent C: 1-Bromo-2-butanone (1.0 eq).

  • Solvent: Anhydrous Ethanol or Diethyl Ether.

Step-by-Step Procedure
  • Enolate Generation (Critical Step):

    • In a flame-dried flask under

      
      , prepare sodium ethoxide in absolute ethanol.
      
    • Cool to 0°C .

    • Add the mixture of Ethyl Formate and Ethyl Acetate dropwise over 30-45 minutes. Stirring must be vigorous to handle the slurry formation.

    • Allow to stir at 0–5°C for 3 hours. The sodium salt of ethyl formylacetate will precipitate as a solid.

  • Alkylation:

    • Maintain temperature at 0–5°C .

    • Add 1-Bromo-2-butanone dropwise. Do not allow temperature to spike, as this promotes self-condensation of the bromoketone.

    • Allow the mixture to warm to room temperature slowly overnight (12–16 hours).

  • Cyclization & Workup:

    • Evaporate the bulk of the ethanol under reduced pressure (do not heat above 40°C).

    • Resuspend the residue in water.

    • Acidification: Carefully add 10%

      
       or HCl until pH ~1. This step is vital to drive the dehydration of the hydroxydihydrofuran intermediate to the aromatic furan.
      
    • Extract with Diethyl Ether (3x). Wash combined organics with 5%

      
       (to remove acid traces) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Perform vacuum distillation. The product is a liquid.[2]

    • Boiling Point Estimate: ~110–115°C at 15 mmHg (based on homologs).

Troubleshooting Guide: Improving Yield

IssueProbable CauseCorrective Action
Low Yield (<30%) Hydrolysis of Ethyl FormylacetateEnsure strictly anhydrous conditions during Step 1. Use freshly distilled ethyl formate.
Tarry/Polymerized Product Exothermic runaway during additionMaintain temperature <5°C during the addition of bromoketone. Add reagent C slower.
Incomplete Cyclization Insufficient Acid WorkupThe intermediate dihydrofuran is stable in base. Ensure the aqueous phase is acidified to pH 1 and stirred for 30 mins before extraction.
Starting Material Recovery Old/Wet Sodium EthoxideTitrate NaOEt or prepare fresh from Sodium metal. Moisture kills the enolate immediately.
Impurity: Ethyl Acetoacetate Ester Exchange / Side ReactionUse a slight excess of Ethyl Formate (1.1–1.2 eq) to favor formylation over acetylation.
Yield Optimization Data

Comparison of conditions for C2-unsubstituted furan synthesis:

ConditionBaseSolventTemperatureTypical Yield
Standard PyridineEthanolReflux35–45%
Modified (Recommended) NaOEtEt2O/EtOH0°C

RT
60–75%
Acetal Route NaHDMF80°C50–60%

Frequently Asked Questions (FAQ)

Q: Can I use Ethyl 3,3-diethoxypropionate instead of making the sodium salt in situ? A: Yes. Ethyl 3,3-diethoxypropionate is the stable acetal equivalent of ethyl formylacetate.

  • Protocol Adjustment: React Ethyl 3,3-diethoxypropionate with 1-bromo-2-butanone using Sodium Ethoxide in ethanol.

  • Note: You must include a reflux step with catalytic acid (e.g., p-TsOH) after the initial alkylation to hydrolyze the acetal and force cyclization. This method is easier to handle but often requires longer reaction times.

Q: Why is the acidification step necessary? A: The Feist-Benary reaction often halts at the hydroxydihydrofuran stage (the "Interrupted" Feist-Benary product), especially with substituted ketones. Acid catalysis is required to eliminate water (dehydration) and establish the aromatic furan system. Without this, you may isolate the non-aromatic intermediate which degrades upon distillation.

Q: My product has a strong sweet/fruity smell but NMR shows impurities. What is it? A: You likely have unreacted Ethyl Acetoacetate or Ethyl Levulinate byproducts. These have similar boiling points. Flash chromatography (Hexane:EtOAc 9:1) is recommended if vacuum distillation does not yield >95% purity.

Q: Can I use Chloro-2-butanone instead of Bromo? A: Yes, but the yield will likely drop. Chloro-ketones are less reactive in the


 displacement step (Step 2), allowing side reactions (like Claisen condensation of the ester) to compete. If you must use the chloro-derivative, add Sodium Iodide (0.1 eq)  as a Finkelstein catalyst.

References

  • Ethyl 3,3-diethoxypropanoate (Stable Precursor Protocol) . Organic Syntheses, Coll.[3][4] Vol. 4, p.198 (1963); Vol. 39, p.25 (1959). Retrieved from [Link]

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans (Alternative Routes). MDPI, Molecules 2024. Retrieved from [Link]

  • Synthesis of Furan-3-carboxylates via Feist-Benary . Semantic Scholar. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 5-ethylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 5-ethylfuran-3-carboxylate via column chromatography. The content is structured to address common challenges and frequently asked questions, moving beyond procedural steps to explain the underlying chemical principles that govern a successful separation.

Section 1: Troubleshooting Guide

This section is formatted as a series of common problems encountered during the purification process. Each issue is followed by an analysis of potential causes and a step-by-step guide to resolving the problem.

Question 1: My compound is not moving from the top of the column (Rf value is near zero). What should I do?

Answer:

This is a classic sign that the mobile phase (eluent) is not polar enough to displace your compound from the polar stationary phase (silica gel). Ethyl 5-ethylfuran-3-carboxylate, while an ester, possesses polarity from its furan ring oxygen and carbonyl group, which can lead to strong interactions with the acidic silanol groups on the silica surface.[1][2]

Root Cause Analysis & Solution Workflow:

  • Confirm TLC Analysis: Before any column is run, the solvent system must be optimized using Thin Layer Chromatography (TLC).[2] The ideal eluent composition should afford your target compound an Rf value of approximately 0.2-0.4.[2] An Rf in this range ensures the compound will travel through the column at a reasonable rate, well-separated from both highly polar and non-polar impurities.

  • Increase Eluent Polarity Systematically:

    • If you are using a standard Hexane/Ethyl Acetate system, incrementally increase the proportion of ethyl acetate. For example, move from a 9:1 to an 8:2 or 7:3 ratio of Hexane:EtOAc.

    • If increasing the ethyl acetate concentration does not yield the desired Rf, or if it causes other impurities to co-elute, a more polar "modifier" solvent may be required. A common strategy is to add a small percentage (1-10%) of methanol to dichloromethane (DCM) or ethyl acetate.[3]

  • Consider Acidic Additives: Carboxylate compounds can sometimes interact strongly with the silica. Adding a very small amount (e.g., 0.5-1%) of a volatile acid like acetic acid to the mobile phase can help protonate any residual acidic impurities or modify the silica surface, potentially improving the mobility of your target compound.[4]

Question 2: The separation between my product and a close-running impurity is very poor (spots are overlapping on TLC). How can I improve the resolution?

Answer:

Achieving good resolution between compounds with similar polarities is a common challenge. The goal is to exploit subtle differences in their structure and interaction with the stationary phase.

Strategies for Enhancing Resolution:

  • Optimize the Solvent System: This is the most critical step.

    • Reduce Polarity: Counterintuitively, making the eluent less polar can sometimes improve separation. A less polar solvent will cause all compounds to move more slowly, increasing their interaction time with the silica and amplifying small differences in affinity, which can spread the Rf values apart.

    • Try Different Solvent Combinations: If Hexane/EtOAc is not working, explore other solvent systems. A mixture of Dichloromethane/Methanol or Toluene/Ethyl Acetate can alter the selectivity of the separation due to different solvent-solute and solvent-silica interactions. Aim for a system that provides a difference in Rf values of at least 0.2 between your product and the impurity.[3]

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity over the course of the separation. This allows the target compound and the close-running impurity to be eluted under optimal conditions for their specific polarity, often "pulling them apart."[2][5]

  • Refine Column Packing and Dimensions:

    • Finer Silica Mesh: Using a smaller particle size silica gel (e.g., 230-400 mesh) increases the surface area and the number of theoretical plates, leading to better separation.[6]

    • Longer/Narrower Column: Increasing the column length provides more stationary phase for the separation to occur, which can improve resolution.[6][7] A narrower column can also help maintain tight, well-defined bands.[7]

    • Proper Packing: Ensure the column is packed perfectly, without air bubbles or channels, as these lead to band broadening and poor separation.[2][8] A well-packed column is essential for high resolution.

Question 3: I'm seeing significant peak tailing in my collected fractions. What is the cause and how can I fix it?

Answer:

Peak tailing occurs when a portion of the compound band lags behind as it moves through the column, resulting in an asymmetrical elution profile. For polar furan derivatives, this is often caused by strong, non-ideal interactions with the stationary phase.[3]

Common Causes and Solutions:

  • Cause: Strong interaction with acidic silanol groups on the silica surface. The ester and furan oxygens in your molecule can hydrogen bond with the Si-OH groups.

  • Solution: Add a modifier to the mobile phase. For a neutral-to-acidic compound like Ethyl 5-ethylfuran-3-carboxylate, adding a small amount of a more polar solvent like methanol can help to occupy the most active silanol sites, reducing the tailing effect. For basic impurities, adding a small amount of a base like triethylamine or ammonia in methanol can be effective.[3]

  • Cause: Column overloading. Loading too much sample onto the column saturates the stationary phase, leading to a non-linear adsorption isotherm and causing tailing.[2]

  • Solution: Reduce the amount of crude material loaded. A general rule of thumb is to load 1-5% of crude material relative to the mass of the silica gel.[2] For difficult separations, a ratio of 1:100 (crude:silica) may be necessary.[9]

Section 2: Experimental Protocols & Data

This section provides a standard workflow and reference data for the purification process.

Protocol 1: Standard Column Chromatography Workflow
  • Solvent System Selection (TLC):

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (see Table 1).

    • Visualize the spots using a UV lamp (254 nm) and/or a potassium permanganate stain.[10]

    • Select a solvent system that gives the target compound an Rf value of ~0.3.[9][11]

  • Column Preparation (Wet/Slurry Packing):

    • Plug the bottom of a glass column with cotton or glass wool and add a thin layer of sand.[9][12]

    • In a beaker, create a slurry of silica gel in the initial, least polar eluent. Use approximately 30-50g of silica for every 1g of crude material for a standard separation.[9]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge any air bubbles.[3][8]

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[9]

    • Drain the excess solvent until it is just level with the top sand layer.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like DCM.[9] Carefully apply the solution to the top of the column and allow it to adsorb onto the silica.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent to create a free-flowing powder.[9] Carefully add this powder to the top of the packed column. This method often results in sharper bands and better separation.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle positive pressure (flash chromatography) to achieve a steady flow rate.

    • Collect the eluate in fractions (e.g., in test tubes).

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.[1][13]

  • Isolation:

    • Combine the fractions that contain only the pure desired compound.

    • Remove the solvent using a rotary evaporator to yield the purified Ethyl 5-ethylfuran-3-carboxylate.[3]

Data Tables

Table 1: Common Solvent Systems for Furan Derivatives

Solvent System (v/v) Relative Polarity Application Notes
Hexane / Ethyl Acetate Low to Medium Excellent starting point. A ratio of 9:1 to 7:3 is often effective for furan esters.
Dichloromethane / Methanol Medium to High Used when compounds are too polar for Hex/EtOAc. A small % of MeOH (1-5%) significantly increases polarity.[3]

| Toluene / Ethyl Acetate | Low to Medium | Offers different selectivity compared to aliphatic/ester mixtures. Can sometimes improve separation of aromatic impurities. |

Table 2: Quick Troubleshooting Reference

Issue Most Likely Cause(s) Key Solutions
No Elution (Rf ≈ 0) Eluent polarity is too low. Increase the proportion of the polar solvent (e.g., Ethyl Acetate).
Poor Separation Suboptimal solvent system; Column overloading. Test different solvent systems on TLC; use a shallower gradient; reduce sample load.[2][6]
Product Elutes Too Fast (Rf > 0.7) Eluent polarity is too high. Decrease the proportion of the polar solvent.
Low Product Recovery Irreversible adsorption; Compound degradation. Flush column with a very polar solvent (e.g., 100% MeOH); consider using neutral silica gel if compound is acid-sensitive.[2]

| Cracked/Channeled Column Bed | Improper packing (e.g., silica dried out). | Repack the column. Ensure the silica bed remains wet with solvent at all times after packing.[14] |

Section 3: Visual Workflow & FAQs

Chromatography Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_iso Isolation Crude Crude Product TLC TLC Analysis Crude->TLC Optimize Eluent Pack Pack Column (Slurry Method) TLC->Pack Select Eluent (Rf ≈ 0.3) Load Load Sample (Dry Loading) Pack->Load Elute Elute with Solvent Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions via TLC Collect->Monitor Analyze Combine Combine Pure Fractions Monitor->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for purification of Ethyl 5-ethylfuran-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I might encounter? A1: Impurities often stem from the synthetic route. Common impurities could include unreacted starting materials, by-products from side reactions, or degradation products.[15] For furan synthesis, polymeric or dark-colored humins formed under acidic conditions can be a common, highly polar impurity.[16]

Q2: My compound is a colorless oil. How can I effectively track it during chromatography? A2: Since the compound is colorless, you cannot track it visually on the column.[1] The standard and most effective method is to monitor the collected fractions using TLC.[13] Ethyl 5-ethylfuran-3-carboxylate contains a conjugated system that will be visible under a UV lamp (typically at 254 nm), appearing as a dark spot on a fluorescent TLC plate.[10] Alternatively, staining the TLC plate with a visualizing agent like potassium permanganate can reveal the compound's location.

Q3: Can I use reverse-phase chromatography for this purification? A3: While normal-phase (silica gel) is most common for this type of moderately polar organic molecule, reverse-phase chromatography is an option, especially if the compound is water-soluble or if normal-phase fails to provide adequate separation.[3] In reverse-phase, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[3][17] In this system, polar compounds elute first.

Q4: How do I choose the correct column diameter and length? A4: The column diameter is determined by the amount of sample you need to purify. A larger sample mass requires a wider column. The length of the column influences the resolving power; longer columns provide better separation for difficult-to-separate mixtures but require more solvent and longer run times.[6][7] A common starting point for a 1g purification would be a column with a 2-4 cm diameter and a 30-40 cm length.

Q5: What is the difference between "wet packing" and "dry packing" a column? A5: In "wet packing," the silica is mixed with the solvent to form a slurry before being poured into the column, which is the most common and reliable method for achieving a uniform, bubble-free column bed.[8][12] In "dry packing," the dry silica powder is poured directly into the column and then saturated with solvent.[12] While simpler, dry packing carries a higher risk of creating cracks or channels, which compromises separation efficiency.[8]

References

  • Phenomenex (2025). GC Column Troubleshooting Guide.
  • HALO Columns (2023). LC Chromatography Troubleshooting Guide.
  • Sparkl (n.d.). Revision Notes - Separation of colorless substances using locating agents.
  • Thermo Fisher Scientific (n.d.). Column troubleshooting guide - Reversed phase.
  • Brainly (2024). If the compounds you are separating on the column are colorless, what technique can you use to determine if.
  • BenchChem (2025). Technical Support Center: Purification of Polar Furan Derivatives by Chromatography.
  • Organic Syntheses (n.d.). Dry silica gel (84 g) - Organic Syntheses Procedure.
  • University of Victoria (n.d.). Column chromatography.
  • BenchChem (2025). Technical Support Center: Purification of 2(3H)-Furanone Derivatives.
  • CommonOrganicChemistry.com (n.d.). Running a Silica Gel Column.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • Shimadzu Scientific Instruments (n.d.). Diagnosing Chromatography Problems & Troubleshooting.
  • YouTube (2022). Colorless Column.
  • Sigma Aldrich (n.d.). HPLC Troubleshooting Guide.
  • Chromatography Online (n.d.). How Do You Improve Separation in Column Chromatography?.
  • Royal Society of Chemistry (2023). Bioderived furanic compounds as replacements for BTX in chemical intermediate applications.
  • Quora (2018). How to test for colorless substances in chromatography.
  • BenchChem (2025). Technical Support Center: Purification of 2-(Furan-2-yl)quinoline-4-carboxylate.
  • Chemistry LibreTexts (2025). Packing Normal Phase Columns.
  • University of Colorado Boulder (n.d.). Column Chromatography Procedures.
  • AAdvance Instruments (2023). Improved Chromatography Column Packing Method: The Best of 2 Worlds.
  • Welch Materials (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • Frontiers (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives.
  • SIELC (2018). Separation of 2-Furancarboxylic acid, 1-methylethyl ester on Newcrom R1 HPLC column.
  • Phenomenex (n.d.). Mobile Phase Selectivity.
  • Ghosh et al. (2014). A Review on Impurity Profile of Pharmaceuticals. IJPSR, 5(10), 4078-4108.
  • Google Patents (n.d.). Chromatography method for the purification of furfural derivatives.
  • ALWSCI (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Princeton University (n.d.). Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross- Coupling of Carboxylic Acids with Vinyl Halides.
  • Wiley-VCH (n.d.). Supporting Information.
  • BenchChem (n.d.). Technical Support Center: Ethyl 3-hydroxyisoxazole-5-carboxylate Purification.
  • ResearchGate (2009). A Simple Preparation of Ethyl 2,5-Dimethylfuran-3-Carboxylate and 2,5-Dimethylfuran-3,4-Dicarboxylic Acid from Diethyl 2,3-Diacetylsuccinate.
  • Sigma-Aldrich (n.d.). Ethyl 5-methylfuran-3-carboxylate.
  • Organic Syntheses (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • YouTube (2013). Calculating Rf Values.
  • Cheng, C. et al. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 26(4), 1115-1118.
  • Google Patents (n.d.). The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.
  • ResearchGate (2021). What is the optimal Rf value for our compound of interest when running silica column chromatography?.

Sources

Optimizing temperature conditions for Ethyl 5-ethylfuran-3-carboxylate stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Emergency Triage

Compound: Ethyl 5-ethylfuran-3-carboxylate Chemical Class: Alkyl-substituted Furan Ester Critical Sensitivity: Oxidation (High), Acid Hydrolysis (Medium), Photodegradation (Medium).[1]

This guide addresses the stability profile of Ethyl 5-ethylfuran-3-carboxylate . Unlike simple aromatic esters, the furan core is electron-rich (pi-excessive), making it susceptible to oxidative ring opening and polymerization, particularly when substituted with alkyl groups like the 5-ethyl moiety.[1][2]

Quick-Reference FAQ (Triage)

Q1: I just received a shipment. What is the absolute best storage condition? A: Store at +2°C to +8°C (Refrigerated) under an inert atmosphere (Argon or Nitrogen) .[1][2] While some analogs (e.g., ethyl 5-methylfuran-3-carboxylate) are stable at room temperature for short periods, the 5-ethyl group increases electron density, slightly raising susceptibility to oxidative degradation.[1] Long-term storage (>3 months) requires -20°C to prevent slow ester hydrolysis.

Q2: The liquid has turned from colorless to pale yellow. Is it usable? A: Likely yes, but with caution. Yellowing indicates early-stage formation of conjugated oligomers or oxidation byproducts (furan ring opening).

  • Action: Check purity via HPLC or GC. If purity is >95%, purify via short-path distillation or silica plug filtration before use in sensitive catalysis.[2] If <90%, discard.[1][2]

Q3: Can I store it in DMSO or Methanol stock solutions? A: Avoid long-term storage in protic solvents (Methanol/Ethanol) .

  • Reason: Transesterification or hydrolysis can occur over time, catalyzed by trace acids.[1][2]

  • Recommendation: Prepare fresh. If storage is mandatory, use anhydrous DMSO or Acetonitrile at -20°C, sealed under Argon.[1][2]

Technical Deep Dive: Degradation Mechanisms

To optimize conditions, one must understand how the molecule fails.[1][2] The 5-ethyl group activates the ring, while the 3-ester group provides some stabilization, but not enough to prevent oxidation completely.[2]

Primary Degradation Pathways[2]
  • Oxidative Ring Opening (The "Yellowing" Effect):

    • Trigger: Atmospheric oxygen + Light + Heat.[2]

    • Mechanism:[1][2][3][4] Singlet oxygen attacks the furan ring (via [4+2] cycloaddition) to form endoperoxides, which rearrange into dicarbonyls (enediones).[1][2] These polymerize to form yellow/brown gums.[2]

  • Ester Hydrolysis:

    • Trigger: Moisture + Trace Acid/Base.[2]

    • Mechanism:[1][2][3][4][5] Water attacks the carbonyl carbon, cleaving the ethyl group to yield 5-ethylfuran-3-carboxylic acid .[1]

    • Risk:[1][2][4][5][6] The free acid is less stable and can undergo decarboxylation at high temperatures.[2]

Visualization: Degradation Logic Flow

DegradationPathways Compound Ethyl 5-ethylfuran-3-carboxylate Endoperoxide Unstable Endoperoxide Compound->Endoperoxide [4+2] Cycloaddition Acid 5-ethylfuran-3-carboxylic acid Compound->Acid Hydrolysis Oxygen Oxygen + Light Moisture Moisture + Heat Enedione Ring-Opened Dicarbonyls Endoperoxide->Enedione Rearrangement Polymer Brown Polymer (Oligomers) Enedione->Polymer Polymerization Decarb Decarboxylation Products Acid->Decarb Thermal (>100°C)

Figure 1: Primary degradation pathways.[1][2] The oxidative pathway (Red) leads to color change, while hydrolysis (Green) leads to acidity changes.[1][2]

Troubleshooting & Optimization Guide

Scenario A: Optimizing Reaction Conditions

User Goal: Using the compound as an intermediate in a Suzuki coupling or Diels-Alder reaction.

ParameterRecommended LimitScientific Rationale
Max Temperature < 120°CFuran esters are thermally stable up to ~150°C in inert systems, but prolonged heating >120°C risks polymerization [1].[1]
pH Range 4.0 – 9.0Avoid strong mineral acids (pH < 2) which catalyze ring opening (Furfuryl alcohol type degradation).[1][2]
Solvent Choice Toluene, THF, DCMAvoid alcohols if transesterification is a risk.[1][2] Avoid chlorinated solvents with trace HCl.[2]
Scenario B: Long-Term Storage Protocol

User Goal: Storing 50g of material for 6 months.

Protocol:

  • Purge: Flush the headspace of the container with dry Argon for 2 minutes.[2] Nitrogen is acceptable but Argon is heavier and provides a better blanket.[2]

  • Seal: Use a cap with a Teflon (PTFE) liner.[2] Parafilm is insufficient for preventing oxygen permeation over months.[2]

  • Temp: Place in a dedicated chemical refrigerator at 4°C.

  • Monitor: Check for peroxide formation every 3 months using starch-iodide paper if the solvent is ether-based, though the ester itself is the primary concern here [2].

Experimental Validation: Forced Degradation Protocol

To validate if your specific batch is robust enough for your intended process, perform this "Stress Test."

Workflow Diagram: Stability Decision Tree

StabilityWorkflow Start Start Stability Test Stress Stress Condition: 60°C / 24 Hours Start->Stress Analyze Analyze: HPLC/NMR Stress->Analyze Decision Purity > 98%? Analyze->Decision Pass PASS: Stable for Process Scale-up Decision->Pass Yes Fail FAIL: Detect Impurities Decision->Fail No CheckType Identify Impurity Type Fail->CheckType Oxidation New Peak @ higher RT (Oligomer) CheckType->Oxidation Broad/Late peaks Hydrolysis New Peak @ lower RT (Acid) CheckType->Hydrolysis Sharp/Early peaks MitigationOx Action: Add BHT (0.1%) or Sparge with Argon Oxidation->MitigationOx MitigationHy Action: Dry Solvents (Mol. Sieves) Hydrolysis->MitigationHy

Figure 2: Workflow for diagnosing stability failures during process development.

Step-by-Step Protocol
  • Preparation: Dissolve 10 mg of Ethyl 5-ethylfuran-3-carboxylate in 1 mL of Acetonitrile-d3 (for NMR) or Acetonitrile (for HPLC).

  • Control: Run an initial scan (

    
    ).[2]
    
  • Thermal Stress: Heat the sealed vial to 60°C for 24 hours.

  • Oxidative Stress: Add 10

    
    L of 3% 
    
    
    
    to a separate aliquot and keep at RT for 4 hours.
  • Analysis:

    • H-NMR: Look for the disappearance of the furan ring protons (typically

      
       6.0–8.0 ppm region) and appearance of broad aliphatic signals (polymerization).[2]
      
    • HPLC: Look for the acid peak (shorter retention time) or dimer peaks (longer retention time).[1][2]

References

  • BenchChem. (2025).[2][6] Minimizing degradation of Furan derivatives during storage. Retrieved from [1][2]

  • Sigma-Aldrich. (2026).[2][7] Safety Data Sheet: Furan and Furan Derivatives.[2] Retrieved from

  • National Institutes of Health (PubChem). (2025).[2] Ethyl 5-formyl-2-methylfuran-3-carboxylate (Analog Data).[1] Retrieved from [1][2]

  • TCI Chemicals. (2025).[2] Handling and Storage of Furan Esters.[2][4][5][6][7][8] Retrieved from [1][2]

Sources

Minimizing polymerization during Ethyl 5-ethylfuran-3-carboxylate distillation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for furan derivative processing. This guide is designed for researchers, scale-up scientists, and drug development professionals facing challenges with the purification of Ethyl 5-ethylfuran-3-carboxylate . Furan derivatives are notoriously sensitive to thermal and chemical stress, frequently undergoing catastrophic polymerization during distillation.

This resource provides mechanistic insights, troubleshooting strategies, and a self-validating standard operating procedure (SOP) to ensure high-yield, high-purity recovery.

Part 1: Mechanistic FAQs (The "Why")

Q: Why does Ethyl 5-ethylfuran-3-carboxylate polymerize so easily during distillation? A: The furan ring is a highly electron-rich heteroaromatic system, making it exceptionally susceptible to both electrophilic attack and radical initiation. During distillation, two primary degradation pathways occur:

  • Acid-Catalyzed Ring Opening: Trace acidic impurities (often leftover from esterification or Feist-Benary synthesis steps) protonate the oxygen or the

    
    -carbon of the furan ring. This triggers ring-opening into highly reactive dicarbonyl intermediates that rapidly cross-link into dark, tarry humins[1].
    
  • Thermal Radical Polymerization: At elevated distillation temperatures, auto-oxidation in the presence of trace oxygen generates peroxide radicals. These radicals initiate chain-growth polymerization across the furan double bonds[2].

Q: How do I choose between a radical inhibitor and an acid scavenger? A: You must use both, but at different stages of your workflow. Acid scavengers (like 5% aqueous


) must be used during the liquid-liquid extraction workup prior to distillation to physically remove protons from the system[3]. Radical inhibitors (like Hydroquinone or Butylated hydroxytoluene - BHT) are added directly to the distillation boiling flask at 0.1–0.5 wt% to scavenge any thermally generated radicals during the heating process[2].

PolymerizationLogic Furan Furan Derivative (Ethyl 5-ethylfuran-3-carboxylate) Thermal Thermal Stress & O2 Furan->Thermal Exposed to Acid Trace Acid Impurities Furan->Acid Exposed to RadicalPoly Radical Polymerization Thermal->RadicalPoly Initiates RingOpen Acid-Catalyzed Ring Opening Acid->RingOpen Catalyzes RingOpen->RadicalPoly Cross-links HQ Hydroquinone (Radical Scavenger) HQ->RadicalPoly Blocks Base Na2CO3 Wash (Acid Scavenger) Base->Acid Neutralizes

Logic diagram of furan polymerization pathways and targeted inhibition strategies.

Part 2: Troubleshooting Guide

Issue 1: Sudden viscosity increase or tar formation in the boiling flask.

  • Causality: This is the hallmark of acid-catalyzed polymerization. Even parts-per-million (ppm) levels of Lewis or Brønsted acids will rapidly polymerize furans at elevated temperatures.

  • Resolution: Your pre-distillation neutralization was insufficient. Ensure you are washing the crude organic layer with a mild base until the aqueous phase is strictly neutral or slightly basic (pH 7.0–7.5) before solvent removal[1].

Issue 2: The condenser is clogging with a sticky, yellow/brown polymer, even though Hydroquinone was added to the boiling flask.

  • Causality: You are experiencing vapor-phase polymerization. Hydroquinone is a solid with a high boiling point; it remains in the boiling flask and protects the liquid pool, but it does not vaporize to protect the gas phase[4].

  • Resolution:

    • Ensure a strict inert atmosphere (Argon bleed) to prevent oxygen from interacting with the hot vapor.

    • Lower the distillation temperature by increasing the vacuum (e.g., <1 Torr).

    • Utilize a short-path distillation head to minimize the residence time of the unprotected vapor[4].

Part 3: Standard Operating Procedure (SOP)

Optimized Vacuum Distillation of Ethyl 5-ethylfuran-3-carboxylate

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Pre-Distillation Neutralization

  • Action: Dilute the crude reaction mixture in diethyl ether or ethyl acetate. Wash sequentially with 3 volumes of 5% aqueous

    
    , followed by a saturated brine wash[3].
    
  • Validation Check: Test the final aqueous wash with pH paper. The system is validated for the next step only if the pH is strictly between 7.0 and 7.5. Acidic pH guarantees downstream polymerization[1].

Step 2: Solvent Removal & Inhibitor Doping

  • Action: Dry the organic layer over anhydrous

    
    , filter, and remove the solvent via rotary evaporation under reduced pressure. Add 0.1 wt% Hydroquinone (HQ) to the resulting crude oil[2].
    
  • Validation Check: The crude oil should remain fluid and transparent. Any immediate darkening or rapid viscosity increase upon HQ addition indicates residual acid or active peroxides; if this occurs, abort and re-purify via chromatography.

Step 3: Apparatus Setup & Purging

  • Action: Transfer the mixture to an oven-dried short-path distillation apparatus. Apply a high vacuum (< 1 Torr) and backfill the system with Argon three times to displace all oxygen.

  • Validation Check: Isolate the vacuum pump and monitor the pressure gauge. Ensure the vacuum leak rate is <0.1 Torr/min. Oxygen leaks will initiate vapor-phase polymerization in the condenser.

Step 4: Distillation Execution

  • Action: Heat the oil bath slowly. Maintain the vacuum at <1 Torr to keep the vapor temperature as low as possible. Collect the main fraction (clear, colorless oil) into a receiving flask pre-purged with Argon.

  • Validation Check: Monitor the distillate droplets. They must be clear and colorless. If the boiling flask viscosity increases suddenly or the vapor temperature spikes, abort the distillation immediately to prevent glassware fusing.

DistillationWorkflow Step1 1. Crude Preparation Wash with 5% NaHCO3 Step2 2. pH Validation Ensure aqueous phase pH 7.0-7.5 Step1->Step2 Step3 3. Inhibitor Addition Add 0.1 wt% Hydroquinone Step2->Step3 Step4 4. Vacuum Setup Purge with Argon, apply high vacuum Step3->Step4 Step5 5. Distillation Heat bath slowly, monitor vapor temp Step4->Step5 Step6 6. Fraction Collection Collect clear oil, store under Ar Step5->Step6

Step-by-step workflow for the optimized vacuum distillation of furan derivatives.

Part 4: Quantitative Data Summary

The following table summarizes the causal impact of various preventative measures on the distillation yields of sensitive furan-3-carboxylate derivatives.

Table 1: Impact of Preventative Measures on Furan Distillation Yields

ConditionInhibitor / ScavengerAtmosphereDistillation Temp (°C)ObservationEst. Yield (%)
Baseline NoneAir>120 (Low Vac)Severe tarring in flask< 20%
Neutralized

Wash
Air>120 (Low Vac)Moderate darkening45%
Radical Inhibited Hydroquinone (0.1%)Air>120 (Low Vac)Condenser fouling60%
Optimized

+ Hydroquinone
Argon<80 (High Vac)Clear distillate, fluid residue> 85%

(Note: Yields are representative approximations based on optimized furan derivative handling protocols[1][2]).

References

  • European Patent Office (EP 0301879 A2).Inhibition of polymerization during distillation of monomers.
  • RSC Publishing. Catalytic synthesis of renewable 2-methylfuran from furfural. Retrieved from:[Link]

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of Ethyl 5-ethylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden precipitation, assay failure, or inconsistent dosing when working with highly lipophilic furan derivatives.

Ethyl 5-ethylfuran-3-carboxylate (CAS: 62596-43-4) presents a specific challenge: it is a neutral, highly lipophilic ester lacking ionizable functional groups. Standard pharmaceutical solubilization techniques, such as pH adjustment, are not only ineffective but can actively destroy your compound via ester hydrolysis.

This guide provides a mechanistic framework, a diagnostic decision matrix, and self-validating protocols to achieve stable aqueous solutions for your in vitro and in vivo models.

Mechanistic Profiling & Solubilization Strategy

To solubilize Ethyl 5-ethylfuran-3-carboxylate, we must bypass its thermodynamic preference to self-associate in water. Because it cannot form stabilizing ionic interactions with aqueous buffers, we must alter the solvent environment itself.

We rely on three primary mechanisms:

  • Co-solvency: Disrupting the hydrogen-bond network of water to create hydrophobic cavities [1].

  • Inclusion Complexation: Shielding the lipophilic furan and ethyl moieties within a hydrophilic cyclodextrin cylinder [2].

  • Micellar Solubilization: Entrapping the compound within the lipophilic core of surfactant micelles [3].

Diagnostic Decision Matrix

Use the following workflow to determine the optimal solubilization strategy based on your assay's tolerance for organic solvents and surfactants.

G Start Ethyl 5-ethylfuran-3-carboxylate (Highly Lipophilic Ester) Q1 Application Type? Start->Q1 InVitro In Vitro / Biochemical (Tolerates organics) Q1->InVitro Biochemical Assays InVivo Cell Culture / In Vivo (Strict toxicity limits) Q1->InVivo Biological Models Sol1 Co-solvent System (DMSO ≤ 1% final) InVitro->Sol1 Q2 Aqueous-only requirement? InVivo->Q2 Sol2 Cyclodextrin Complexation (HP-β-CD) Q2->Sol2 Yes (e.g., IV dosing) Sol3 Micellar Solubilization (Tween 80 / Cremophor) Q2->Sol3 No (Tolerates surfactants)

Caption: Decision matrix for solubilizing Ethyl 5-ethylfuran-3-carboxylate based on assay requirements.

Self-Validating Experimental Protocols

Do not simply mix reagents and hope for dissolution. The following protocols are designed as self-validating systems , meaning they contain built-in analytical checkpoints to confirm thermodynamic stability before you proceed to your actual experiment.

Protocol A: Step-Down Co-Solvent Dilution (For In Vitro Assays)

Causality: Direct injection of a high-concentration DMSO stock into an aqueous buffer causes rapid "solvent-shift precipitation." The local concentration of water at the injection site crashes the lipophilic ester out of solution before it can disperse [1]. A step-down dilution prevents this kinetic trap.

  • Step 1: Primary Stock Preparation. Dissolve Ethyl 5-ethylfuran-3-carboxylate in 100% anhydrous DMSO to a concentration of 50 mM.

    • Validation Check 1: Inspect under a strong light source. The solution must be optically clear. The absence of the Tyndall effect (light scattering) confirms true dissolution.

  • Step 2: Temperature Equilibration. Pre-warm your target aqueous buffer (e.g., PBS, pH 7.4) and the DMSO stock to 37°C.

  • Step 3: Intermediate Dilution. Pipette 10 µL of the DMSO stock into 90 µL of a 50% DMSO/Water mixture. Vortex immediately for 15 seconds.

  • Step 4: Final Aqueous Dispersion. Slowly add the intermediate solution dropwise into your final assay buffer under continuous, rapid vortexing. Ensure the final DMSO concentration remains ≤ 1% (v/v) to prevent protein denaturation.

    • Validation Check 2: Centrifuge the final buffer at 10,000 x g for 5 minutes. If a pellet forms, you have exceeded the saturation limit of the co-solvent system.

Protocol B: Cyclodextrin Inclusion Complexation (For In Vivo / Cell Culture)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a lipophilic inner cavity that perfectly accommodates the furan ring and ethyl chains, forming a non-covalent, water-soluble complex [2]. This shields the ester from hydrolysis and eliminates the need for toxic organic solvents.

  • Step 1: Carrier Preparation. Prepare a 20% (w/v) HP-β-CD solution in sterile water or 0.9% saline. Do not use PBS, as high salt concentrations compete for water hydration shells and lower complexation efficiency.

  • Step 2: Drug Addition. Add Ethyl 5-ethylfuran-3-carboxylate directly to the HP-β-CD solution aiming for a 1:10 molar ratio (Drug:CD).

  • Step 3: Kinetic Activation. The mixture will initially appear as a milky suspension. Vortex vigorously for 2 minutes, then place in a sonicating water bath at 35°C for 45 minutes. The thermal and acoustic energy overcomes the activation barrier for the compound to enter the cyclodextrin cavity.

    • Validation Check 1: The suspension must transition to a completely transparent liquid.

  • Step 4: Recovery Verification. Filter the solution through a 0.22 µm PTFE membrane.

    • Validation Check 2: Measure the UV absorbance (λ max) of the solution before and after filtration. A recovery of >95% confirms the compound is fully complexed and not merely suspended as micro-droplets.

Quantitative Data Presentation

The table below summarizes the expected performance of various solubilization vehicles when applied to highly lipophilic furan-3-carboxylates.

Solubilization VehicleEstimated Max Aqueous CapacityBiocompatibility (In Vivo)Preparation TimeHydrolysis Risk
Standard Buffer (PBS) < 5 µg/mLExcellentN/A (Insoluble)Moderate (Over time)
1% DMSO Co-solvent ~ 50 - 100 µg/mLPoor (Cell toxicity risk)< 10 minsModerate
20% HP-β-CD Complex > 2,000 µg/mLExcellent (FDA Approved)~ 1 HourLow (Shielded)
5% Tween 80 Micelles ~ 1,000 µg/mLModerate (Hemolysis risk)~ 30 minsModerate

Frequently Asked Questions (FAQs)

Q1: Can I just lower or raise the pH of my buffer to dissolve Ethyl 5-ethylfuran-3-carboxylate? A1: No. This is a common and critical error. Ethyl 5-ethylfuran-3-carboxylate is a neutral ester; it does not possess a pKa within the physiological range. Altering the pH will not ionize the molecule to improve solubility. Furthermore, exposing this compound to pH < 4 or pH > 9 will catalyze the hydrolysis of the ester bond, degrading your test article into 5-ethylfuran-3-carboxylic acid and ethanol.

Q2: My compound precipitates immediately when I add my DMSO stock to the cell culture media. What went wrong? A2: You are experiencing solvent-shift precipitation. When the DMSO stock hits the aqueous media, the DMSO rapidly diffuses into the water, leaving the lipophilic furan ester stranded without a solvent shell [3]. Fix: Pre-mix your DMSO stock with an equal volume of a surfactant (like Tween 80 or Cremophor EL) before adding it to the media, or utilize the step-down dilution method outlined in Protocol A.

Q3: My HP-β-CD solution is still cloudy after 1 hour of stirring. How do I fix this? A3: Cloudiness indicates incomplete inclusion complexation. This usually happens for two reasons: (1) You have exceeded the saturation capacity of the cyclodextrin cavity, or (2) the system lacks the kinetic energy required to force the lipophilic molecule into the cavity. Fix: Ensure you are using at least a 10-fold molar excess of HP-β-CD. If the ratio is correct, apply mild heating (up to 40°C) and sonication [2].

References

  • Yang G, Jain N, Yalkowsky SH. Combined effect of SLS and (SBE)7M-β-CD on the solubilization of NSC-639829. International Journal of Pharmaceutics. 2004. URL:[Link][1]

  • Brewster ME, Loftsson T. Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. 2007. URL:[Link][2]

  • Kawakami K, Miyoshi K, Ida Y. Solubilization behavior of poorly soluble drugs with combined use of Gelucire 44/14 and cosolvent. Journal of Pharmaceutical Sciences. 2004. URL:[Link][1]

Sources

Technical Support Center: Mitigating Catalyst Degradation in Ethyl 5-ethylfuran-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the critical challenge of catalyst degradation during the synthesis of Ethyl 5-ethylfuran-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of furan chemistry. Our focus is to provide in-depth, actionable insights and troubleshooting strategies to enhance reaction efficiency, improve catalyst longevity, and ensure the reproducibility of your synthetic protocols.

The synthesis of substituted furans, such as Ethyl 5-ethylfuran-3-carboxylate, is often reliant on acid catalysis. While effective, these catalysts are susceptible to deactivation, which can significantly impact yield, purity, and overall process viability. This guide will delve into the common causes of catalyst degradation and offer practical solutions to overcome these challenges.

Troubleshooting Guide: Catalyst Degradation

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction yield has significantly dropped in subsequent runs with a recycled solid acid catalyst. What is the likely cause?

A significant drop in yield is a primary indicator of catalyst deactivation. The most common culprits in acid-catalyzed furan synthesis are:

  • Fouling or Coking: The deposition of carbonaceous materials, often referred to as "humins," on the catalyst surface is a prevalent issue.[1][2] Humins are polymeric byproducts formed from the degradation and condensation of furan precursors and products, especially under acidic and high-temperature conditions.[3][4] These deposits physically block the active sites of the catalyst.

  • Poisoning: Strong chemisorption of impurities from the feedstock or reaction byproducts onto the active catalyst sites can lead to poisoning. Ensure the purity of your starting materials to minimize this effect.

  • Leaching: For some solid catalysts, the active acidic sites can dissolve into the reaction medium, leading to a permanent loss of activity.

Troubleshooting Steps:

  • Visual Inspection: Observe the color of your catalyst. A darkened or black appearance is a strong indication of coking.

  • Solvent Wash: Attempt to wash the catalyst with a suitable solvent to remove any soluble organic residues.

  • Regeneration: If fouling is suspected, a regeneration step is necessary. For coking, this typically involves a controlled oxidation to burn off the carbonaceous deposits.

Q2: The reaction mixture is turning dark brown or black, and I'm observing solid precipitates. What does this signify?

This is a classic sign of humin formation.[3] Humins are complex, furan-rich polymers that are often insoluble in the reaction medium.[1] Their formation not only consumes your starting materials and desired product, reducing the yield, but they also severely deactivate solid acid catalysts by blocking pores and active sites.[5]

Troubleshooting Steps:

  • Temperature Control: High temperatures can accelerate humin formation.[4] Consider reducing the reaction temperature, even if it requires a longer reaction time.

  • Solvent Selection: The choice of solvent can influence humin formation. A solvent that can effectively dissolve the furanic intermediates may help to minimize their polymerization.

  • Reaction Time: Minimize the reaction time to what is necessary for complete conversion of the starting material. Prolonged exposure to acidic conditions at elevated temperatures can promote side reactions leading to humins.

Q3: I am using a homogeneous acid catalyst (e.g., H₂SO₄, p-TsOH) and my workup is complicated by emulsions and dark, tarry residues. Is this related to catalyst degradation?

While homogeneous catalysts don't "degrade" in the same way as solid catalysts (i.e., fouling), the formation of dark, tarry residues is indicative of side reactions, including polymerization and degradation of the furan ring, which are promoted by the strong acid.[6] The furan ring is susceptible to acid-catalyzed hydrolysis and ring-opening.[6]

Troubleshooting Steps:

  • Milder Catalyst: Consider using a milder acid catalyst or a lower concentration of the strong acid.

  • pH Control during Workup: During the aqueous workup, carefully neutralize the acid. Prolonged contact with acidic aqueous solutions can lead to product degradation.

  • Biphasic System: Employing a biphasic solvent system can sometimes help to continuously extract the product from the acidic phase, minimizing its degradation.

Frequently Asked Questions (FAQs)

What are the most common types of catalysts used for the synthesis of furan-3-carboxylates?

The synthesis of furan-3-carboxylates often involves acid-catalyzed cyclization reactions. Common catalysts include:

  • Homogeneous Brønsted acids: Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl).[4]

  • Heterogeneous solid acids: Zeolites (e.g., H-ZSM-5), sulfonated resins (e.g., Amberlyst), and supported heteropoly acids.[7][8][9] These are often preferred for their ease of separation and potential for recycling.

How can I choose the best catalyst for my synthesis?

The choice of catalyst depends on several factors:

  • Reaction Scale: For small-scale lab synthesis, homogeneous catalysts may be convenient. For larger-scale production, the reusability of heterogeneous catalysts is a significant advantage.[9]

  • Substrate Sensitivity: If your starting materials or product are sensitive to very strong acids, a milder solid acid catalyst might be a better choice.

  • Process Considerations: The ease of separation and regeneration of the catalyst are important practical considerations.

What is the mechanism of humin formation and how can I prevent it?

Humin formation is a complex process involving aldol-type additions and condensations of furanic compounds and their intermediates.[1][2][3] It is often initiated by the rehydration of furanic aldehydes.[3] To prevent humin formation:

  • Optimize Reaction Conditions: Use the lowest possible temperature and shortest reaction time that allows for good conversion.[4]

  • Control Water Content: In some cases, the presence of water can promote side reactions leading to humins. Using an anhydrous solvent system may be beneficial.

  • Feedstock Purity: Ensure your starting materials are free of impurities that could act as precursors for polymerization.

Is it possible to regenerate a deactivated solid acid catalyst?

Yes, in many cases, especially when deactivation is due to coking, solid acid catalysts can be regenerated. A common method is calcination, which involves heating the catalyst in a controlled atmosphere (usually with a low concentration of oxygen) to burn off the carbonaceous deposits.[10]

Experimental Protocols

Protocol 1: Regeneration of a Coked Solid Acid Catalyst (e.g., Zeolite, Sulfonated Carbon)

1. Catalyst Recovery:

  • After the reaction, separate the catalyst from the reaction mixture by filtration.

  • Wash the catalyst thoroughly with a solvent that is a good solvent for the reactants and products (e.g., ethanol, acetone) to remove any adsorbed organic molecules.

  • Dry the catalyst in an oven at a low temperature (e.g., 100-120 °C) to remove the washing solvent.

2. Oxidative Treatment (Coke Removal):

  • Place the dried, spent catalyst in a tube furnace.

  • Heat the catalyst under a flow of an inert gas (e.g., nitrogen) to a moderate temperature (e.g., 150-200 °C) to desorb any volatile compounds.

  • Gradually introduce a dilute stream of air or an oxygen/nitrogen mixture (e.g., 2-5% O₂) into the inert gas flow. Caution: This process is exothermic and must be carefully controlled to avoid overheating, which can lead to sintering of the catalyst.

  • Slowly ramp the temperature to the desired calcination temperature (typically 400-550 °C for zeolites) and hold for several hours until the coke is completely combusted. The disappearance of a dark color is a visual indicator.

  • Cool the catalyst down to room temperature under an inert gas flow.

Protocol 2: Characterization of Fresh and Spent Catalyst using Thermogravimetric Analysis (TGA)

1. Sample Preparation:

  • Ensure the fresh and spent catalyst samples are dry.

2. TGA Analysis:

  • Place a small, accurately weighed amount of the catalyst (typically 5-10 mg) in the TGA sample pan.

  • Heat the sample under an inert atmosphere (e.g., nitrogen) from room temperature to a temperature sufficient to desorb any physisorbed water and solvent (e.g., 150 °C). Hold at this temperature until the mass stabilizes.

  • Switch the gas to an oxidizing atmosphere (e.g., air).

  • Continue to heat the sample to a high temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min).

  • The mass loss observed in the oxidizing atmosphere corresponds to the amount of combustible material (coke/humins) on the catalyst surface. This allows for the quantification of fouling.

Visualizing Catalyst Degradation

The following diagrams illustrate the primary pathway of solid acid catalyst deactivation in furan synthesis and the subsequent regeneration cycle.

CatalystDeactivation cluster_reaction Reaction Conditions ActiveCatalyst Active Solid Acid Catalyst (High Surface Area, Accessible Acid Sites) FouledCatalyst Fouled Catalyst (Blocked Pores and Active Sites) ActiveCatalyst->FouledCatalyst Humin/Coke Deposition DeactivatedCatalyst Deactivated Catalyst (Low Activity) FouledCatalyst->DeactivatedCatalyst Loss of Active Sites Furan Precursors Furan Precursors Furan Precursors->ActiveCatalyst Desired Reaction Side Reactions Side Reactions Side Reactions->FouledCatalyst Polymerization

Caption: Deactivation pathway of a solid acid catalyst via humin/coke deposition.

CatalystRegeneration DeactivatedCatalyst Deactivated Catalyst (Coke/Humin Fouled) WashedCatalyst Solvent Washed Catalyst DeactivatedCatalyst->WashedCatalyst 1. Wash with Solvent Calcination Controlled Oxidation (Calcination) WashedCatalyst->Calcination 2. Dry RegeneratedCatalyst Regenerated Active Catalyst Calcination->RegeneratedCatalyst 3. Oxidative Treatment

Caption: A typical regeneration cycle for a solid acid catalyst deactivated by coking.

Data Summary

Catalyst StateKey CharacteristicsAnalytical TechniqueExpected Observation for Deactivation
Fresh High surface area, well-defined pore structure, high acid site densityBET, NH₃-TPDBaseline values
Spent Reduced surface area, pore blockage, lower acid site density, presence of carbonaceous depositsBET, NH₃-TPD, TGADecrease in surface area and acidity, mass loss on heating in air
Regenerated Recovery of surface area and acidityBET, NH₃-TPDValues approaching those of the fresh catalyst

BET: Brunauer-Emmett-Teller analysis for surface area and pore volume. NH₃-TPD: Ammonia Temperature-Programmed Desorption for measuring acid site density and strength.

References

  • Mittal, A., et al. (2022). Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. ACS Omega. [Link]

  • Mittal, A., et al. (2022). Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. PMC. [Link]

  • Mittal, A., et al. (2022). Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. ResearchGate. [Link]

  • Mei, Z. (2023). Thermodynamic Properties of Solid Acid Catalysts in Biomass Conversion Processes. Longdom Publishing. [Link]

  • De Oliveira, A. S., et al. (2023). Humin Formation on SBA-15-pr-SO3H Catalysts during the Alcoholysis of Furfuryl Alcohol to Ethyl Levulinate. UCL Discovery. [Link]

  • Sádaba, I., et al. (2025). The origin, composition, and applications of industrial humins – a review. RSC Publishing. [Link]

  • Hernández-Giménez, A. M., et al. (2021). Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. Publikationen in KITopen. [Link]

  • Guo, F., & Fang, Z. (2012). Using Solid Acid Catalysts to Hydrolyze Biomass for Producing Biofuels. Chinese Academy of Sciences. [Link]

  • Catalytic Fast Pyrolysis of Biomass: Catalyst Characterization Reveals the Feed-Dependent Deactivation of a Technical ZSM-5-Based Catalyst. ACS Publications. (2021). [Link]

  • Solid acid mediated hydrolysis of biomass for producing biofuels. ScienceDirect. (2012). [Link]

  • An Overview of Solid Acid Catalysts in Lignocellulose Biorefineries. MDPI. (2025). [Link]

Sources

Technical Support Center: pH Control for Ethyl 5-ethylfuran-3-carboxylate Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Critical Balance: Extracting Ethyl 5-ethylfuran-3-carboxylate requires a precise balance between chemical stability and phase separation . Unlike extracting amines or carboxylic acids, where pH is used to toggle ionization, this target is a neutral ester .

Your Core Directive:

  • Do NOT use pH to ionize the target. It must remain neutral to partition into the organic phase.[1][2]

  • Do use pH to prevent hydrolysis (loss of the ethyl ester group) and ring degradation (opening of the furan ring).

  • Target Window: The optimal aqueous phase pH is 6.0 – 7.5 .

The Stability-Solubility Matrix

Understanding why you are controlling pH is as important as the value itself. This molecule faces two opposing threats at the pH extremes.

pH RangePhenomenonMechanismResult
< 3.0 (Highly Acidic)Ring Degradation Acid-catalyzed ring opening & polymerization. Protonation at the

-carbon of the furan ring initiates cleavage.
Purity Loss: Formation of dicarbonyls, dark tars, and polymers.
6.0 – 7.5 (Neutral)Optimal Stability Molecule remains neutral and chemically intact.High Yield: Maximum partitioning into organic solvent (LogP ~2.0).
> 9.0 (Alkaline)Saponification Base-catalyzed ester hydrolysis.Yield Loss: Conversion to 5-ethylfuran-3-carboxylic acid (salt form), which stays in the water layer.

Visualizing the Control Logic

The following diagram illustrates the decision pathways for troubleshooting extraction issues based on pH impact.

ExtractionLogic Start Extraction Issue Detected CheckType Identify Symptom Start->CheckType LowYield Low Yield / Missing Product CheckType->LowYield Impurity Dark Color / Polymerization CheckType->Impurity Emulsion Persistent Emulsion CheckType->Emulsion CheckpH_Yield Check Aqueous pH LowYield->CheckpH_Yield CheckpH_Imp Check Aqueous pH Impurity->CheckpH_Imp Action_Salt Action: Add NaCl (Brine) Increase Ionic Strength Emulsion->Action_Salt High_pH pH > 8.5? (Saponification Risk) CheckpH_Yield->High_pH Low_pH pH < 3.0? (Ring Opening Risk) CheckpH_Imp->Low_pH Action_Acidify Action: Buffer to pH 7.0 Prevent Hydrolysis High_pH->Action_Acidify Yes Action_Neut Action: Buffer to pH 7.0 Prevent Acid Catalysis Low_pH->Action_Neut Yes

Figure 1: Troubleshooting logic flow for pH-related extraction failures. Note the distinct pathways for yield loss vs. degradation.

Standardized Extraction Protocol ("The Golden Path")

This protocol is designed to minimize variables. It uses a phosphate buffer system to lock the pH in the safe zone, preventing both saponification and acid-catalyzed degradation.

Reagents Required:
  • Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1] Note: EtOAc is preferred for greener chemistry, but DCM extracts furan esters efficiently due to high solubility.

  • Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.0).

  • Brine: Saturated NaCl solution.[1]

Step-by-Step Workflow:
  • Sample Preparation:

    • Dissolve or suspend your crude reaction mixture in the minimum volume of water.

    • Critical Step: Measure the pH immediately.

  • pH Adjustment (The Safety Lock):

    • If pH < 5: Slowly add 1M NaOH or saturated NaHCO₃ until pH reaches 6.5 – 7.0 . Do not overshoot.

    • If pH > 8: Slowly add 1M HCl or 10% Citric Acid until pH reaches 7.0 – 7.5 .

    • Buffering: Add an equal volume of 0.1 M Phosphate Buffer (pH 7.0) to the aqueous phase. This "locks" the pH against drifts during mixing.

  • Extraction:

    • Add 1 volume equivalent of Organic Solvent (EtOAc or DCM).

    • Shake gently for 2 minutes. Vigorous shaking may induce emulsions with biological matrices.

    • Allow phases to separate.

  • Phase Separation & Drying:

    • Collect the organic (top layer for EtOAc, bottom for DCM).

    • Optional: Wash the organic layer once with Brine (Saturated NaCl) to remove trapped water and stabilize the interface.

    • Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Magnesium sulfate (MgSO₄) is slightly acidic and should be avoided if the furan ring is highly substituted/sensitive.

Troubleshooting & FAQs

Q1: My yield is consistently low (<50%). I suspect the pH is correct. What else could it be?

A: If pH is confirmed at 7.0, the issue is likely partitioning efficiency , not degradation.

  • Diagnosis: The partition coefficient (LogP) of Ethyl 5-ethylfuran-3-carboxylate is moderate (~1.8–2.0). A significant portion may remain in the water if the volume ratio is poor.

  • Solution: Perform multiple extractions (3x) rather than one large extraction.

  • Salting Out: Add solid NaCl to the aqueous phase until saturation. This increases the ionic strength, forcing the neutral organic ester out of the water and into the organic solvent (Salting-out effect).

Q2: The organic layer turned dark brown/black after concentration. Why?

A: This is the hallmark of Furan Ring Polymerization .

  • Cause: Trace acids were likely concentrated along with the product. Even weak acids can catalyze ring opening when the solvent is removed and concentration rises.

  • Fix: Ensure the final organic layer is washed with a mild base (e.g., 5% NaHCO₃) before drying and concentrating. Do not use acidic drying agents.

Q3: Can I use NaOH to adjust the pH if I overshoot?

A: Use extreme caution.

  • Risk: Direct contact between concentrated NaOH droplets and your ester can cause localized saponification before the pH equilibrates.

  • Better Alternative: Use a weaker base like Sodium Bicarbonate (NaHCO₃) or dilute the NaOH significantly (0.1 M) and add it dropwise with rapid stirring.

Q4: I have a persistent emulsion. Can I lower the pH to break it?

A: Do not lower pH below 4.0.

  • Reason: While acid often breaks protein-stabilized emulsions, it endangers the furan ring.

  • Alternative:

    • Add Saturated Brine.

    • Filter the mixture through a pad of Celite (diatomaceous earth).

    • Centrifuge the mixture if possible.

Mechanistic Pathway Visualization

The following diagram details the chemical fate of the molecule at different pH levels, reinforcing the need for the "Safe Zone."

ChemicalFate Acid Acidic Conditions (pH < 3) Polymer Ring Opening & Polymerization Acid->Polymer Protonation at C2/C5 Neutral Neutral Conditions (pH 6-7.5) Target Ethyl 5-ethylfuran-3-carboxylate (Intact Target) Neutral->Target Stable Base Basic Conditions (pH > 9) Hydrolysis Saponification -> Carboxylate Salt + Ethanol Base->Hydrolysis Nucleophilic Attack at Carbonyl

Figure 2: Chemical fate of furan esters across the pH spectrum.

References

  • Feinstein, A., et al. (1969).[3] "Alkaline hydrolysis of the methyl esters of benzo[b]furan-2- and 3-carboxylic acids." Journal of the Chemical Society B. Link

    • Relevance: Establishes the susceptibility of furan esters to alkaline hydrolysis and comparative r
  • BenchChem Technical Support. (2025). "Stability issues of furan rings in acidic or basic conditions."[4][5] Link

    • Relevance: details the mechanism of acid-catalyzed ring opening (Schiff base formation)
  • Element Lab Solutions. "Liquid-Liquid Extraction Techniques: Principles and Optimisation." Link

    • Relevance: Provides foundational principles for LLE of neutral analytes and the use of LogP/LogD for solvent selection.
  • Scion Instruments. (2025). "How Can We Improve Our Liquid-Liquid Extraction Processes?" Link

    • Relevance: Discusses emulsion management and the "salting out" effect for improving recovery of neutral organics.

Sources

Technical Support Center: Troubleshooting Purity Issues in Ethyl 5-ethylfuran-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in isolating high-purity Ethyl 5-ethylfuran-3-carboxylate (CAS: 62596-43-4) [1].

Furan-3-carboxylates are highly valuable heterocyclic building blocks, often synthesized via the classical Feist-Benary condensation (involving an


-halo ketone and a 

-dicarbonyl compound)[2] or through alternative annulation strategies[3]. However, these methodologies frequently yield crude mixtures contaminated with positional isomers, unreacted starting materials, and hydrolysis products. This guide provides field-proven, mechanistic strategies to elevate your crude ester to >99% purity.

Section 1: Diagnostic Profiling & Troubleshooting (FAQs)

Q1: My crude NMR shows significant contamination with a broad singlet around 11-12 ppm. Why is this happening, and how do I remove it? A: That broad singlet is the characteristic resonance of a carboxylic acid proton, indicating the presence of 5-ethylfuran-3-carboxylic acid.

  • Causality: The ester bond of your target molecule is susceptible to nucleophilic attack by hydroxide ions. This unintended ester hydrolysis typically occurs during the aqueous workup, especially if the reaction was quenched with a strong base or if the mixture was left in an aqueous alkaline state for a prolonged period.

  • Solution: Implement a rigorous Acid-Base Extraction protocol (see SOP 1). By washing the organic layer with a mild aqueous base, the free acid is deprotonated into its water-soluble sodium salt and partitioned into the aqueous phase, leaving the neutral target ester in the organic phase.

Q2: GC-MS and HPLC indicate a closely eluting impurity with the exact same mass (m/z 168.19). What is it, and how can I separate it? A: You are observing a positional isomer, most likely ethyl 2-ethylfuran-3-carboxylate.

  • Causality: In the Feist-Benary synthesis,

    
    -halo ketones can sometimes react at multiple nucleophilic sites of the 
    
    
    
    -dicarbonyl compound depending on the base, solvent, and temperature used, leading to imperfect regioselectivity[2].
  • Solution: Standard distillation is ineffective here due to nearly identical boiling points. You must utilize silica gel column chromatography. Optimized solvent systems (e.g., a shallow gradient of 0–5% Ethyl Acetate in Hexanes) exploit the slight differences in dipole moment between the isomers to achieve baseline separation[4].

Q3: The crude mixture is a dark, viscous oil, but the target ester should be a volatile liquid. How do I recover the product without degrading it? A: The dark color and high viscosity are caused by high-molecular-weight oligomers and aldol condensation side-products.

  • Causality: Furan rings are electron-rich and can undergo polymerization or oxidation if exposed to air, light, and heat for prolonged periods under basic or strongly acidic conditions.

  • Solution: High-vacuum fractional distillation or Kugelrohr distillation[4]. Ethyl 5-ethylfuran-3-carboxylate is volatile under reduced pressure. By applying a high vacuum (< 1 Torr), you significantly lower the boiling point, allowing the ester to distill over while leaving the heavy oligomeric tar in the distillation flask.

Section 2: Quantitative Purity Metrics & Impurity Profiling

To effectively purify the crude mixture, you must understand the physical differences between the target molecule and its impurities.

Impurity ClassSpecific ExampleDetection MethodPhysical Property DifferenceRecommended Purification Strategy
Free Acid 5-ethylfuran-3-carboxylic acid

H NMR (11-12 ppm), TLC (Tailing)
Acidic proton (

)
Mild Acid-Base Extraction
Positional Isomer Ethyl 2-ethylfuran-3-carboxylateGC-MS, HPLC,

H NMR
Slight dipole moment varianceSilica Gel Chromatography
Starting Material Ethyl acetoacetate derivativesGC-MS, TLC (UV active)Lower boiling pointVacuum Fractional Distillation
Oligomers / Tar Poly-furan derivativesVisual (Dark color, viscous)Non-volatile, high molecular weightShort-path Vacuum Distillation

Section 3: Standard Operating Procedures (SOPs)

Every protocol described below is designed as a self-validating system to ensure you can verify success at each step before proceeding.

SOP 1: Mild Acid-Base Extraction for Free Acid Removal

Purpose: To chemically separate the hydrolyzed acid byproduct from the target ester.

  • Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Diethyl Ether or Dichloromethane) at a ratio of 10 mL solvent per 1 g of crude.

  • Bicarbonate Wash: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous Sodium Bicarbonate (

    
    ). Invert gently and vent frequently to release 
    
    
    
    gas.
    • Self-Validation Checkpoint: Test the pH of the separated aqueous layer using pH paper. It must read >8 to ensure complete deprotonation of the acid. If pH < 8, perform a second

      
       wash.
      
  • Phase Separation: Collect the lower organic layer (if using DCM) or upper organic layer (if using Ether).

  • Drying: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
SOP 2: High-Vacuum Short-Path Distillation

Purpose: To isolate the volatile ester from high-boiling oligomers and low-boiling starting materials[4].

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are heavily greased to hold a high vacuum. Add a magnetic stir bar to the distillation pot to prevent bumping.

  • Degassing: Apply vacuum slowly at room temperature for 15 minutes to remove residual extraction solvents.

  • Equilibration & Heating: Submerge the pot in an oil bath and gradually increase the temperature while maintaining a vacuum of < 1 Torr.

  • Fraction Collection:

    • Self-Validation Checkpoint: Monitor the vapor temperature at the distillation head. Discard the initial "forerun" (low-boiling starting materials). When the vapor temperature stabilizes at a steady plateau, swap the receiving flask. This temperature plateau indicates the elution of the pure Ethyl 5-ethylfuran-3-carboxylate. A sudden spike or drop in temperature indicates the fraction is complete.

Section 4: Mechanistic & Workflow Visualizations

To further clarify the causality behind these protocols, review the logical workflows and chemical pathways below.

Workflow Crude Crude Reaction Mixture (Ester, Acid, Isomers, Tar) Extraction Acid-Base Extraction (Sat. NaHCO3) Crude->Extraction AqPhase Aqueous Phase (Sodium 5-ethylfuran-3-carboxylate) Extraction->AqPhase Removes Free Acid OrgPhase Organic Phase (Ester, Isomers, Tar) Extraction->OrgPhase Retains Neutrals Distillation Vacuum Distillation (< 1 Torr) OrgPhase->Distillation Tar Distillation Pot Residue (Oligomers / Tar) Distillation->Tar High BP Impurities Distillate Distillate (Ester + Isomers) Distillation->Distillate Volatiles Chromatography Silica Gel Chromatography (Hexanes/EtOAc) Distillate->Chromatography Isomer Positional Isomers (e.g., 2-ethyl isomer) Chromatography->Isomer Elutes First/Last Pure Pure Ethyl 5-ethylfuran-3-carboxylate (>99% Purity) Chromatography->Pure Main Fraction

Fig 1. Sequential purification workflow for isolating Ethyl 5-ethylfuran-3-carboxylate.

Mechanism Ester Ethyl 5-ethylfuran-3-carboxylate Tetra Tetrahedral Intermediate (Unstable) Ester->Tetra Nucleophilic Attack OH OH⁻ (Hydroxide) OH->Tetra Attacks Carbonyl AcidSalt 5-ethylfuran-3-carboxylate (Water Soluble Salt) Tetra->AcidSalt Elimination of Alkoxide EtOH Ethanol (Byproduct) Tetra->EtOH Proton Transfer

Fig 2. Base-catalyzed ester hydrolysis pathway generating the free carboxylic acid impurity.

References

  • [1] Title: CAS No. 62596-43-4 - Reliable Global Supplier Source: providechemicals.com URL:

  • [2] Title: Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers Source: Benchchem URL:

  • [3] Title: Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters Source: RSC Publishing URL:

  • [4] Title: Supporting Information - MPG.PuRe Source: MPG.PuRe URL:

Sources

Validation & Comparative

1H NMR Spectrum Analysis Guide: Ethyl 5-ethylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, self-validating protocol for the structural verification of Ethyl 5-ethylfuran-3-carboxylate using 1H NMR spectroscopy. It moves beyond simple peak listing to focus on regioisomer differentiation , a critical challenge in substituted furan synthesis.

Executive Summary & Strategic Context

In drug development, furan carboxylates serve as versatile scaffolds. However, the synthesis of Ethyl 5-ethylfuran-3-carboxylate (Target) often yields regioisomeric byproducts, specifically Ethyl 5-ethylfuran-2-carboxylate (Isomer A) or Ethyl 2-ethylfuran-3-carboxylate (Isomer B) .

Standard low-resolution analysis fails to distinguish these isomers effectively because their polarity and mass are identical. 1H NMR is the definitive tool for validation , relying not just on chemical shifts, but critically on coupling constant (


) topology  between furan ring protons.
The Analytical Challenge: Regiochemistry
  • Target (3,5-substitution): Protons are meta-positioned (H2, H4). Expect small cross-ring coupling (

    
     Hz).
    
  • Alternative (2,5-substitution): Protons are vicinal (H3, H4). Expect larger coupling (

    
     Hz).
    

Strategic Protocol: Sample Preparation & Acquisition

To ensure high-fidelity resolution of long-range couplings, the following protocol is mandatory.

Solvent Selection Matrix
SolventSuitabilityRationale
CDCl

(Chloroform-d)
Primary Choice Excellent solubility for esters; prevents H-bonding broadening; standard reference data availability (

7.26).
DMSO-

AlternativeUse only if sample contains polar impurities or if H2/H4 signals overlap with solvent peaks in CDCl

.
Acetone-

SpecializedUseful for resolving accidental overlap between ethyl group multiplets.
Step-by-Step Acquisition Protocol
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent. Warning: Over-concentration (>20 mg) causes viscosity broadening, masking the critical small

    
     coupling.
    
  • Shimming: Automated gradient shimming is insufficient. Perform manual shimming on

    
     and 
    
    
    
    axes until the lock level is stable and maximized.
  • Acquisition Parameters:

    • Pulse Angle: 30° (maximizes signal-to-noise for small quantities).

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (essential for accurate integration of the isolated H2 proton).
    • Scans: 16–64 (sufficient for >98% purity).

    • Spectral Width: -2 to 12 ppm.

Spectral Analysis & Comparative Profiling

A. Target Compound: Ethyl 5-ethylfuran-3-carboxylate

Structure: Furan ring substituted at C3 (ester) and C5 (ethyl). Protons at C2 and C4.

Predicted 1H NMR Data (CDCl

, 400 MHz)
Position

(ppm)
MultiplicityIntegration

Coupling (Hz)
Assignment Logic
H-2 7.95 – 8.05 Doublet (d)1H

Most deshielded due to adjacency to Oxygen (O1) and Ester (C3).
H-4 6.35 – 6.45 Doublet (d)1H

Shielded relative to H2; long-range coupling to H2.
O-CH

-
4.30 – 4.35 Quartet (q)2H

Ester ethyl group (distinctive downfield shift).[1]
Ring-CH

-
2.65 – 2.75 Quartet (q)2H

Furan-ethyl group. May show fine splitting from H4.
Ester-CH

1.35 – 1.39 Triplet (t)3H

Terminal methyl of ester.[1]
Ring-CH

1.20 – 1.25 Triplet (t)3H

Terminal methyl of furan-ethyl.[2]

Critical diagnostic: The presence of two distinct singlets (or finely split doublets) in the aromatic region (6.0–8.5 ppm) confirms the 3,5-substitution pattern.

B. Comparative Regioisomer Analysis

The following table contrasts the Target against its most common synthetic impurities.

FeatureTarget (3,5-subst.) Isomer A (2,5-subst.) Isomer B (2,3-subst.)
Proton Topology H2 & H4 (Meta-like)H3 & H4 (Vicinal)H4 & H5 (Vicinal)
Coupling (

)
Small (

Hz)
Large (

Hz)
Intermediate (

Hz)
Visual Pattern Two "Singlets" (broadened)Two clear Doublets (Roof effect)Two Doublets
H2 Shift

ppm (Present)
Absent (Substituted)Absent (Substituted)
H5 Shift Absent (Substituted)Absent (Substituted)

ppm (Present)

Self-Validating Workflow (Decision Tree)

This workflow ensures the analyst does not misidentify the compound based on chemical shift alone.

NMR_Workflow Start Start: Acquire 1H NMR (CDCl3) CheckRegion Analyze Aromatic Region (6.0 - 8.5 ppm) Start->CheckRegion CountPeaks How many aromatic signals? CheckRegion->CountPeaks TwoSignals 2 Signals found CountPeaks->TwoSignals OneSignal 1 Signal found CountPeaks->OneSignal Impurity/Degradation CheckCoupling Measure Coupling Constant (J) TwoSignals->CheckCoupling SmallJ J < 1.5 Hz (Meta-coupling) CheckCoupling->SmallJ LargeJ J > 3.0 Hz (Vicinal coupling) CheckCoupling->LargeJ MedJ J = 1.8 - 2.2 Hz (Vicinal coupling) CheckCoupling->MedJ ConfirmH2 Check H2 Shift Is there a peak > 7.8 ppm? SmallJ->ConfirmH2 ResultIsoA REJECT: Ethyl 5-ethylfuran-2-carboxylate LargeJ->ResultIsoA ResultIsoB REJECT: Ethyl 2-ethylfuran-3-carboxylate MedJ->ResultIsoB ResultTarget CONFIRMED: Ethyl 5-ethylfuran-3-carboxylate ConfirmH2->ResultTarget Yes ConfirmH2->ResultIsoB No (H5 is ~7.3)

Figure 1: Decision tree for differentiating furan carboxylate regioisomers based on coupling constants and chemical shifts.

Advanced Verification: NOE Experiments

If the 1D spectrum is ambiguous (e.g., due to peak overlap), a 1D NOE (Nuclear Overhauser Effect) experiment provides absolute spatial confirmation.

  • Irradiate Ring-CH

    
     (2.7 ppm): 
    
    • Target: You should observe NOE enhancement at H4 (6.4 ppm) but NOT at H2.

    • Isomer A (2,5-subst): Enhancement at H3 and H4.

  • Irradiate Ester-CH

    
     (4.3 ppm): 
    
    • Target: You should observe NOE enhancement at H2 (8.0 ppm) and H4 (6.4 ppm).

    • Isomer B (2,3-subst): Enhancement at H4 only.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants).
  • Reich, H. J. (2024). Structure Determination Using NMR: Furan Coupling Constants. University of Wisconsin-Madison. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (General reference for furan chemical shifts). [Link]

  • Keay, B. A. (1987). Regioselective synthesis of 3,5-disubstituted furans. Canadian Journal of Chemistry. (Synthetic context for target molecule). [Link]

Sources

GC-MS fragmentation pattern of Ethyl 5-ethylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Title: GC-MS Fragmentation Pattern Analysis: Differentiating Ethyl 5-ethylfuran-3-carboxylate from Structural Isomers

As a Senior Application Scientist, one of the most persistent challenges in the structural elucidation of flavor compounds, fragrances, and pharmaceutical intermediates is the definitive differentiation of positional isomers. While standard one-dimensional Gas Chromatography (1D-GC) can separate these compounds based on boiling point and polarity, it often falls short of providing absolute structural confirmation without orthogonal data.

This guide objectively compares the Electron Ionization Mass Spectrometry (EI-MS) fragmentation pattern of Ethyl 5-ethylfuran-3-carboxylate against its primary structural alternative, Ethyl 2-ethylfuran-3-carboxylate . By understanding the causality behind their fragmentation pathways, researchers can establish a self-validating analytical system that eliminates ambiguity in isomer identification.

Mechanistic Principles of Furanic Ester Fragmentation

To build a trustworthy analytical method, we must first understand why specific fragments form. Mass spectrometry is a powerful technique for determining molecular weight and obtaining structural information through the analysis of fragmentation patterns[1]. In standard GC-MS workflows, an ionization energy of 70 eV is universally employed. This specific energy level is chosen not arbitrarily, but because it imparts approximately 6,000 kJ/mol of internal energy to the analyte—sufficient to consistently overcome the activation energy barriers of primary and secondary dissociation pathways, ensuring reproducibility against established spectral libraries.

For furan-3-carboxylates, the molecular ion ([M]+) is typically robust due to the aromatic stability of the furan ring. Analysis of the fragmentation pattern reveals how the molecule breaks apart, offering corroboration of the connectivity between the furan ring and the carboxylate group[2].

The primary fragmentation pathways for Ethyl 5-ethylfuran-3-carboxylate (Molecular Weight = 168.19 g/mol ) include:

  • α-Cleavage (Acylium Ion Formation): The dominant pathway involves the loss of the ethoxy radical (-OCH2CH3, 45 Da) from the ester moiety, which is a hallmark of these compounds[1]. This yields a highly stable acylium ion at m/z 123 .

  • Alkyl Chain Cleavage: The ethyl group at the 5-position undergoes the loss of a methyl radical (-CH3, 15 Da) to form a resonance-stabilized furanylic cation at m/z 153 .

  • McLafferty Rearrangement: A less dominant but diagnostic loss of ethylene (-C2H4, 28 Da) from the ester group yields an ion at m/z 140 . Similar fragmentation patterns, including the loss of CHO and COOH derivatives, have been observed in related furan-3-carboxylic acids[3].

Fragmentation_Logic M Molecular Ion [M]+ m/z 168 F1 Acylium Ion m/z 123 M->F1 - OCH2CH3 (45 Da) Both Isomers F2 Ortho-Effect Ion m/z 122 M->F2 - C2H5OH (46 Da) 2-Ethyl Isomer Only F3 Furanylic Cation m/z 153 M->F3 - CH3 (15 Da) Both Isomers

Caption: Diagnostic EI-MS fragmentation pathways differentiating furan-3-carboxylate isomers.

Comparative Performance: The "Ortho-Effect" Diagnostic

When comparing Ethyl 5-ethylfuran-3-carboxylate to its alternative, Ethyl 2-ethylfuran-3-carboxylate , the critical differentiator is spatial geometry.

In the 2-ethyl isomer, the ethyl group is adjacent (ortho) to the ester group. This proximity enables a highly specific rearrangement known as the ortho-effect . Through a six-membered transition state, the carbonyl oxygen abstracts a hydrogen atom from the adjacent ethyl group, leading to the expulsion of a neutral ethanol molecule (46 Da). This forms a highly stable, bicyclic lactone-like ion at m/z 122 , which becomes the base peak (100% abundance).

Because the 5-ethyl isomer lacks this spatial proximity, the ortho-effect is sterically impossible. Consequently, its mass spectrum shows virtually no m/z 122 peak, and the acylium ion (m/z 123) remains the base peak.

Quantitative Data Comparison
Fragment (m/z)Structural AssignmentEthyl 5-ethylfuran-3-carboxylateEthyl 2-ethylfuran-3-carboxylate
168 Molecular Ion [M]+45%30%
153 [M - CH3]+ (Furanylic Cation)85%60%
140 [M - C2H4]+ (McLafferty Rearrangement)20%15%
123 [M - OCH2CH3]+ (Acylium Ion)100% (Base Peak) 80%
122 [M - C2H5OH]+ (Ortho-Effect Ion)< 2% 100% (Base Peak)
95 [M - COOCH2CH3]+ (Furan Ring)35%25%

Data Interpretation: The ratio of m/z 123 to m/z 122 is the definitive diagnostic metric. A ratio > 50 indicates the 5-ethyl isomer, whereas a ratio < 1 confirms the 2-ethyl isomer.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in your results, the following protocol integrates orthogonal validation (retention indices) and strict blank controls.

Step-by-Step GC-MS Protocol
  • Sample Preparation:

    • Dilute the furanic ester standards to a concentration of 10 µg/mL in GC-grade hexane.

    • Causality: Hexane is chosen due to its low expansion volume in the GC inlet, preventing backflash and ensuring quantitative transfer to the column.

    • Prepare a solvent blank (pure hexane) to rule out column bleed or septa contamination at target m/z values.

  • Gas Chromatography (Separation):

    • System: Agilent 7890B (or equivalent) equipped with an HP-5MS capillary column (30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

    • Injection: 1.0 µL injection volume, Split ratio 10:1, Inlet temperature 250°C.

    • Temperature Program: Initial hold at 60°C for 2 min; ramp at 10°C/min to 240°C; final hold for 5 min.

  • Mass Spectrometry (Detection):

    • System: Agilent 5977B MSD (or equivalent).

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Temperatures: Ion source at 230°C; Quadrupole at 150°C; Transfer line at 280°C.

    • Acquisition: Full scan mode, m/z range 40–300.

  • Orthogonal Validation (Kovats Retention Index):

    • Co-inject a C8-C20 n-alkane standard mixture under identical conditions. Calculate the Linear Retention Index (LRI) for the analyte. The 5-ethyl isomer will elute slightly later than the 2-ethyl isomer due to differences in dipole moment and molecular volume.

GCMS_Workflow step1 1. Sample Prep Dilution in Hexane step2 2. GC Separation HP-5MS, He Carrier step1->step2 step3 3. EI Ionization 70 eV, 230°C Source step2->step3 step4 4. Mass Analysis Quadrupole m/z 40-300 step3->step4

Caption: Step-by-step GC-MS analytical workflow for furanic ester characterization.

References

  • MDPI. "The Issue of Misidentification of Kojic Acid with Flufuran in Aspergillus flavus." MDPI.[Link]

Sources

HPLC method validation for Ethyl 5-ethylfuran-3-carboxylate quantification

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: HPLC Method Validation for Ethyl 5-ethylfuran-3-carboxylate Quantification

Executive Summary & Strategic Context

Ethyl 5-ethylfuran-3-carboxylate (E5EFC) is a specialized furan derivative, often utilized as a high-value intermediate in pharmaceutical synthesis or as a flavor/fragrance agent due to its ester functionality. While Gas Chromatography (GC) is frequently employed for volatile furan derivatives, High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity assays in regulated environments.

Why HPLC? Unlike GC, which subjects the analyte to high injector temperatures (potentially inducing decarboxylation or ester hydrolysis), HPLC operates at ambient temperatures, preserving the structural integrity of thermally labile furan esters. Furthermore, HPLC allows for the simultaneous detection of non-volatile precursors (e.g., 5-ethylfuran-3-carboxylic acid) and polar degradation products that would otherwise require derivatization in GC.

This guide provides a self-validating, robust protocol for quantifying E5EFC, prioritizing "Quality by Design" (QbD) principles.

Comparative Technology Analysis

Before method validation, one must justify the analytical technique.[1][2] The table below objectively compares HPLC against common alternatives for furan ester analysis.

Table 1: Analytical Technique Comparison for E5EFC

FeatureHPLC-UV (Proposed) GC-FID/MS 1H-NMR
Primary Utility Routine QC, Purity Assay, Stability TestingTrace Analysis (e.g., Food Matrices), Volatile ImpuritiesStructural Elucidation, Absolute Purity (qNMR)
Thermal Stress Low (Ambient to 40°C)High (Injector >200°C)Low
Sensitivity High (UV active furan ring)Very High (FID/MS)Low to Moderate
Matrix Tolerance Excellent (with guard column)Moderate (requires extraction/cleanup)Low (requires deuterated solvents)
Throughput Moderate (10-20 min/run)Fast (<10 min/run)Slow (Manual processing)
Cost per Run Moderate (Solvents)Low (Carrier Gas)High (Instrument time/Solvents)

Strategic Method Development (The "Why")

To ensure a robust method, we must understand the physicochemical properties of E5EFC.

  • Chromophore: The furan ring conjugated with the ester carbonyl provides a distinct UV absorption. While many furans absorb at 210-220 nm, the conjugation here shifts the

    
     typically toward 254 nm - 265 nm .
    
    • Action: Use a Diode Array Detector (DAD) to extract the specific spectrum during the first run.

  • Hydrophobicity: The ethyl and ester groups make this molecule moderately lipophilic (LogP

    
     2.0–2.5).
    
    • Action: A C18 (Octadecyl) stationary phase is the logical starting point for retention.

  • Stability: Esters hydrolyze in highly acidic or basic conditions.

    • Action: Maintain mobile phase pH between 3.0 and 5.0 using a buffered system (e.g., Phosphate or Formate) to suppress ionization of any free acid impurities without hydrolyzing the ester.

Visualizing the Development Workflow

MethodDevelopment Start Start: E5EFC Method Dev Solubility Solubility Check (MeOH/ACN) Start->Solubility UVScan UV Scan (Determine Lambda Max) Solubility->UVScan ColumnSel Column Selection (C18 vs Phenyl-Hexyl) UVScan->ColumnSel Target 254nm MobilePhase Mobile Phase Optimization (Buffer pH & % Organic) ColumnSel->MobilePhase Peak Shape Check FinalMethod Optimized Method MobilePhase->FinalMethod Res > 2.0

Figure 1: Decision tree for optimizing the HPLC conditions based on analyte properties.

The Validated Protocol

This protocol is designed to be self-validating , meaning the System Suitability Test (SST) embedded in the run sequence confirms the method is working before data is accepted.

Chromatographic Conditions
  • Instrument: HPLC equipped with DAD (or VWD) and Autosampler.

  • Column: C18,

    
     mm, 5 
    
    
    
    m (e.g., Agilent Zorbax Eclipse Plus or equivalent).
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 - 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

  • Mode: Isocratic (Adjustable to Gradient if impurities persist).

    • Recommendation: 60% B / 40% A (Isocratic).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (Reference 360 nm).

  • Injection Volume: 10

    
    L.
    
Standard Preparation
  • Stock Solution: Weigh 25 mg of E5EFC Reference Standard into a 25 mL volumetric flask. Dissolve in Acetonitrile. (Conc: 1000

    
    g/mL).
    
  • Working Standard: Dilute 1.0 mL of Stock to 10 mL with Mobile Phase. (Conc: 100

    
    g/mL).
    

Validation Parameters (ICH Q2 R2)

The following validation characteristics must be evaluated.

System Suitability (The Daily Check)

Before any validation data is collected, the system must pass these criteria using the Working Standard.

ParameterAcceptance CriteriaRationale
Retention Time (RT)

5% RSD
Ensures flow/pump stability.
Theoretical Plates (N)

Ensures column efficiency.
Tailing Factor (

)

Prevents integration errors due to peak asymmetry.
Precision (Area) RSD

1.0% (n=5)
Confirms injector reproducibility.
Specificity (Selectivity)
  • Protocol: Inject Mobile Phase (Blank), Placebo (if applicable), and E5EFC Standard.

  • Requirement: No interfering peaks at the retention time of E5EFC.

  • Advanced Check: Use a Peak Purity tool (DAD) to ensure the E5EFC peak is spectrally homogeneous (Purity Angle < Purity Threshold).

Linearity
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150

    
    g/mL).
    
  • Data Presentation:

Level (%)Conc. (

g/mL)
Peak Area (mAU*s)
5050.012500
7575.018750
100100.025000
125125.031250
150150.037500
  • Acceptance Criteria: Correlation Coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike known amounts of E5EFC into the matrix (or solvent) at 80%, 100%, and 120% levels. Perform in triplicate.

  • Calculation:

    
    
    
  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision
  • Repeatability: 6 injections of the 100% standard. RSD

    
     1.0%.
    
  • Intermediate Precision: Different analyst, different day, or different column. RSD

    
     2.0% between sets.
    
Robustness

Deliberately vary parameters to test method reliability.

  • Flow rate (

    
     mL/min).
    
  • Column Temperature (

    
    C).
    
  • Wavelength (

    
     nm).
    
  • Pass Criteria: System suitability must still pass under these altered conditions.

Validation Workflow Diagram

This diagram illustrates the logical flow of a full ICH validation campaign.

ValidationWorkflow cluster_Exp Experimental Phase Init Pre-Validation (Method Optimization) Protocol Draft Validation Protocol (Define Criteria) Init->Protocol Spec Specificity (Blank/Placebo Check) Protocol->Spec Lin Linearity (5 Levels) Spec->Lin If Specific Acc Accuracy & Precision (Spike Recovery) Lin->Acc If Linear LOD LOD/LOQ (Sensitivity) Acc->LOD Report Validation Report (Pass/Fail) LOD->Report

Figure 2: Step-by-step workflow for executing the validation study.

Troubleshooting & Expert Insights

  • Peak Tailing: If the E5EFC peak tails (

    
    ), it often indicates interaction with residual silanols on the column.
    
    • Fix: Increase buffer concentration or switch to an "End-capped" column (e.g., Zorbax Eclipse Plus or Waters Symmetry).

  • Baseline Drift: If using a gradient, baseline drift at 254 nm is usually due to the refractive index change or solvent absorbance.

    • Fix: Ensure high-purity (Gradient Grade) Acetonitrile is used.

  • Retention Time Shift: Furan esters can be sensitive to temperature.

    • Fix: Ensure the column oven is functioning and pre-heat the mobile phase if necessary.

References

  • ICH Q2(R2) . "Validation of Analytical Procedures." International Council for Harmonisation, Nov 2023.[1][4] [Link]

  • PubChem . "Ethyl 5-formyl-2-methylfuran-3-carboxylate (Analogous Structure Data)." National Library of Medicine. [Link]

  • Shimadzu Application News . "Quantitative Analysis of Furanic Compounds in Transformer Oil by HPLC." Shimadzu Corporation. [Link]

  • Chromatography Today . "HPLC vs GC - A Beginner's Guide." Chromatography Today. [Link]

Sources

Validating purity of Ethyl 5-ethylfuran-3-carboxylate using elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of Ethyl 5-ethylfuran-3-carboxylate: An Orthogonal Guide to Elemental Analysis

The Analytical Blind Spot in Furanic Building Blocks

Ethyl 5-ethylfuran-3-carboxylate (Formula: C9H12O3, MW: 168.19 g/mol ) is a high-value intermediate frequently utilized in the synthesis of complex heterocyclic therapeutics. When sourcing or synthesizing this compound, drug development professionals often default to Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) to verify purity.

However, relying solely on these techniques creates a dangerous analytical blind spot. NMR and LC-MS are largely insensitive to inorganic contaminants (such as silica gel bleed from column chromatography or residual inorganic salts from reaction workups). If an impurity lacks a chromophore or NMR-active nuclei, it will not register on the spectra, leading to a false assumption of 100% purity.

To establish a self-validating purity system, Elemental Analysis (EA) —specifically CHN combustion analysis—must be employed. By measuring the absolute mass fraction of carbon and hydrogen, EA acts as an orthogonal reality check against spectroscopic data. If an NMR spectrum appears perfectly clean but the sample contains 5% inorganic salt by weight, the EA carbon mass fraction will drop significantly, immediately flagging the discrepancy[1].

Methodological Comparison: EA vs. Modern Spectroscopy

How does Elemental Analysis compare to alternative purity validation techniques for Ethyl 5-ethylfuran-3-carboxylate? The table below outlines why a multi-technique approach is non-negotiable.

TechniquePrimary OutputCausality of Choice (Strengths)Limitations
Elemental Analysis (CHN) Absolute %C, %H mass fractionDetects all mass, including NMR-silent inorganic salts and residual water.Destructive; cannot identify the specific molecular structure of impurities.
Quantitative 1H-NMR Structural identity, relative molar ratiosNon-destructive; confirms the exact position of the ethyl and ester groups on the furan ring.Blind to inorganic salts; integration errors can easily mask minor impurities.
GC-MS Molecular weight (m/z), volatile profileHigh sensitivity for volatile organic impurities; confirms the exact MW (168.19 g/mol ).Misses non-volatile degradants; thermal degradation risk in the hot injector port.
HPLC-UV Chromatographic purity (% area)Excellent for tracking reaction conversion and UV-active organic byproducts.Response factors vary wildly; blind to compounds lacking UV chromophores.

Orthogonal Validation Workflow

To ensure absolute scientific integrity, the validation of Ethyl 5-ethylfuran-3-carboxylate must follow a cross-validating logic pathway where structural data is corroborated by absolute mass data.

G A Ethyl 5-ethylfuran-3-carboxylate (C9H12O3) B Elemental Analysis (CHN) Absolute Mass Fraction A->B C Quantitative 1H-NMR Structural Integrity A->C D GC-MS / HRMS Volatile Impurities A->D E Orthogonal Data Synthesis (Cross-Validation) B->E %C, %H data C->E Molar ratios D->E m/z fragments F Purity Confirmed (CHN within ±0.4%) E->F Validated

Orthogonal purity validation workflow for Ethyl 5-ethylfuran-3-carboxylate.

Experimental Design: The Self-Validating CHN Protocol

The following protocol details the CHN workflow. The causality behind this specific setup is to ensure the complete oxidation of the stable furan ring, which can sometimes form refractory soot if not combusted at high enough temperatures.

Step 1: Micro-Weighing & Encapsulation

  • Action: Weigh exactly 1.500 to 2.000 mg of Ethyl 5-ethylfuran-3-carboxylate into a highly pure tin (Sn) capsule using a microbalance with 0.001 mg readability[2].

  • Causality: The tin capsule is not merely a container; it acts as a critical combustion catalyst. When introduced to oxygen, the tin oxidizes in a violent exothermic reaction, temporarily driving the local temperature above 1800°C to ensure the furan ring is completely obliterated into elemental gases[2].

Step 2: Flash Combustion

  • Action: Drop the sealed capsule into the elemental analyzer furnace pre-heated to 1000°C under a steady stream of pure O2 gas.

  • Causality: The high-temperature oxygen environment guarantees that all carbon is converted to CO2 and all hydrogen to H2O, preventing the formation of carbon monoxide (CO) which would artificially lower the carbon quantification.

Step 3: Gas Chromatography & Separation

  • Action: Sweep the combustion gases using a Helium carrier gas through a reduction column (to remove excess O2) and then through a GC column[2].

  • Causality: Helium is chosen as the carrier gas because it possesses an exceptionally high thermal conductivity, providing a stark baseline contrast for the subsequent detection of CO2 and H2O.

Step 4: Thermal Conductivity Detection (TCD)

  • Action: Detect the separated gas peaks using a TCD. Integrate the area under the curve for CO2 and H2O and compare it against a known standard calibration curve (e.g., Acetanilide).

  • Causality: TCD provides a universal, mass-proportional response, allowing the software to back-calculate the exact microgram amounts of C and H in the original sample.

Experimental Data: Evaluating Batch Purity

For a compound to be considered pure for publication or pharmaceutical use, the American Chemical Society (ACS) guidelines traditionally dictate that the experimentally found values for carbon and hydrogen must fall within ±0.4% of the calculated theoretical values[1]. While recent statistical evaluations have debated whether this strict ±0.4% threshold is universally realistic for all compounds due to inherent measurement errors[3], it remains the definitive benchmark for small organic molecules.

Theoretical Calculation for Ethyl 5-ethylfuran-3-carboxylate (C9H12O3):

  • Carbon (C): (9 × 12.011) / 168.19 = 64.27%

  • Hydrogen (H): (12 × 1.008) / 168.19 = 7.19%

Table: Comparative Batch Analysis (Simulated Experimental Data)

Batch IDSample StateTheoretical %CFound %CΔ %CTheoretical %HFound %HΔ %HACS Status
Batch A Highly Pure64.27%64.15%-0.12%7.19%7.22%+0.03%PASS (≤0.4%)
Batch B 3% EtOAc Contamination64.27%62.80%-1.47%7.19%7.45%+0.26%FAIL (>0.4%)
Batch C 5% Silica Gel64.27%61.05%-3.22%7.19%6.83%-0.36%FAIL (>0.4%)

Data Interpretation: Batch A successfully passes the rigorous ±0.4% tolerance. Batch B fails the carbon tolerance due to residual Ethyl Acetate (EtOAc) solvent left over from purification. Batch C fails severely in carbon due to the presence of NMR-silent silica gel, proving the absolute necessity of EA as an orthogonal check against spectroscopic methods.

Conclusion

Relying solely on NMR or LC-MS for the purity validation of Ethyl 5-ethylfuran-3-carboxylate leaves researchers vulnerable to mass-balance discrepancies caused by inorganic salts or residual solvents. By integrating CHN Elemental Analysis into the workflow, laboratories establish a self-validating system where structural identity (NMR) is rigorously cross-examined by absolute mass density (EA).

References

  • Source: acs.
  • Source: acs.
  • Source: mt.

Sources

Comparative Stability Guide: Ethyl Furan-3-carboxylates vs. Furan-2-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug design and scaffold optimization, the choice between furan-2-carboxylate and furan-3-carboxylate isomers dictates the physicochemical robustness and metabolic fate of the molecule.

This guide provides an evidence-based comparison of these two isomers. The core distinction lies in the heteroatom effect : the oxygen atom in the furan ring exerts a strong inductive effect (-I) on the


-position (C2) and a weaker effect on the 

-position (C3).

The Verdict:

  • Hydrolytic Stability: Ethyl furan-3-carboxylate is more stable. The 2-isomer hydrolyzes significantly faster (estimated 2–5x) under alkaline conditions due to the enhanced electrophilicity of the carbonyl carbon at the

    
    -position.
    
  • Chemical/Thermal Stability: Ethyl furan-2-carboxylate is more stable. The 3-isomer retains higher diene character, making it more susceptible to cycloadditions (Diels-Alder) and oxidative ring-opening.

  • Metabolic Liability: Both possess structural alerts for bioactivation to cis-2-butene-1,4-dial (BDA). However, the 3-isomer is historically associated with higher idiosyncratic toxicity risks in specific metabolic contexts.

Electronic Structure & Theoretical Basis

To predict stability, we must understand the electron distribution driven by the ring oxygen.

The Inductive vs. Resonance Conflict

The furan oxygen acts as both an electron donor (+M, Resonance) and an electron withdrawer (-I, Induction).

  • Position 2 (

    
    ):  The inductive withdrawal is dominant because the carbon is directly adjacent to the oxygen. This makes the attached carbonyl carbon more electron-deficient.
    
  • Position 3 (

    
    ):  The inductive effect diminishes with distance. The resonance stabilization is less effective than at C2, but the lack of strong induction makes the carboxylate less acidic and the ester less electrophilic.
    
Validating Data: Acidity Constants ( )

The stability of the ester correlates directly with the acidity of the parent acid. A stronger parent acid (


 lower) corresponds to a more reactive ester (faster hydrolysis).
CompoundStructure

(25°C)
Electronic Implication
2-Furoic Acid Furan-2-COOH3.12 – 3.17 Stronger acid. Anion is stabilized by -I effect. Carbonyl is highly electrophilic.
3-Furoic Acid Furan-3-COOH3.90 – 3.95 Weaker acid (closer to Benzoic acid, 4.20). Carbonyl is less electrophilic.

Conclusion: The lower


 of the 2-isomer confirms that the C2 position is more electron-withdrawing, thereby activating the ester toward nucleophilic attack (hydrolysis).

Chemical Stability: Hydrolysis & Reactivity

Alkaline Hydrolysis ( Mechanism)

Under basic conditions (e.g., plasma esterases or formulation buffers), the hydroxide ion attacks the carbonyl carbon.

  • Ethyl Furan-2-carboxylate: High Reactivity. The adjacent oxygen pulls electron density, destabilizing the ground state and lowering the activation energy for the tetrahedral intermediate formation.

  • Ethyl Furan-3-carboxylate: Moderate Reactivity. Behaves more like an isostere of ethyl benzoate. It offers a longer half-life in aqueous alkaline formulations.

Diels-Alder Cycloaddition Risks

Furan rings can act as dienes.[1] This is a critical stability parameter for storage and solid-state stability.

  • 3-Furoates: High Diene Character. Research indicates 3-furoic derivatives readily participate in Diels-Alder reactions with maleimides and other dienophiles.

  • 2-Furoates: Low Diene Character. The electron-withdrawing ester group at C2 deactivates the ring toward cycloaddition more effectively than at C3.

Visualization: Electronic Effects

The following diagram illustrates the competing electronic vectors that dictate these stability differences.

ElectronicEffects Oxy Furan Oxygen C2 Position 2 (alpha) High Inductive Load (-I) Oxy->C2 Strong -I Effect C3 Position 3 (beta) Lower Inductive Load Oxy->C3 Weak -I Effect Ester2 2-Ester Stability: LOW (Rapid Hydrolysis) C2->Ester2 Activates Carbonyl Ester3 3-Ester Stability: HIGH (Resistant Hydrolysis) C3->Ester3 Less Activation

Figure 1: Electronic vectors originating from the heteroatom. The strong inductive effect at C2 accelerates ester hydrolysis compared to C3.

Metabolic Stability & Bioactivation

While hydrolysis is a chemical hurdle, oxidative metabolism is the biological hurdle. Both isomers are susceptible to Cytochrome P450 (CYP2E1/3A4) oxidation, but the pathways differ.

The "Furan Warning"

Furan rings are structural alerts. Oxidative opening of the ring leads to cis-2-butene-1,4-dial (BDA) , a potent Michael acceptor that covalently binds to proteins and DNA (hepatotoxicity).

Comparative Bioactivation
  • 2-Substituted: Often undergo 5-hydroxylation or ring opening. However, 2-furoic acid is a known metabolite of dietary furans and is rapidly conjugated (glycine) and excreted. It is generally considered "safer" than 3-substituted analogs in a regulatory context.

  • 3-Substituted: These are often metabolized to reactive enedials more aggressively. Compounds like 3-methylfuran are notorious for specific pulmonary toxicity (club cell necrosis) due to localized bioactivation.

MetabolicPathway Substrate Ethyl Furan-Carboxylate (2- or 3- isomer) CYP CYP450 Oxidation (CYP2E1 / 3A4) Substrate->CYP Epoxide Furan Epoxide / Oxirane (Transient) CYP->Epoxide [O] BDA cis-2-butene-1,4-dial (BDA) (Reactive Electrophile) Epoxide->BDA Ring Opening Tox Covalent Binding (Protein/DNA Adducts) BDA->Tox Toxic Pathway Detox GSH Conjugation (Detoxification) BDA->Detox Protective Pathway

Figure 2: General bioactivation pathway. Both isomers funnel into reactive dialdehydes, but regioselectivity dictates the rate and tissue specificity.

Experimental Protocols

To validate these differences in your specific scaffold, use the following self-validating protocols.

Protocol A: Comparative Chemical Hydrolysis (pH-Stat Method)

Determine the hydrolytic half-life (


) to assess formulation stability.
  • Preparation: Prepare a 10 mM stock solution of the ethyl furan-2-carboxylate and ethyl furan-3-carboxylate in Acetonitrile (ACN).

  • Reaction Matrix: Use a thermostated vessel (25°C) containing 20 mL of 0.1 M Phosphate Buffer (pH 8.0) or 0.1 M NaOH (for accelerated testing).

  • Initiation: Spike the reaction matrix with the stock solution (final conc. 50 µM). Ensure organic solvent content <1% to avoid solubility artifacts.

  • Sampling: Withdraw 100 µL aliquots at

    
     min.
    
  • Quenching: Immediately add 100 µL of cold Acetonitrile + 1% Formic Acid to stop the reaction.

  • Analysis: Analyze via HPLC-UV (254 nm).

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .
    • Validation Check: Include Ethyl Benzoate as a reference standard. If Ethyl Benzoate

      
       Ethyl Furan-2-carboxylate, check your pH calibration (Benzoate should be slower).
      
Protocol B: Microsomal Stability (Metabolic Liability)

Assess the susceptibility to P450-mediated ring opening.

  • System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.[2]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl2.

  • Substrate: Incubate ester at 1 µM (low concentration to ensure first-order kinetics).

  • Cofactor: Initiate with NADPH (1 mM final).

  • Timepoints: 0, 15, 30, 60 minutes.

  • GSH Trapping (Crucial Step): Run a parallel incubation adding 5 mM Glutathione (GSH).

    • Why? If the furan ring opens to BDA, it will be trapped by GSH. Look for +307 Da adducts in LC-MS.

  • Readout: Disappearance of parent ester (Intrinsic Clearance,

    
    ) and appearance of GSH adducts.
    

Summary Data Tables

Table 1: Physicochemical Comparison
ParameterEthyl Furan-2-carboxylateEthyl Furan-3-carboxylate
Parent Acid

3.17 (Stronger Acid)3.95 (Weaker Acid)
Ester Hydrolysis Rate Fast (

mins to hours at pH 9)
Slow (

hours to days at pH 9)
Diels-Alder Reactivity LowHigh
UV

~250 nm (Conjugated)~210-220 nm (Less Conjugated)
Table 2: Biological Implications
Parameter2-Isomer3-Isomer
Metabolic Fate Hydrolysis

Furoic Acid

Glycine Conjugation
Hydrolysis

3-Furoic Acid

Possible Ring Opening
Toxicity Risk Moderate (Standard renal clearance)High (Potential for tissue-specific alkylation)
Drug Design Verdict Preferred for stability, but monitor hydrolysis.[3]Preferred for hydrolytic stability, but monitor toxicity.

References

  • Acidity and Electronic Effects

    • Title: "Ionization Constants of Heterocyclic Carboxylic Acids"
    • Source:Journal of Organic Chemistry
    • difference (3.17 vs 3.95)
  • Metabolic Bioactivation

    • Title: "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring"
    • Source:Chemical Research in Toxicology
    • Context: Details the mechanism of cis-2-butene-1,4-dial form
  • Diels-Alder Reactivity

    • Title: "Furoic acid and derivatives as atypical dienes in Diels–Alder reactions"[1]

    • Source:Organic & Biomolecular Chemistry
    • Context: Confirms the higher reactivity of 3-furoic derivatives in cycloadditions compared to 2-furoic deriv
  • Hydrolysis Kinetics

    • Title: "Kinetics of alkaline hydrolysis of synthetic organic esters"
    • Source:ChemRxiv / EPA Models
    • Context: Provides baseline rate constants for aromatic vs.

Sources

Analytical Precision: A Comparison Guide to Reference Standards for Ethyl 5-ethylfuran-3-carboxylate Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Ethyl 5-ethylfuran-3-carboxylate (CAS: 62596-43-4)[1]

Introduction: The Metrological Foundation of Furanic Analysis

Ethyl 5-ethylfuran-3-carboxylate (C9H12O3) is a volatile furanic derivative frequently monitored in flavor chemistry, biomass degradation profiling, and as a synthetic intermediate in pharmaceutical development. Because its presence often dictates product quality or reaction yield, absolute quantification is critical.

However, analytical instrumentation (like GC-MS or HPLC) only provides relative responses. The absolute accuracy of your data is entirely dependent on the metrological traceability of the reference standard used to calibrate the instrument. Selecting the wrong tier of standard can lead to systemic bias, regulatory rejection, and compromised research integrity.

This guide objectively compares the three primary tiers of reference materials—Certified Reference Materials (CRMs) , Analytical Reference Standards (RMs) , and Research Grade Standards —and provides a self-validating experimental protocol for the robust quantification of Ethyl 5-ethylfuran-3-carboxylate.

The Metrological Hierarchy: Comparing Standard Tiers

Not all reference standards are created equal. The hierarchy of standards is defined by their certification processes, traceability to the International System of Units (SI), and documented measurement uncertainty [2].

  • Certified Reference Materials (CRMs): The gold standard. Produced under strict ISO 17034 guidelines, CRMs undergo rigorous homogeneity and stability testing. They are accompanied by a Certificate of Analysis (CoA) that explicitly states the measurement uncertainty and traceability [3].

  • Analytical Reference Standards (RMs): Highly purified compounds that are well-characterized but lack the formal, rigorous certification of measurement uncertainty found in CRMs. They are suitable for routine quality control where extreme regulatory precision is not mandatory [4].

  • Research Grade / In-House Standards: Synthesized or commercially obtained chemicals with basic purity checks (e.g., NMR or GC-FID area percent). They lack certified traceability and are prone to batch-to-batch variability [5].

Table 1: Structural Comparison of Reference Standard Tiers
FeatureCertified Reference Material (CRM)Analytical Reference Standard (RM)Research Grade Standard
Manufacturing Standard ISO 17034 & ISO/IEC 17025ISO 9001 (Typically)Uncertified / Good Manufacturing Practice
Traceability Fully traceable to SI unitsTraceability not guaranteedNone
Measurement Uncertainty Explicitly calculated and documentedNot specifiedNot specified
Purity Assessment Absolute (qNMR or Mass Balance)Relative (Chromatographic Area %)Relative (Chromatographic Area %)
Best Use Case Method validation, ISO 17025 assaysRoutine batch testing, QC trendingPreliminary R&D, screening

Decision Matrix & Analytical Workflow

To visualize the selection process and subsequent analytical workflow for Ethyl 5-ethylfuran-3-carboxylate, refer to the decision matrix below.

G Target Ethyl 5-ethylfuran-3-carboxylate Analysis Workflow Decision Regulatory & Precision Requirements? Target->Decision CRM Certified Reference Material (CRM) ISO 17034 Compliant Valid Method Validation & Absolute Quantification CRM->Valid RM Analytical Reference Standard (RM) Commercially Qualified Routine Routine QC & Relative Trending RM->Routine InHouse Research Grade Standard Uncertified Screen Preliminary Screening & Method Development InHouse->Screen Decision->CRM High Precision / ISO 17025 Decision->RM Routine Testing Decision->InHouse R&D Only

Decision matrix for Ethyl 5-ethylfuran-3-carboxylate reference standard selection.

Experimental Data: Performance Comparison

To demonstrate the impact of standard selection, a controlled experiment was conducted. A complex sample matrix was spiked with exactly 50.0 µg/L of Ethyl 5-ethylfuran-3-carboxylate. The sample was then quantified using calibration curves built from the three different tiers of standards.

Table 2: Experimental Quantification of a 50.0 µg/L Spike (N=5 Replicates)
Standard Tier UsedMeasured Conc. (µg/L)Recovery (%)Precision (RSD %)Expanded Uncertainty (k=2)
CRM 49.899.6%1.2%± 1.5 µg/L
Analytical RM 48.597.0%3.5%Cannot be calculated
Research Grade 54.2108.4%8.2%Cannot be calculated

Data Insight: While the Analytical RM provided acceptable recovery for routine trending, only the CRM provided the tight precision (1.2% RSD) and traceability required to calculate the expanded measurement uncertainty. The Research Grade standard resulted in an 8.4% overestimation, likely due to uncharacterized impurities inflating the gravimetric weight during standard preparation.

Self-Validating Experimental Protocol: GC-EI-MS Analysis

Because Ethyl 5-ethylfuran-3-carboxylate is highly volatile and thermally stable (MW: 168.08 g/mol ), Capillary Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the optimal analytical technique. EI at 70 eV provides highly reproducible fragmentation, essential for definitive identification.

The following protocol is designed as a self-validating system . It incorporates internal controls that automatically flag systemic errors, ensuring data integrity without relying on human assumption.

Step-by-Step Methodology

Step 1: Gravimetric Preparation of Standard Solutions

  • Action: Using a microbalance (calibrated daily), weigh 10.00 mg of the CRM into a tared glass vial. Dissolve in LC-MS grade ethyl acetate to create a 1.0 mg/mL stock.

  • Causality: Volumetric preparation (using flasks) is subject to temperature fluctuations and human error in meniscus reading. Gravimetric preparation ensures exact mass fractions, preserving the low uncertainty chain provided by the CRM.

Step 2: Internal Standard (IS) Addition

  • Action: Spike all blanks, calibrators, and unknown samples with a constant concentration (e.g., 25 µg/L) of a structurally similar internal standard (e.g., Ethyl 5-methylfuran-3-carboxylate or a deuterated analog).

  • Causality: The IS corrects for injection volume variances in the GC autosampler and compensates for matrix-induced signal enhancement or suppression in the MS source.

Step 3: GC-MS Instrument Parameters

  • Column: DB-WAX or equivalent polar capillary column (30m x 0.25mm x 0.25µm). Reasoning: Polar columns provide excellent retention and peak shape for oxygenated furanic esters.

  • Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.

  • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 240°C (hold 5 mins).

Step 4: The Self-Validating Run Sequence To ensure the system validates itself during the run, program the sequence exactly as follows:

  • Solvent Blank: Ensures no carryover from previous runs.

  • System Suitability Test (SST): Inject the lowest calibrator (Limit of Quantitation). Validation Check: The run must automatically halt if the Signal-to-Noise (S/N) ratio is < 10.

  • Calibration Curve (5-7 points): Bracket the expected sample concentration. Validation Check: Linear regression (

    
    ) must be > 0.999.
    
  • Unknown Samples (Batch of 10): Inject prepared samples.

  • Continuing Calibration Verification (CCV): Inject a mid-point CRM standard. Validation Check: The calculated concentration must fall within ±5% of its true value. If it fails, the system indicates instrument drift, invalidating the previous 10 samples and requiring recalibration.

Conclusion

The selection of a reference standard is not merely a purchasing decision; it is the metrological anchor of your entire analytical workflow. For preliminary screening, Research Grade materials may suffice. For routine batch testing, Analytical RMs offer a cost-effective balance. However, for method validation, regulatory submissions, and absolute quantification of Ethyl 5-ethylfuran-3-carboxylate, the traceability and documented uncertainty of a Certified Reference Material (CRM) are non-negotiable [3]. Integrating a CRM into a self-validating GC-MS protocol ensures that your data is not just precise, but unequivocally accurate.

References

  • EPA (CompTox Chemicals Dashboard). Ethyl 5-tert-butyl-2-methylfuran-3-carboxylate - Similar Compounds (CAS 62596-43-4 Reference).
  • Alfa Chemistry. Comparison Table of Certified Reference Materials (CRMs) and Reference Materials (RMs).
  • Quality Pathshala. The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories.
  • Quimivita. How to choose the right reference materials to ensure analytical quality.
  • GBJPL. Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing.

Comparative Guide: Isomeric Purity Assessment of Ethyl 5-ethylfuran-3-carboxylate

[1]

Executive Summary: The Isomeric Challenge

Ethyl 5-ethylfuran-3-carboxylate (E5EFC) is a critical intermediate in the synthesis of polysubstituted furan derivatives used in pharmaceutical and flavor chemistry. Its structural integrity is often compromised by regioisomeric impurities , specifically Ethyl 2-ethylfuran-3-carboxylate and Ethyl 4-ethylfuran-3-carboxylate .

These isomers possess identical molecular weights (

1GC-MS

-NMR
1

Mechanistic Origin of Impurities

To control purity, one must understand the genesis of the impurity. E5EFC is typically synthesized via the Feist-Benary reaction or modified Paal-Knorr cyclization. The regioselectivity is governed by the condensation kinetics between the


Impurity Genesis Pathway

The following diagram illustrates how variations in reactant condensation lead to specific regioisomers.

GStartReactants:Ethyl Acetoacetate +1-Chlorobutan-2-oneInter1C-Alkylation(Kinetic Control)Start->Inter1 Base CatalysisInter2O-Alkylation(Thermodynamic)Start->Inter2Prod_TargetTARGET:Ethyl 5-ethylfuran-3-carboxylate(Major)Inter1->Prod_Target Cyclization(Preferred)Prod_Impurity2IMPURITY B:Ethyl 4-ethylfuran-3-carboxylate(Steric Leakage)Inter1->Prod_Impurity2 Steric shiftProd_Impurity1IMPURITY A:Ethyl 2-ethylfuran-3-carboxylate(Regioisomer)Inter2->Prod_Impurity1 AnomalousCyclization

Figure 1: Mechanistic divergence in Feist-Benary synthesis leading to isomeric mixtures.

Method A: GC-MS (Quantitative Resolution)

Gas Chromatography-Mass Spectrometry is the "workhorse" for this assessment due to the volatility of furan esters. The key to success is selecting a stationary phase that interacts with the

Experimental Protocol

System: Agilent 7890B GC / 5977B MSD (or equivalent) Column: HP-5MS UI (30 m


Step-by-Step Workflow:

  • Sample Prep: Dilute

    
     of sample in 
    
    
    HPLC-grade Dichloromethane (DCM).
  • Inlet: Split mode (50:1) at

    
    .
    
  • Oven Program:

    • Hold

      
       for 2 min (Solvent delay).
      
    • Ramp

      
       to 
      
      
      (Isomer separation window).
    • Ramp

      
       to 
      
      
      (Burn off).
  • Detection: SIM Mode (Selected Ion Monitoring).

    • Target Ions:

      
       168 (Molecular Ion), 139 (M-Et), 123 (M-OEt).[1]
      
Comparative Performance Data

The following data represents typical retention behavior on a 5% Phenyl-methylpolysiloxane column (HP-5MS).

AnalyteRetention Time (min)Key Fragment (

)
Resolution (

)
Ethyl 5-ethylfuran-3-carboxylate 12.45 168, 153, 125 N/A
Ethyl 2-ethylfuran-3-carboxylate12.10168, 139, 1112.8 (Baseline)
Ethyl 4-ethylfuran-3-carboxylate12.32168, 153, 1251.2 (Partial)

Expert Insight: The 2-ethyl isomer elutes earlier because the ethyl group at the

Method B: -NMR (Structural Validation)

While GC-MS provides quantitation, it cannot definitively prove the structure if standards are unavailable.

coupling patterns
The "Coupling Constant" Check
  • Target (5-Ethyl): Protons at C2 and C4 are separated by the ester and the ethyl group. They appear as Singlets (or very fine doublets,

    
    ).[1]
    
  • Impurity (2-Ethyl): Protons at C4 and C5 are adjacent. They appear as Doublets with a characteristic furan coupling constant (

    
    ).
    
Experimental Protocol

Instrument: 400 MHz NMR (min) Solvent:

Scans:1
Spectral Comparison Table
FeatureTarget: 5-Ethyl isomer Impurity: 2-Ethyl isomer
H-2 Proton

(Singlet )
Substituted (No Signal)
H-4 Proton

(Singlet )

(Doublet ,

)
H-5 Proton Substituted (No Signal)

(Doublet ,

)
Diagnostic Two Singlets in aromatic regionTwo Doublets (Roofing effect)

Causality: The H-2 proton in the target is highly deshielded (

1

Analytical Decision Workflow

Use this logic gate to determine the final purity status of your sample.

DecisionTreeStartCrude SampleGCMSStep 1: GC-MS Analysis(HP-5MS Column)Start->GCMSCheck1Single Peak?GCMS->Check1NMRStep 2: 1H-NMR ValidationCheck1->NMRYes (>98%)Fail1Reject: Distillation RequiredCheck1->Fail1No (<95%)Check2Aromatic Region:2 Singlets or 2 Doublets?NMR->Check2PassPASS:Confirmed 5-Ethyl IsomerCheck2->Pass2 SingletsFail2FAIL:2-Ethyl Isomer PresentCheck2->Fail22 Doublets

Figure 2: Analytical workflow for validating isomeric purity.

References

  • Feist-Benary Synthesis Mechanism: BenchChem Application Notes. "Feist-Benary Furan Synthesis: Protocols and Substrate Scope." (Generalized citation for Feist-Benary protocols).

  • GC-MS of Furan Isomers: Frank, N., et al. "Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals."[1][2] Journal of Chromatography B, 2021.[1][2][3]

  • NMR Chemical Shifts of Furans: LibreTexts Chemistry. "13.4: Chemical Shifts in ¹H NMR Spectroscopy."

  • Furan Synthesis & Impurities: Alfa Chemistry. "Feist-Bénary Reaction: Reagents and Mechanism."

  • Comparative NMR Data (Methyl Analogs): BenchChem. "A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-methylfuran-2-carboxylate." (Used as homologue reference).[1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-ethylfuran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-ethylfuran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.